molecular formula C6H13F B1252246 2-Fluorohexane CAS No. 372-54-3

2-Fluorohexane

Cat. No.: B1252246
CAS No.: 372-54-3
M. Wt: 104.17 g/mol
InChI Key: KDSVEERUTJJIEW-UHFFFAOYSA-N
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Description

2-Fluorohexane, also known as this compound, is a useful research compound. Its molecular formula is C6H13F and its molecular weight is 104.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

372-54-3

Molecular Formula

C6H13F

Molecular Weight

104.17 g/mol

IUPAC Name

2-fluorohexane

InChI

InChI=1S/C6H13F/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3

InChI Key

KDSVEERUTJJIEW-UHFFFAOYSA-N

SMILES

CCCCC(C)F

Canonical SMILES

CCCCC(C)F

Synonyms

2-fluorohexane

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorohexane: Chemical Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluorohexane, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential applications, particularly in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a saturated organofluorine compound. The introduction of a single fluorine atom to the hexane backbone significantly influences its physical and chemical properties compared to its non-fluorinated counterpart.

Structure and Identification
PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C6H13F[1]
Molecular Weight 104.17 g/mol [1]
CAS Number 372-54-3[1]
SMILES CCCCC(C)F[1]
InChIKey KDSVEERUTJJIEW-UHFFFAOYSA-N[1]
Physical Properties

Quantitative experimental data for this compound is not extensively reported in readily available literature. The following table summarizes known values and provides estimates based on related compounds.

PropertyValueSource/Note
Boiling Point 71 °C[2]
Melting Point No data availableData for the isomeric 1-Fluorohexane is -103 °C[3].
Density No data availableData for the isomeric 1-Fluorohexane is 0.8 g/mL at 25 °C[3]. Perfluorohexane has a density of approximately 1.68 g/cm³[4].
Solubility No data availableExpected to be soluble in common organic solvents like ether and benzene, with low solubility in water, similar to other small fluoroalkanes[5].
Refractive Index No data availableData for the isomeric 1-Fluorohexane is 1.3755 (at 20 °C)[3].
Computed Properties

Computational models provide further insight into the molecular characteristics of this compound.

PropertyValueSource
XLogP3 2.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]

Experimental Protocols

Detailed experimental protocols for this compound are not abundant in the literature. However, established methods for the synthesis and analysis of similar fluoroalkanes can be readily adapted.

Synthesis of this compound

The direct fluorination of alkanes is a highly exothermic and explosive reaction and is therefore not a viable synthetic route[6][7]. A common and effective method for the synthesis of fluoroalkanes is through nucleophilic substitution of a suitable leaving group, such as a bromide or a tosylate, with a fluoride source. The Swarts reaction, which utilizes inorganic fluorides, is a classic example of this approach[8].

Proposed Synthesis from 2-Bromohexane:

This protocol is adapted from the synthesis of 1-fluorohexane[9].

Materials:

  • 2-Bromohexane

  • Anhydrous potassium fluoride (finely powdered)

  • Ethylene glycol (dry)

  • 500 mL three-necked round-bottomed flask

  • Mercury-sealed stirrer

  • 100 mL dropping funnel

  • Short fractionating column

  • Thermometer

  • Downward double-surface condenser

  • Filter flask receiver

Procedure:

  • In a thoroughly dry 500-mL three-necked round-bottomed flask, equipped with a stirrer, dropping funnel, and fractionating column, place a mixture of anhydrous, finely powdered potassium fluoride (2.0 moles) and dry ethylene glycol (200 g).

  • Heat the flask in a heating mantle to a bath temperature of 160–170 °C.

  • Add 2-bromohexane (1.0 mole) dropwise from the dropping funnel over 5 hours. The product, this compound, will distill over intermittently. The temperature at the head of the fractionating column should be maintained in the range of the product's boiling point (approximately 71 °C).

  • After the addition is complete, allow the bath temperature to fall to 110–120 °C. To maximize recovery, draw a slow stream of air through the apparatus by attaching the side arm of the filter flask to a water pump and replacing the dropping funnel with a narrow-bore tube dipping just below the surface of the liquid, while maintaining stirring.

  • Combine all the distillates for purification.

Logical Workflow for Synthesis:

reagents 2-Bromohexane + Anhydrous Potassium Fluoride + Ethylene Glycol reaction Reaction at 160-170 °C (Swarts-type reaction) reagents->reaction Heating distillation Distillation of This compound reaction->distillation Product formation product Crude this compound distillation->product

Caption: Synthesis of this compound from 2-Bromohexane.

Purification of this compound

The crude product from the synthesis will likely contain unreacted starting materials and byproducts such as hexenes. A combination of washing and fractional distillation is recommended for purification[9].

Materials:

  • Crude this compound

  • Solution of bromine and potassium bromide in water

  • Saturated aqueous potassium bromide solution

  • Anhydrous magnesium sulfate

  • Efficient fractionating column

  • Distillation apparatus

Procedure:

  • Cool the crude this compound in an ice bath.

  • To remove any alkene byproducts, add a solution of bromine and potassium bromide in water dropwise with vigorous shaking until the organic layer retains a faint orange color.

  • Wash the organic layer with a saturated aqueous potassium bromide solution until it is colorless, followed by a final wash with water.

  • Dry the washed this compound over anhydrous magnesium sulfate.

  • Perform a final purification by fractional distillation using an efficient column. Collect the fraction boiling at approximately 71 °C.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a primary tool for the characterization of this compound.

Sample Preparation:

  • Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3)[10][11].

  • Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube[10][12].

  • Cap the NMR tube and label it appropriately[13].

Expected Spectra:

  • ¹H NMR: The spectrum will show characteristic signals for the different protons in the molecule. The proton on the carbon bearing the fluorine atom will appear as a doublet of sextets due to coupling with the fluorine atom and the adjacent protons.

  • ¹³C NMR: The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant.

  • ¹⁹F NMR: A single resonance is expected, which will be split by the adjacent protons.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to assess the purity of this compound and to identify any impurities.

Typical GC Conditions (starting point):

  • Column: A non-polar capillary column (e.g., polysiloxane-based) is a suitable starting point. However, for reactive fluorine compounds, more inert columns may be necessary[14].

  • Injector Temperature: 220 °C

  • Oven Program: Start at 40 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of around 150-200 °C.

  • Carrier Gas: Helium

  • Detector: Mass Spectrometer (for identification) or Flame Ionization Detector (for quantification)[15][16].

Chemical Reactivity

Fluoroalkanes are the least reactive among the haloalkanes due to the exceptional strength of the carbon-fluorine bond (bond dissociation energy > 480 kJ/mol)[17]. This high bond strength makes the fluorine a poor leaving group in nucleophilic substitution reactions. Consequently, this compound is expected to be relatively inert under standard organic reaction conditions.

However, under forcing conditions or with specific reagents, reactions can occur. These may include elimination reactions in the presence of a strong, sterically hindered base, or radical reactions at high temperatures.

Safety and Toxicology

Fluoroalkanes are generally considered to be of lower toxicity than their unsaturated counterparts, the fluoroalkenes[18]. The primary hazards associated with small, volatile fluoroalkanes are related to their flammability and potential for inhalation at high concentrations.

Safety Precautions (based on data for 1-Fluorohexane):

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[3].

  • Flammability: this compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames[3].

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract[3].

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist[3].

Applications in Drug Development and Research

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties of a molecule[19][20].

Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom can lead to:

  • Increased Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life[21][22].

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins.

  • Improved Pharmacokinetics: Fluorine substitution can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile[23].

  • Altered pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.

Signaling Pathway Visualization (General Concept):

While there is no known direct involvement of this compound in signaling pathways, a fluorinated drug molecule (a hypothetical downstream product of using this compound as a building block) could interact with a biological target as illustrated below.

drug Fluorinated Drug (containing 2-fluorohexyl moiety) target Biological Target (e.g., Enzyme, Receptor) drug->target Binding pathway Downstream Signaling Pathway target->pathway Modulation response Biological Response pathway->response

Caption: Hypothetical interaction of a fluorinated drug with a biological target.

This compound as a Building Block

This compound can serve as a lipophilic building block in the synthesis of more complex molecules. The 2-fluorohexyl moiety can be incorporated into a drug candidate to introduce a metabolically stable, lipophilic side chain. While no currently marketed drugs have been identified that explicitly contain a 2-fluorohexyl group, the principles of medicinal chemistry suggest its potential utility in drug design programs. Its use in the synthesis of novel compounds for biological screening is a plausible application[24].

There is no evidence in the reviewed literature to suggest that this compound itself has any significant biological activity or direct involvement in cellular signaling pathways. Its primary role in a research and development context would be as a synthetic intermediate.

References

Synthesis of 2-Fluorohexane for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary laboratory-scale synthetic routes to 2-fluorohexane, a valuable alkyl fluoride intermediate in various research and development applications. The document details two principal methodologies: the deoxyfluorination of 2-hexanol and the nucleophilic substitution of 2-bromohexane. Each method is presented with detailed experimental protocols, quantitative data, and safety considerations to aid researchers in the safe and efficient synthesis of this compound.

Overview of Synthetic Strategies

The synthesis of this compound in a laboratory setting is primarily achieved through two distinct chemical transformations. The choice of method often depends on the availability of starting materials, desired scale, and the specific equipment available.

  • Deoxyfluorination of 2-Hexanol: This approach involves the direct replacement of the hydroxyl group in 2-hexanol with a fluorine atom. Modern fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and 2-Pyridinesulfonyl Fluoride (PyFluor) are commonly employed for this transformation. These reagents offer relatively high yields and selectivity for secondary alcohols.

  • Nucleophilic Substitution of 2-Bromohexane: This classic method relies on the displacement of the bromide ion from 2-bromohexane by a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF). The efficiency of this S(_N)2 reaction is often enhanced by the use of a phase-transfer catalyst.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the synthesis of this compound via the described methods. It is important to note that yields can vary based on reaction scale, purity of reagents, and precise reaction conditions.

Table 1: Comparison of Deoxyfluorination Reagents for the Synthesis of this compound from 2-Hexanol

ReagentTypical Yield (%)Reaction ConditionsKey Considerations
DAST50-80Anhydrous CH(_2)Cl(_2), -78 °C to room temperatureThermally sensitive, potential for elimination byproducts.[1]
PyFluor75-95Anhydrous toluene, DBU, room temperatureThermally stable, high selectivity, less elimination.[2][3]

Table 2: Nucleophilic Substitution for the Synthesis of this compound from 2-Bromohexane

Fluoride SourceCatalystSolventTypical Yield (%)
Potassium Fluoride (KF)Tetrabutylammonium Bromide (TBAB)Acetonitrile60-80

Experimental Protocols

Deoxyfluorination of 2-Hexanol

This section provides detailed protocols for the synthesis of this compound from 2-hexanol using DAST and PyFluor.

3.1.1. Synthesis of this compound using DAST

Safety Precaution: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It can also decompose explosively upon heating.[4][5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Materials:

  • 2-Hexanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (CH(_2)Cl(_2))

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hexanol (1.0 eq) in anhydrous dichloromethane (20 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO(_3) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.[7]

3.1.2. Synthesis of this compound using PyFluor

Safety Precaution: While PyFluor is more thermally stable than DAST, it is still a reactive chemical and should be handled with care in a fume hood.[2][3]

Materials:

  • 2-Hexanol

  • 2-Pyridinesulfonyl Fluoride (PyFluor)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2-hexanol (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere, add DBU (2.0 eq).[8]

  • Add PyFluor (1.1 eq) in one portion to the mixture.[8]

  • Stir the reaction at room temperature. For sterically hindered substrates, gentle heating may be required.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.[7]

Nucleophilic Substitution of 2-Bromohexane

This protocol describes the synthesis of this compound from 2-bromohexane using potassium fluoride and a phase-transfer catalyst.

Materials:

  • 2-Bromohexane

  • Anhydrous potassium fluoride (KF)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous acetonitrile

  • Standard laboratory glassware, including a round-bottom flask and condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride (2.0 eq) and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous acetonitrile to the flask, followed by 2-bromohexane (1.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by GC-MS. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the acetonitrile from the filtrate by distillation.

  • Wash the remaining liquid with water and dry the organic layer over anhydrous calcium chloride.

  • Purify the crude this compound by fractional distillation.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product and identify any byproducts.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment in the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.[12][13][14][15][16]

Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

Deoxyfluorination_DAST 2-Hexanol 2-Hexanol Intermediate Alkoxysulfurane Intermediate 2-Hexanol->Intermediate - HF DAST DAST (Et2NSF3) DAST->Intermediate This compound This compound Intermediate->this compound SN2 attack by F- Byproducts Et2NS(O)F + HF Intermediate->Byproducts

Deoxyfluorination of 2-Hexanol using DAST.

Deoxyfluorination_PyFluor 2-Hexanol 2-Hexanol Intermediate Pyridylsulfonate Ester 2-Hexanol->Intermediate PyFluor PyFluor PyFluor->Intermediate DBU DBU DBU->Intermediate This compound This compound Intermediate->this compound SN2 attack by F- Byproducts DBU-H+ + PySO3- Intermediate->Byproducts

Deoxyfluorination of 2-Hexanol using PyFluor.

Nucleophilic_Substitution 2-Bromohexane 2-Bromohexane This compound This compound 2-Bromohexane->this compound SN2 Reaction KBr KBr KF KF KF->this compound PTC Phase Transfer Catalyst (TBAB) PTC->2-Bromohexane facilitates reaction

Nucleophilic Substitution of 2-Bromohexane.

Experimental_Workflow start Start reagents Combine Reactants (e.g., 2-Hexanol + Fluorinating Agent) start->reagents reaction Reaction under Controlled Conditions reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying purification Purification (Fractional Distillation) drying->purification characterization Characterization (NMR, GC-MS) purification->characterization end Pure this compound characterization->end

General Experimental Workflow for Synthesis.

References

Core Physical Properties of 2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, complete with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring precise data on this compound.

This compound is a halogenated alkane with the chemical formula C₆H₁₃F.[1][2][3] The following table summarizes its key physical and computed properties.

PropertyValueSource
Chemical Structure CCCCC(C)F[4]
Molecular Formula C₆H₁₃F[1][2][3]
Molecular Weight 104.17 g/mol [2][3][4][5]
CAS Number 372-54-3[1][3][5]
Boiling Point 71 °C[4]
Computed XLogP3 2.8[2][5]
Hydrogen Bond Donor Count 0[2][5]
Hydrogen Bond Acceptor Count 1[2][5]
Rotatable Bond Count 3[2][5]
Exact Mass 104.100128577 Da[2][5]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes.[6]

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Heating block with a stirrer

  • Magnetic stir bar

  • Thermometer

  • Clamps and stand

Procedure:

  • Place approximately 0.5 mL of this compound into the small test tube and add a magnetic stir bar.[6]

  • Clamp the test tube in the center of the heating block on a hot plate stirrer.[6]

  • Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[6]

  • Turn on the stirrer to ensure gentle mixing.

  • Begin heating the block. Observe the sample for boiling (bubbling) and the condensation of vapor on the walls of the test tube. This condensation ring indicates the liquid is refluxing.[6]

  • The thermometer bulb should be level with this reflux ring for an accurate measurement.[6]

  • When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[6]

  • Record the temperature. To ensure accuracy, do not heat the sample so strongly that it evaporates completely.[7]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[8]

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a water bath to bring it to a constant temperature (e.g., 20°C).

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record this mass (m₂).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound and bring it to the same constant temperature in the water bath.

  • Dry the exterior and weigh the filled pycnometer, recording the mass (m₃).

  • The density of this compound can be calculated using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance.[9]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft tissue paper

  • Ethanol or acetone for cleaning

Procedure:

  • Turn on the light source of the Abbe refractometer.

  • Connect the refractometer to a constant temperature water bath set to a standard temperature, typically 20°C. Allow the prisms to reach thermal equilibrium.

  • Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow them to dry completely.

  • Using a dropper, place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms together firmly.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

  • Adjust the chromatic dispersion compensator to eliminate any color fringe at the borderline, resulting in a sharp, single line separating the light and dark fields.

  • Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

  • Press the "read" button or look at the scale to obtain the refractive index value. Record the value and the temperature.

Determination of Solubility

This protocol provides a systematic approach to determining the solubility of an organic compound in various solvents.[10][11][12]

Apparatus:

  • Small test tubes

  • Graduated cylinder or pipettes

  • Stirring rod

  • pH paper

Procedure:

  • Water Solubility:

    • Place approximately 0.2 mL of this compound into a small test tube.

    • Add 3 mL of distilled water in portions, shaking vigorously after each addition.[11]

    • Observe if a homogeneous solution forms. If the compound is soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[10][13]

  • Solubility in Other Solvents (if insoluble in water):

    • If this compound is insoluble in water, test its solubility in the following solvents in separate test tubes, using the same proportions as above:

      • 5% Sodium Hydroxide (NaOH) solution[11]

      • 5% Sodium Bicarbonate (NaHCO₃) solution[11]

      • 5% Hydrochloric Acid (HCl) solution[11]

      • Concentrated Sulfuric Acid (H₂SO₄) (use with caution)[11]

    • Vigorous shaking is required for each test.[12] Observe for dissolution, which may be accompanied by a color change, heat production, or gas evolution.

    • Record the compound as soluble or insoluble in each solvent.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the identification of an unknown liquid compound, such as this compound, using the physical properties described above.

G cluster_0 start Unknown Liquid Sample boiling_point Determine Boiling Point start->boiling_point density Determine Density boiling_point->density refractive_index Determine Refractive Index density->refractive_index solubility Determine Solubility Profile refractive_index->solubility compare Compare with Literature Values solubility->compare identify Identify Compound compare->identify

Caption: Workflow for the identification of an unknown liquid compound.

This guide provides a foundational understanding of the physical properties of this compound and the experimental means to determine them. For professionals in drug development and chemical research, accurate determination of these properties is a critical first step in compound characterization and quality control.

References

2-Fluorohexane structural analysis and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Fluorohexane

Introduction

This compound is a saturated haloalkane with the chemical formula C₆H₁₃F. As a chiral molecule, its stereochemistry and conformational preferences are of significant interest in various fields, including medicinal chemistry and materials science, where molecular shape plays a crucial role in determining physical properties and biological activity. The introduction of a highly electronegative fluorine atom onto the hexane backbone introduces unique stereoelectronic effects that govern its three-dimensional structure. This guide provides a detailed analysis of the structural and conformational landscape of this compound, outlines experimental and computational protocols for its characterization, and presents key data to aid researchers in the field.

Theoretical Background: Key Drivers of Conformation

The conformational preferences of this compound are primarily dictated by the interplay of steric and electronic effects. Rotation around the C2-C3 single bond gives rise to a series of staggered and eclipsed conformers. The relative stability of these conformers is determined by the following key factors:

  • Torsional Strain: This arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations are significantly lower in energy than eclipsed conformations.

  • Steric Hindrance (Van der Waals Strain): Repulsive interactions occur when bulky groups are forced into close proximity. In the context of this compound, this primarily involves interactions between the fluorine atom, the methyl group (C1), and the propyl group (C4-C6).

  • The Gauche Effect: A critical electronic effect observed in molecules containing vicinal electronegative substituents. For 1,2-difluoroethane, the gauche conformation is more stable than the anti conformation.[1] This phenomenon is attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* anti-bonding orbital. This overlap is maximized in a gauche arrangement.[1] While this compound is not vicinally substituted with another fluorine, similar hyperconjugative interactions (σC-H → σ*C-F) play a role in stabilizing certain gauche conformations.

Conformational Isomers of this compound

The most significant conformational isomerism in this compound arises from rotation about the C2-C3 bond. Viewing the molecule along this bond axis, we can represent the staggered conformations using Newman projections. There are three stable staggered conformers, as depicted below.

Conformers of this compound (C2-C3 bond) cluster_A Conformer A (anti) cluster_B Conformer B (gauche) cluster_C Conformer C (gauche) a_node a_front1 a_front1 a_node->a_front1 F a_front2 a_front2 a_node->a_front2 H a_front3 a_front3 a_node->a_front3 CH₃ a_back1 a_back1 a_node->a_back1 H a_back2 a_back2 a_node->a_back2 H a_back3 a_back3 a_node->a_back3 CH₂CH₂CH₃ a_circle a_circle b_node b_front1 b_front1 b_node->b_front1 F b_front2 b_front2 b_node->b_front2 H b_front3 b_front3 b_node->b_front3 CH₃ b_back1 b_back1 b_node->b_back1 CH₂CH₂CH₃ b_back2 b_back2 b_node->b_back2 H b_back3 b_back3 b_node->b_back3 H b_circle b_circle c_node c_front1 c_front1 c_node->c_front1 F c_front2 c_front2 c_node->c_front2 H c_front3 c_front3 c_node->c_front3 CH₃ c_back1 c_back1 c_node->c_back1 H c_back2 c_back2 c_node->c_back2 CH₂CH₂CH₃ c_back3 c_back3 c_node->c_back3 H c_circle c_circle

Figure 1: Newman Projections of this compound Conformers
  • Conformer A (Anti): The fluorine atom and the propyl group are positioned anti-periplanar to each other (dihedral angle of ~180°). This arrangement minimizes steric hindrance between the largest substituents.

  • Conformer B (Gauche): The fluorine atom is gauche to the propyl group (~60° dihedral angle) and anti to a hydrogen atom.

  • Conformer C (Gauche): The methyl group is gauche to the propyl group. This conformation is expected to be the least stable due to significant steric repulsion between the alkyl groups, similar to the gauche conformation of butane.

Quantitative Structural Data

Table 1: Estimated Dihedral Angles and Relative Energies of this compound Conformers

ConformerKey Dihedral AngleEstimated Angle (°)Estimated Relative Energy (kcal/mol)
A (Anti) F-C2-C3-C4~1800 (Reference)
B (Gauche) F-C2-C3-C4~60~0.5 - 1.0
C (Gauche) C1-C2-C3-C4~60> 1.5

Note: Energies are estimations based on the principles of steric hindrance and the gauche effect in related molecules. The relative energy of Conformer B is influenced by the stabilizing gauche effect of fluorine, while Conformer C is significantly destabilized by steric repulsion between the methyl and propyl groups.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformational equilibrium of molecules in solution.

NMR-Based Conformational Analysis Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is homogeneous and free of particulate matter.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional ¹H NMR spectrum. For enhanced accuracy in coupling constant measurements, a spectrometer with a field strength of 400 MHz or higher is recommended.

    • Acquire ¹⁹F and ¹³C NMR spectra to confirm the structure and assist in assignments.

    • Perform two-dimensional NMR experiments, such as ¹H-¹H COSY, to unambiguously assign proton signals and identify spin systems.

  • Data Analysis:

    • Measure the vicinal coupling constants (³J) between protons on C2 and C3.

    • The observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers (e.g., J_anti and J_gauche): J_obs = P_A * J_A + P_B * J_B + P_C * J_C where P is the mole fraction of each conformer.

    • Use the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled nuclei. Separate Karplus equations exist for ³J_HH and ³J_HF.

    • By using established values for J_gauche and J_anti (see Table 2), the populations of the conformers can be calculated.

Table 2: Typical Vicinal Coupling Constants for Conformational Analysis

Coupling TypeDihedral AngleTypical Value (Hz)
³J_HH (H-C-C-H) Anti (~180°)8 - 13
Gauche (~60°)2 - 5
³J_HF (H-C-C-F) Anti (~180°)20 - 50
Gauche (~60°)0 - 10

Computational Chemistry Workflow

Computational modeling is an essential tool for predicting and understanding the conformational preferences of molecules like this compound.

G start Define Initial Conformations (e.g., via dihedral scans) geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) start->geom_opt For each conformer freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt If transition state, re-optimize rel_energy Calculate Relative Energies (ΔE, ΔH, ΔG) verify_min->rel_energy If minimum analyze Analyze Geometric Parameters (Dihedral angles, bond lengths) rel_energy->analyze end Characterized Conformational Landscape analyze->end

References

Spectroscopic Analysis of 2-Fluorohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Fluorohexane (C₆H₁₃F). The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science, lending unique properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. A thorough understanding of the spectroscopic characteristics of such molecules is paramount for their synthesis, identification, and quality control.

This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring these spectra are also provided, offering a foundational framework for laboratory application.

Predicted Spectroscopic Data Summary

The following sections and tables summarize the predicted spectroscopic data for this compound. This data is derived from established spectroscopic principles and computational prediction tools, providing a reliable reference for the identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the carbon-hydrogen framework and the local environment of the fluorine atom. The spectra are predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Structure and Atom Numbering:

Table 1: Predicted ¹H NMR Data for this compound

Atom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-1 (CH₃)~1.25Doublet of doublets (dd)³J(HH) ≈ 7.0, ³J(HF) ≈ 243H
H-2 (CH)~4.40Doublet of multiplet (dm)²J(HF) ≈ 48, ³J(HH) ≈ 6.01H
H-3 (CH₂)~1.50 - 1.65Multiplet (m)-2H
H-4 (CH₂)~1.30 - 1.45Multiplet (m)-2H
H-5 (CH₂)~1.30 - 1.45Multiplet (m)-2H
H-6 (CH₃)~0.90Triplet (t)³J(HH) ≈ 7.03H

Table 2: Predicted ¹³C NMR Data for this compound

Atom PositionChemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)
C-1~23.0Doublet²J(CF) ≈ 22
C-2~91.5Doublet¹J(CF) ≈ 168
C-3~35.0Doublet²J(CF) ≈ 20
C-4~25.0Doublet³J(CF) ≈ 5
C-5~22.5(singlet)⁴J(CF) ≈ 0
C-6~14.0(singlet)⁵J(CF) ≈ 0

Table 3: Predicted ¹⁹F NMR Data for this compound

Atom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2~ -175Multiplet (m)²J(FH) ≈ 48, ³J(FH) ≈ 24, etc.

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ at 0 ppm. Shifts for secondary fluoroalkanes typically appear in the -170 to -185 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the spectrum is dominated by alkane C-H stretches and the characteristic C-F stretch.

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850 - 2960C-H (alkane) stretchStrong
1465C-H (alkane) bendMedium
1380C-H (alkane) bendMedium
1100 - 1150C-F stretchStrong
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion (M⁺) peak for this compound is expected at an m/z of 104.17. The fragmentation is driven by the cleavage of C-C bonds and the loss of neutral fragments.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIon FragmentNotes
104[C₆H₁₃F]⁺•Molecular Ion (M⁺•)
89[M - CH₃]⁺Loss of a methyl radical from C2.
84[M - HF]⁺•Loss of hydrogen fluoride (common for fluoroalkanes).
75[M - C₂H₅]⁺Cleavage of the C2-C3 bond.
61[M - C₃H₇]⁺Cleavage of the C3-C4 bond.
47[CH₃CHF]⁺Alpha-cleavage, a stable secondary carbocation containing fluorine.
43[C₃H₇]⁺Propyl cation fragment.

Spectroscopic Analysis Workflow

The structural elucidation of this compound is a synergistic process where each spectroscopic technique provides complementary information. The logical flow from determining the molecular formula and unsaturation to identifying functional groups and confirming connectivity is crucial for an unambiguous assignment.

G Figure 1. Spectroscopic Workflow for this compound MS Mass Spectrometry (MS) MW Molecular Weight (104.17) Fragmentation Pattern MS->MW IR Infrared (IR) Spectroscopy FuncGroups Functional Groups (C-H alkane, C-F) IR->FuncGroups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Carbon-Hydrogen Framework F-atom Connectivity Stereochemistry NMR->Connectivity Structure Final Structure of This compound MW->Structure FuncGroups->Structure Connectivity->Structure

Figure 1. Spectroscopic Workflow for this compound

Experimental Protocols

The following sections detail standardized protocols for the acquisition of NMR, IR, and MS data for liquid samples such as this compound.

NMR Spectroscopy Protocol (¹H, ¹³C, ¹⁹F)
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is at least 4 cm.

  • Instrument Setup :

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth.

    • Insert the sample into the NMR spectrometer magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • Data Acquisition :

    • ¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are usually sufficient.

    • ¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 128 to 1024). A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons (not present in this compound).

    • ¹⁹F NMR : Tune the probe to the fluorine frequency. Acquire the ¹⁹F spectrum, which can be done with or without proton decoupling to observe H-F coupling constants. ¹⁹F is a highly sensitive nucleus, so acquisition is typically fast, similar to ¹H NMR.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra. For ¹⁹F, an external reference or a secondary internal standard is typically used.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol
  • Instrument Preparation :

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

    • Record a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a single drop of liquid this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing and Cleaning :

    • The software will automatically perform a background subtraction.

    • Use the software tools to identify and label the wavenumbers of significant absorption peaks.

    • After analysis, lift the press arm and clean the ATR crystal thoroughly with a solvent-dampened tissue to remove all traces of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrument Setup :

    • GC Conditions :

      • Install a suitable capillary column (e.g., a non-polar DB-5ms or similar).

      • Set the injector temperature to 250°C and the transfer line to the MS to 280°C.

      • Use a temperature program for the oven, for example: hold at 40°C for 2 minutes, then ramp at 10°C/min to 200°C.

      • Set the carrier gas (Helium) flow rate to approximately 1 mL/min.

    • MS Conditions :

      • Use Electron Ionization (EI) at a standard energy of 70 eV.

      • Set the ion source temperature to ~230°C.

      • Set the mass analyzer to scan a range appropriate for the expected fragments (e.g., m/z 35-200).

  • Data Acquisition :

    • Inject 1 µL of the prepared sample into the GC injector port.

    • Start the GC run and MS data acquisition simultaneously. The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.

  • Data Analysis :

    • Analyze the resulting chromatogram to identify the retention time of the this compound peak.

    • Extract the mass spectrum corresponding to this peak.

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern by identifying the m/z values of major fragment ions and correlating them with the molecular structure. Compare the spectrum to a library database (e.g., NIST) if available.

An In-depth Technical Guide to the Synthesis of (R)-2-Fluorohexane and (S)-2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to obtain the enantiomerically pure forms of 2-fluorohexane: (R)-2-Fluorohexane and (S)-2-Fluorohexane. The synthesis of chiral fluoroalkanes is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This document details the primary methodologies for the stereospecific synthesis of these compounds, focusing on the deoxyfluorination of the corresponding chiral secondary alcohols. Experimental protocols, quantitative data from analogous reactions, and logical workflow diagrams are presented to facilitate the practical application of these synthetic strategies.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of stereoselective methods for the synthesis of chiral organofluorine compounds is a critical area of research. This guide focuses on the synthesis of (R)- and (S)-2-fluorohexane, valuable chiral building blocks for the synthesis of more complex fluorinated molecules. The primary and most direct approach to these compounds involves the nucleophilic deoxyfluorination of enantiomerically pure (R)- and (S)-2-hexanol. This process typically proceeds via an S(_N)2 mechanism, resulting in an inversion of the stereocenter.

Synthetic Pathways

The most common and well-established pathway for the synthesis of (R)- and (S)-2-fluorohexane is the deoxyfluorination of the corresponding enantiomers of 2-hexanol. This transformation can be achieved using various fluorinating agents, with diethylaminosulfur trifluoride (DAST) and its analogues being the most frequently employed.

Deoxyfluorination with Stereoinversion

The reaction of a chiral secondary alcohol with a deoxyfluorinating agent like DAST or Deoxo-Fluor typically proceeds with a clean inversion of stereochemistry.[1][2] This allows for the predictable synthesis of the desired enantiomer of this compound from the commercially available chiral 2-hexanol precursors.

  • (S)-2-Hexanol → (R)-2-Fluorohexane

  • (R)-2-Hexanol → (S)-2-Fluorohexane

G cluster_R Synthesis of (R)-2-Fluorohexane cluster_S Synthesis of (S)-2-Fluorohexane s2h (S)-2-Hexanol r2fh (R)-2-Fluorohexane s2h->r2fh DAST or Deoxo-Fluor (SN2 Inversion) r2h (R)-2-Hexanol s2fh (S)-2-Fluorohexane r2h->s2fh DAST or Deoxo-Fluor (SN2 Inversion)

Caption: General synthetic pathways for (R)- and (S)-2-Fluorohexane.

Experimental Protocols

The following protocols are adapted from general procedures for the deoxyfluorination of secondary alcohols and should be optimized for the specific substrate, 2-hexanol.[3][4]

Synthesis of (R)-2-Fluorohexane from (S)-2-Hexanol using DAST

Materials:

  • (S)-2-Hexanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and distillation.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (S)-2-hexanol (1.0 eq.) in anhydrous dichloromethane (20 volumes) in a dry round-bottom flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.[3]

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the stirred solution.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of NaHCO(_3) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).

  • Combine the organic layers, wash with water (2 x 10 volumes) and brine (1 x 5 volumes), then dry over anhydrous MgSO(_4) or Na(_2)SO(_4).[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain (R)-2-fluorohexane.

Synthesis of (S)-2-Fluorohexane from (R)-2-Hexanol using Deoxo-Fluor®

Deoxo-Fluor® is a more thermally stable alternative to DAST and can be used in a similar manner.

Materials:

  • (R)-2-Hexanol

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Standard laboratory glassware and inert atmosphere setup.

Procedure:

  • In a dry flask under an inert atmosphere, dissolve (R)-2-hexanol (1.0 eq.) in anhydrous DCM (20 volumes) and cool to 0 °C.

  • Slowly add Deoxo-Fluor® (1.2-1.5 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC.

  • Carefully quench the reaction at 0 °C with a saturated aqueous NaHCO(_3) solution.

  • Perform an aqueous workup as described in the DAST protocol (Section 3.1, steps 6-8).

  • Purify the crude product by fractional distillation to yield (S)-2-fluorohexane.

Quantitative Data

Starting AlcoholFluorinating AgentProductYield (%)Enantiomeric Excess (ee) / Enantiomeric Ratio (e.r.)Reference
(S)-4-phenyl-2-butanolP-triamide/Lewis Acid(R)-4-phenyl-2-fluorobutane8297.5:2.5 e.r.[2]
Chiral Secondary AlcoholsP-triamide/Lewis AcidChiral Secondary Fluorides52-87High enantiospecificity[2]
Cyclic α-hydroxy-β-ketoestersDASTα-fluoro-β-ketoestersHighHigh stereospecificity[1]

Alternative Methodologies

Recent advancements in fluorination chemistry offer alternative routes to chiral fluoroalkanes that may provide improved safety profiles, yields, or stereoselectivity.

Deoxyfluorination using a Nontrigonal Phosphorus Triamide and Lewis Acid Catalyst

A modern approach involves the use of a nontrigonal phosphorus triamide for base-free alcohol activation in conjunction with a triarylborane fluoride shuttling catalyst.[2][5] This method has been shown to be highly effective for the stereoinvertive deoxyfluorination of secondary alcohols, including those prone to side reactions under traditional conditions.[2]

G ROH Chiral 2-Hexanol Activation O-H Activation (P-triamide) ROH->Activation Intermediate Alkoxyphosphonium Intermediate Activation->Intermediate Fluorination Fluoride Transfer (Lewis Acid Catalyst) Intermediate->Fluorination Product Chiral this compound (Inversion) Fluorination->Product

Caption: Workflow for deoxyfluorination via O-H activation.

Enzymatic Synthesis

Biocatalytic methods, such as the use of aldolases, are emerging as powerful tools for the asymmetric synthesis of organofluorine compounds.[6] While a direct enzymatic route to this compound is not yet established, these methods could be employed to synthesize chiral precursors with high enantiopurity.

Safety Considerations

  • Deoxyfluorinating agents such as DAST and Deoxo-Fluor® are moisture-sensitive and can release HF upon contact with water. All manipulations should be carried out in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere.

  • DAST is known to be thermally unstable and can decompose violently at elevated temperatures. Reactions should be conducted at or below room temperature.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The synthesis of enantiomerically pure (R)- and (S)-2-fluorohexane is readily achievable through the stereospecific deoxyfluorination of the corresponding chiral 2-hexanol precursors. Established reagents like DAST and Deoxo-Fluor® provide reliable methods for this transformation with predictable inversion of stereochemistry. Newer methodologies offer potential improvements in terms of safety and efficiency. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize these valuable chiral fluorinated building blocks.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of 2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-fluorohexane, a simple six-carbon monofluoroalkane. While the discovery of such a fundamental molecule is not marked by a singular event, its synthesis and characterization are rooted in established principles of organofluorine chemistry. This guide details its physicochemical properties, proposed synthetic routes, and a full spectroscopic profile based on available data and predictive models. Due to a lack of specific biological data for this compound, this paper also discusses the general toxicological and pharmacological considerations for short-chain fluoroalkanes, providing context for its potential relevance in medicinal chemistry and drug development.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Simple alkyl fluorides like this compound, while not pharmacologically active themselves, serve as crucial building blocks and model systems for understanding the behavior of more complex fluorinated pharmaceuticals. This guide aims to consolidate the known information on this compound and provide a detailed framework for its synthesis and characterization.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₃F--INVALID-LINK--
Molecular Weight 104.17 g/mol --INVALID-LINK--
CAS Number 372-54-3--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Computed XLogP3 2.8--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 1--INVALID-LINK--
Rotatable Bond Count 3--INVALID-LINK--
Exact Mass 104.100128577 Da--INVALID-LINK--
Complexity 35.2--INVALID-LINK--

Synthesis and Experimental Protocols

Proposed Synthesis from 2-Bromohexane (Halide Exchange)

A plausible and efficient route to this compound is the halide exchange reaction from a more readily available precursor, 2-bromohexane, using a fluoride salt such as silver(I) fluoride or potassium fluoride with a phase-transfer catalyst.

G 2-Bromohexane 2-Bromohexane This compound This compound 2-Bromohexane->this compound  AgF or KF/18-crown-6 Acetonitrile, Reflux G 1-Hexene 1-Hexene This compound This compound 1-Hexene->this compound  HF-Pyridine or Olah's Reagent Anhydrous Ether, 0 °C to rt G cluster_0 Reactivity of this compound This compound This compound 1-Hexene + 2-Hexene 1-Hexene + 2-Hexene This compound->1-Hexene + 2-Hexene  Strong Base (e.g., NaOEt) Elimination (E2) Substituted Hexane Substituted Hexane This compound->Substituted Hexane  Strong Nucleophile Substitution (SN2) G cluster_0 Characterization Workflow cluster_1 A Crude Product from Synthesis B Purification (e.g., Fractional Distillation) A->B C Purity Assessment (GC-MS, ¹H NMR) B->C D Structural Elucidation C->D If pure E ¹H NMR D->E F ¹³C NMR D->F G ¹⁹F NMR D->G H IR Spectroscopy D->H I Mass Spectrometry D->I J Elemental Analysis D->J K Confirmed Structure of this compound

References

Theoretical and Computational Deep Dive into 2-Fluorohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-fluorohexane. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established computational techniques and data from analogous fluoroalkanes to present a detailed framework for its analysis. The guide covers conformational analysis, thermochemical properties, and vibrational spectroscopy, offering detailed protocols for computational modeling. Quantitative data, derived from theoretical principles and comparative analysis, are presented in structured tables. Furthermore, logical workflows and molecular structures are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying computational processes and molecular behavior.

Introduction

This compound, a halogenated alkane, presents an interesting case for theoretical and computational study due to the influence of the highly electronegative fluorine atom on its conformational landscape and physicochemical properties. The introduction of fluorine can lead to significant gauche effects and alter rotational barriers compared to its non-halogenated counterpart, n-hexane. Understanding these intramolecular interactions is crucial for predicting its behavior in various chemical and biological systems, making it a relevant subject for drug development and materials science.

Computational chemistry provides powerful tools to investigate such molecules at a quantum mechanical level, offering insights that complement and guide experimental work.[1] This guide focuses on the application of Density Functional Theory (DFT) and ab initio methods to elucidate the structural and energetic properties of this compound.

Conformational Analysis

The presence of a fluorine atom at the second position of the hexane chain introduces stereoisomerism and a complex set of conformational possibilities. The rotation around the C-C bonds leads to various staggered and eclipsed conformers, with their relative stabilities dictated by a combination of steric hindrance and stereoelectronic effects, such as hyperconjugation.

Computational Methodology for Conformational Search

A thorough conformational analysis of this compound can be performed using a multi-step computational approach. The primary goal is to identify all low-energy conformers on the potential energy surface.

Experimental Protocols:

  • Initial Structure Generation: A force field-based conformational search is initially performed to generate a wide range of possible conformers. Methods like Molecular Mechanics (e.g., MMFF94) are computationally inexpensive and suitable for exploring the vast conformational space.

  • DFT Re-optimization: The unique conformers identified from the force field search are then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT).[2][3] A common and effective choice is the B3LYP functional with a basis set like 6-31G(d).[4][5]

  • Final Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a more sophisticated method like Møller-Plesset perturbation theory (MP2).[1]

  • Solvation Effects: To simulate a condensed-phase environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

Key Conformers and Relative Energies

The relative energies of the different conformers of this compound determine their population at a given temperature. The gauche and anti conformations around the C2-C3 bond are of particular interest due to the influence of the fluorine atom. The "gauche effect," observed in many organofluorine compounds, may lead to a lower than expected energy for the gauche conformer.

Data Presentation:

ConformerDihedral Angle (F-C2-C3-C4)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Anti~180°0.0045
Gauche (+)~+60°0.527.5
Gauche (-)~-60°0.527.5

Note: The data presented in this table are illustrative and based on general trends for fluoroalkanes. Actual values would require specific quantum chemical calculations for this compound.

Rotational Barriers

The energy barriers to rotation around the C-C bonds are critical for understanding the dynamics of the molecule. These barriers can be calculated by performing a relaxed scan of the potential energy surface along the dihedral angle of interest.

Data Presentation:

Rotation AxisTransition StateRotational Barrier (kcal/mol)
C2-C3Eclipsed (F, CH3)4.2
C3-C4Eclipsed (CH3, C2H5)3.8

Note: The data presented in this table are illustrative and based on general trends for fluoroalkanes.[6] Actual values would require specific quantum chemical calculations for this compound.

Thermochemical Properties

Thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, are fundamental for understanding the stability and reactivity of this compound. High-accuracy computational methods can provide reliable estimates of these properties.

Computational Methodology for Thermochemistry

Composite methods like the Gaussian-n (e.g., G3, G4) or Weizmann-n (Wn) theories are designed to achieve high accuracy in thermochemical calculations.[7] These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to the complete basis set limit and account for various energetic contributions.

Experimental Protocols:

  • Geometry Optimization: The starting point is a highly accurate equilibrium geometry, typically obtained at the B3LYP/6-311+G(d,p) or a higher level of theory.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed using methods like CCSD(T) with progressively larger basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ).

  • Isodesmic Reactions: To reduce systematic errors, isodesmic reactions can be employed. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. By calculating the enthalpy of reaction for an isodesmic reaction involving this compound and species with well-established experimental enthalpies of formation, a more accurate enthalpy of formation for this compound can be derived.[8]

Data Presentation:

PropertyCalculated ValueUnits
Standard Enthalpy of Formation (ΔHf°)-75.2 ± 1.5kcal/mol
Standard Entropy (S°)95.8cal/(mol·K)
Heat Capacity (Cv)38.5cal/(mol·K)

Note: The data presented in this table are illustrative estimates based on group additivity and trends from similar fluoroalkanes.[9][10][11] Actual values would require specific high-level ab initio calculations.

Vibrational Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule, with characteristic frequencies corresponding to different vibrational modes. Computational methods can predict these frequencies with good accuracy, aiding in the interpretation of experimental infrared (IR) and Raman spectra.

Computational Methodology for Vibrational Frequencies

The calculation of harmonic vibrational frequencies is a standard feature in most quantum chemistry software packages. It involves the computation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).[12][13][14]

Experimental Protocols:

  • Geometry Optimization: A prerequisite for a valid frequency calculation is that the molecular geometry must be a stationary point on the potential energy surface (a minimum for a stable molecule).[12][14] The optimization should be performed at the same level of theory as the frequency calculation.

  • Frequency Calculation: The FREQ keyword in Gaussian or similar software triggers the calculation of the harmonic vibrational frequencies. DFT methods, such as B3LYP with a 6-31G(d) or larger basis set, are commonly used for this purpose.[15][16]

  • Scaling Factors: It is well-known that calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and basis set deficiencies. To improve agreement with experimental data, a scaling factor is often applied to the calculated frequencies. For B3LYP/6-31G(d), a typical scaling factor is around 0.96.

Data Presentation:

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Description
ν(C-H)2950 - 2850ModerateC-H stretching
δ(CH₂)1460WeakCH₂ scissoring
δ(CH₃)1380WeakCH₃ symmetric bending
ν(C-F)1100StrongC-F stretching
ν(C-C)1050 - 800WeakC-C stretching

Note: The data presented in this table are illustrative and represent typical frequency ranges for the described vibrational modes in fluoroalkanes.[17][18]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition.[19][20] It can provide insights into hyperconjugative interactions that stabilize certain conformations.

NBO Analysis Protocol

NBO analysis is typically performed as a post-processing step after a self-consistent field (SCF) calculation (e.g., DFT or Hartree-Fock).

Experimental Protocols:

  • Wavefunction Generation: Perform a single-point energy calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry of interest.

  • NBO Calculation: Use the POP=NBO keyword in Gaussian to request an NBO analysis.

  • Analysis of Output: The NBO output provides information on the natural atomic charges, the composition of the NBOs (in terms of atomic hybrids), and the second-order perturbation theory analysis of the Fock matrix, which quantifies the donor-acceptor interactions (hyperconjugation).[21][22][23]

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for a comprehensive computational study of this compound.

computational_workflow A Initial Structure Generation (Force Field) B Conformational Search A->B C Unique Conformers B->C D Geometry Optimization (DFT: e.g., B3LYP/6-31G(d)) C->D E Vibrational Frequency Analysis D->E G Single-Point Energy Refinement (e.g., MP2/6-311+G(d,p)) D->G F Thermochemical Analysis (ZPVE, Thermal Corrections) E->F I Property Prediction (Relative Energies, Rotational Barriers, Spectra) F->I H NBO Analysis G->H H->I

Caption: A flowchart of the computational protocol for this compound.

Conformational Isomers of this compound

This diagram shows the relationship between the key staggered conformers of this compound upon rotation around the C2-C3 bond.

conformational_isomers Anti Anti Eclipsed1 Eclipsed 1 Anti->Eclipsed1 +60° Eclipsed2 Eclipsed 2 Anti->Eclipsed2 -60° Gauche_plus Gauche (+) Gauche_plus->Eclipsed2 +60° Gauche_minus Gauche (-) Gauche_minus->Eclipsed1 -60° Eclipsed1->Anti Eclipsed1->Gauche_plus Eclipsed2->Anti Eclipsed2->Gauche_minus

Caption: Conformational landscape of this compound (C2-C3 rotation).

Conclusion

This technical guide has outlined the theoretical and computational framework for a detailed investigation of this compound. While direct experimental data remains sparse, the methodologies described herein, based on established quantum chemical principles and evidence from similar fluoroalkanes, provide a robust pathway for predicting its conformational preferences, thermochemical properties, and vibrational spectra. The presented protocols and illustrative data serve as a valuable resource for researchers and professionals in drug development and related scientific fields, enabling a deeper understanding of the molecular properties of this compound and guiding future experimental and computational endeavors.

References

An In-depth Technical Guide to 2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorohexane, a halogenated alkane of interest in various chemical and pharmaceutical research fields. This document details its chemical identifiers, physical properties, and outlines relevant experimental protocols for its synthesis and analysis. A generalized metabolic pathway is also presented based on current understanding of fluoroalkane biodegradation.

Chemical Identifiers and Properties

This compound is a colorless liquid. Its fundamental identifiers and physicochemical properties are summarized in the tables below, providing a foundational dataset for researchers.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 372-54-3[1][2]
IUPAC Name This compound[1]
Molecular Formula C₆H₁₃F[2]
Canonical SMILES CCCCC(C)F
InChI InChI=1S/C6H13F/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3[1]
InChIKey KDSVEERUTJJIEW-UHFFFAOYSA-N[3]
PubChem CID 13620130[3][4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 104.17 g/mol [1][3]
Boiling Point 71 °C[5]
XLogP3 2.8[2][3]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the literature. However, based on established methods for the synthesis of fluoroalkanes and standard analytical techniques, the following protocols can be considered representative.

Synthesis of this compound

A common method for the synthesis of secondary fluoroalkanes is the nucleophilic substitution of a corresponding alcohol using a fluorinating agent.

Protocol: Deoxyfluorination of 2-Hexanol using Diethylaminosulfur Trifluoride (DAST)

  • Materials: 2-hexanol, Diethylaminosulfur trifluoride (DAST), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hexanol (1 equivalent) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST (1.1 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain this compound.

Analytical Methods

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

  • Data Analysis: The retention time of this compound will be specific to the column and conditions used. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 104. Key fragment ions would likely include the loss of HF (m/z 84), and cleavage of the C-C bonds adjacent to the fluorine-bearing carbon.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A standard NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR: The proton spectrum will show characteristic signals for the different hydrogen environments in the hexane chain, with splitting patterns influenced by the adjacent fluorine atom.

  • ¹³C NMR: The carbon spectrum will display six distinct signals corresponding to the six carbon atoms. The carbon bonded to the fluorine will show a characteristic chemical shift and will be split into a doublet due to C-F coupling.

  • ¹⁹F NMR: The fluorine spectrum will exhibit a single signal for the fluorine atom, which will be split by the adjacent protons.

Potential Metabolic Pathway

Specific signaling or metabolic pathways for this compound have not been elucidated in the scientific literature. However, based on studies of other short-chain fluoroalkanes, a plausible metabolic route involves enzymatic defluorination. The following diagram illustrates a generalized pathway for the initial steps of fluoroalkane metabolism, which may be applicable to this compound.

Metabolic_Pathway Generalized Metabolic Pathway of a Fluoroalkane cluster_0 Phase I Metabolism cluster_1 Defluorination Fluoroalkane This compound Hydroxylated_Intermediate Hydroxylated Intermediate Fluoroalkane->Hydroxylated_Intermediate Cytochrome P450 (Hydroxylation) Ketone_Metabolite Hexan-2-one Hydroxylated_Intermediate->Ketone_Metabolite Alcohol Dehydrogenase Fluoride_Ion Fluoride Ion (F⁻) Hydroxylated_Intermediate->Fluoride_Ion Enzymatic Defluorination Further_Metabolism Further_Metabolism Ketone_Metabolite->Further_Metabolism Further Metabolism (e.g., Krebs Cycle) caption A generalized metabolic pathway for this compound. Workflow Synthesis and Analysis Workflow for this compound cluster_analysis Structural Characterization Start Starting Materials (2-Hexanol, DAST) Synthesis Chemical Synthesis (Deoxyfluorination) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification GCMS GC-MS Analysis (Purity & Mass) Purification->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Final_Product Pure this compound GCMS->Final_Product NMR->Final_Product caption Workflow for this compound synthesis and analysis.

References

Navigating the Landscape of 2-Fluorohexane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – As the demand for specialized fluorinated compounds in drug discovery and materials science continues to grow, a comprehensive understanding of key building blocks is paramount. This technical guide offers an in-depth exploration of 2-Fluorohexane, a secondary fluoroalkane, providing researchers, scientists, and drug development professionals with a vital resource on its commercial availability, synthesis, and physicochemical properties.

Commercial Availability and Suppliers

This compound (CAS No. 372-54-3) is a commercially available research chemical. Several chemical suppliers offer this compound in various quantities, typically for research and development purposes. While pricing is often available upon inquiry, the compound's accessibility facilitates its use in a range of experimental applications.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
Smoleculesmolecule.comAvailable for inquiry, intended for research purposes.[1]
Chemazonechemazone.netAvailable in various pack sizes from 1 mg to 5 g upon request.[2]
LookChemlookchem.comStates the product has achieved commercial mass production.[3]
ABI Chemabichem.comAvailable for quotation.[4]
Guidechemguidechem.comLists multiple suppliers for the compound.[5]

Physicochemical and Spectroscopic Data

A clear understanding of the physical and chemical properties of this compound is essential for its application in experimental design. The following table summarizes key data for this compound.

Table 2: Physicochemical and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 372-54-3PubChem[6]
Molecular Formula C₆H₁₃FPubChem[6]
Molecular Weight 104.17 g/mol PubChem[6]
Boiling Point 71 °CStenutz
Computed XLogP3 2.8PubChem[6]
Hydrogen Bond Donor Count 0PubChem[6]
Hydrogen Bond Acceptor Count 1PubChem[6]
Rotatable Bond Count 3PubChem[6]
Exact Mass 104.100128577PubChem[6]
Complexity 35.2PubChem[6]

Spectroscopic data is critical for the identification and characterization of this compound. 13C and 19F NMR data are available for this compound.

Synthesis of this compound: Experimental Protocols

The synthesis of secondary fluoroalkanes such as this compound can be achieved through several methods, most notably via the nucleophilic fluorination of the corresponding alcohol, 2-hexanol. Reagents such as (Diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are commonly employed for this transformation.[1][2][7][8][9]

General Protocol for Deoxyfluorination of 2-Hexanol using DAST

This protocol outlines a general procedure for the synthesis of this compound from 2-hexanol using DAST.

Materials:

  • 2-Hexanol

  • (Diethylamino)sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Chromatography supplies for purification

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hexanol (1 equivalent) in anhydrous dichloromethane (20 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Safety Note: DAST is a hazardous reagent that is sensitive to heat and moisture and should be handled with extreme care in a well-ventilated fume hood.[1]

General Protocol for Deoxyfluorination of 2-Hexanol using Deoxofluor

This protocol provides a general method for the synthesis of this compound from 2-hexanol using the more thermally stable Deoxofluor reagent.

Materials:

  • 2-Hexanol

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Chromatography supplies for purification

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hexanol (1 equivalent) in anhydrous dichloromethane (20 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxofluor (1.2 - 1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Safety Note: Deoxofluor reacts violently with water and should be handled in a dry atmosphere with appropriate personal protective equipment.[2]

Applications in Research and Development

While specific case studies detailing the application of this compound in drug development or materials science are not widely available in public literature, its role can be inferred from the broader applications of fluoroalkanes. The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to protein targets.[10][11]

Fluoroalkanes are utilized as building blocks in the synthesis of more complex fluorinated molecules for pharmaceuticals and agrochemicals.[11] The strategic placement of a fluorine atom, as in this compound, can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

Synthetic Workflow Visualization

The synthesis of this compound from 2-hexanol via deoxyfluorination can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2_Hexanol 2-Hexanol Reaction Deoxyfluorination in Anhydrous Solvent (DCM) 2_Hexanol->Reaction Fluorinating_Reagent Fluorinating Reagent (DAST or Deoxofluor) Fluorinating_Reagent->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Column Chromatography Workup->Purification 2_Fluorohexane This compound Purification->2_Fluorohexane

Caption: Synthetic workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Fluorohexane as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Fluorohexane as a Potential Solvent

This compound is a monofluorinated alkane that presents a unique combination of properties, suggesting its potential utility in specialized applications within organic synthesis. Its character is intermediate between that of a hydrocarbon and a perfluorinated solvent, offering a balance of nonpolar character with the distinct influence of the C-F bond.

Key Potential Advantages:

  • Distinct Polarity: The presence of a single fluorine atom introduces polarity without rendering the molecule highly polar, potentially influencing reaction selectivity and solubility in unique ways compared to hexane or more polar solvents.

  • Inertness: The high strength of the C-F bond suggests that this compound would be chemically inert under many reaction conditions, making it a suitable medium for reactions involving strong reagents.

  • Promotion of Specific Reaction Pathways: As observed with other fluoroalkanes, the nature of the C-F bond can influence the regioselectivity of elimination reactions, favoring the formation of Hofmann products.

  • Potential for "Fluorous" Interactions: While not a perfluorinated solvent, the fluorine atom may impart some affinity for other fluorinated molecules, suggesting potential applications in biphasic catalysis or purification strategies involving fluorinated compounds.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below for easy reference.

PropertyValueCitation(s)
Molecular Formula C6H13F[1][2]
Molecular Weight 104.17 g/mol [1][2]
Boiling Point 71 °C[3]
CAS Number 372-54-3[2]
Appearance Colorless liquid
Solvent Type Non-polar aprotic (with some induced polarity)
Primary Hazards Flammable liquid and vapor. Potentially toxic if swallowed or inhaled.[4][5]
Handling Precautions Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (gloves, safety goggles).[4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from heat and oxidizing agents.[4]

Application Note I: Potential Use in Promoting Hofmann Elimination

Concept: The strong electron-withdrawing nature of fluorine and the poor leaving group ability of the fluoride ion can favor an E1cB (Elimination, Unimolecular, conjugate Base) mechanism in elimination reactions.[6][7][8] This typically leads to the formation of the less substituted alkene (Hofmann product), as the acidity of the β-protons is enhanced, and the reaction proceeds through a carbanionic intermediate.[6][8] this compound, as a solvent, could provide a relatively non-polar environment that may further influence the regioselectivity of such reactions.

Hypothetical Reaction: Dehydrohalogenation of 2-bromo-3-methylbutane.

In a typical E2 reaction with a strong, small base like sodium ethoxide in ethanol, the major product would be the more substituted Zaitsev product (2-methyl-2-butene). By using a substrate with a poor leaving group (like fluorine) or by carefully selecting the base and solvent, the Hofmann product (3-methyl-1-butene) can be favored. While the substrate here is a bromide, the principle of using a less polar, potentially coordinating solvent like this compound with a bulky base could be explored to enhance Hofmann selectivity.

dot

Hofmann_Elimination sub 2-bromo-3-methylbutane Reaction Mixture Reaction Mixture sub->Reaction Mixture base Potassium tert-butoxide (t-BuOK) base->Reaction Mixture solvent This compound (Solvent) solvent->Reaction Mixture zaitsev 2-methyl-2-butene Reaction Mixture->zaitsev Zaitsev Product (Minor) hofmann 3-methyl-1-butene Reaction Mixture->hofmann Hofmann Product (Major)

Caption: Proposed Hofmann Elimination Pathway.

Theoretical Experimental Protocol:

  • Materials:

    • 2-bromo-3-methylbutane

    • Potassium tert-butoxide (t-BuOK)

    • This compound (anhydrous)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.

  • Procedure:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 equivalents).

    • Add 40 mL of anhydrous this compound to the flask and stir the suspension.

    • Slowly add a solution of 2-bromo-3-methylbutane (1.0 equivalent) in 10 mL of anhydrous this compound to the stirred suspension at room temperature over 15 minutes.

    • Heat the reaction mixture to reflux (approximately 70-75 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete (e.g., 2-4 hours), cool the mixture to room temperature.

    • Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and carefully remove the solvent by distillation.

    • Analyze the product mixture by GC-MS and ¹H NMR to determine the ratio of Hofmann to Zaitsev products.

Application Note II: A Medium for Fluorous Biphasic Systems

Concept: "Fluorous" chemistry leverages the unique property of highly fluorinated compounds to be soluble in fluorous solvents (like perfluorohexane) but insoluble in common organic solvents, creating a biphasic system.[9] This allows for the easy separation of a fluorous-tagged catalyst or reagent from the product in the organic phase. This compound, being partially fluorinated, could act as a phase-transfer agent or as the organic phase itself in a biphasic system with a more heavily fluorinated solvent, potentially improving the mutual solubility of reactants and fluorous catalysts at elevated temperatures.

Hypothetical Application: A Suzuki coupling reaction using a fluorous-tagged phosphine ligand on the palladium catalyst. The reaction would be run in a biphasic system of a non-polar organic solvent and a fluorous solvent, with this compound potentially modifying the interface or acting as a co-solvent. For this conceptual workflow, we will consider this compound as the primary "organic" phase, interacting with a perfluorinated solvent as the "fluorous" phase.

Fluorous_Biphasic_System Initial State (Biphasic) Initial State (Biphasic) Homogeneous_Mixture Homogeneous_Mixture Initial State (Biphasic)->Homogeneous_Mixture Heat Separation (Cooled - Biphasic) Separation (Cooled - Biphasic) Homogeneous_Mixture->Separation (Cooled - Biphasic) Cool

References

Applications of 2-Fluorohexane in Medicinal Chemistry: A Review of Principles and a Case Study in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established and powerful tool in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a molecule. While direct applications of the 2-fluorohexane moiety in approved drugs are not extensively documented, its structure serves as an excellent model to understand the impact of mono-fluorination on a simple alkyl chain. The principles governing its potential use are rooted in the broader applications of organofluorine chemistry, including the enhancement of metabolic stability, modulation of physicochemical properties, and utility in diagnostic imaging.

This document provides an overview of the potential applications of this compound and similar mono-fluorinated alkanes in medicinal chemistry. It further presents a detailed application note and protocol for a closely related and well-documented derivative, 2-[¹⁸F]fluorohexanoic acid, which has been investigated as a novel tracer for Positron Emission Tomography (PET) imaging of tumors.

General Principles: The Role of a 2-Fluorohexyl Moiety in Drug Design

The introduction of a fluorine atom onto a hexane chain, creating a 2-fluorohexyl group, can be envisioned to impart several beneficial properties to a parent molecule:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This makes it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. Placing a fluorine atom at a potential site of metabolic oxidation can block this process, thereby increasing the drug's half-life and bioavailability.[1][2][3]

  • Modulation of Lipophilicity: Fluorination can alter a compound's lipophilicity (LogP), which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. While highly fluorinated groups like trifluoromethyl often increase lipophilicity, a single fluorine atom on an alkyl chain can lead to more subtle and context-dependent changes, sometimes even increasing polarity.[4] This allows for fine-tuning of a drug's ability to cross biological membranes.

  • Altered Acidity/Basicity (pKa): The high electronegativity of fluorine can influence the pKa of nearby functional groups through inductive effects. This can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.[5][6]

  • Conformational Control and Binding Affinity: The introduction of a fluorine atom can alter the conformational preferences of a molecule. This can help to lock the molecule into a bioactive conformation, leading to improved binding affinity for its target protein.[5][6]

Application Note: 2-[¹⁸F]Fluorohexanoic Acid as a PET Imaging Agent for Tumors

One of the most significant applications of fluorine in medicinal chemistry is the use of the positron-emitting isotope, Fluorine-18 (¹⁸F), in PET imaging.[2][5] PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo, playing a crucial role in oncology and drug development.[7] A derivative of this compound, 2-[¹⁸F]fluorohexanoic acid (¹⁸F-FHA), has been synthesized and evaluated as a novel tracer for imaging fatty acid metabolism in tumors.[8]

Background

Cancer cells often exhibit altered metabolic pathways, including an increased reliance on fatty acid metabolism for energy and biomass production. This makes fatty acid metabolism a compelling target for diagnostic imaging. 2-[¹⁸F]fluorohexanoic acid was developed as a medium-chain fatty acid analogue to probe this metabolic activity in tumors using PET.[8]

Preclinical Evaluation and Findings

Preclinical studies in tumor-bearing mouse models demonstrated that ¹⁸F-FHA exhibits significant uptake in various cancer cell lines. The biodistribution analysis showed rapid accumulation in the liver and heart, followed by gradual clearance, while tumor uptake increased over the initial 20 minutes and remained relatively stable for up to 90 minutes.[8] This favorable kinetic profile suggests that ¹⁸F-FHA is a promising candidate for further investigation as a PET imaging agent for tumors.[8][9]

Quantitative Data: Biodistribution of 2-[¹⁸F]Fluorohexanoic Acid

The following table summarizes the tumor uptake of ¹⁸F-FHA in various xenograft models at 60 minutes post-injection. Data is presented as the percentage of the injected dose per gram of tissue (% ID/g).

Xenograft ModelTumor TypeMean Tumor Uptake (% ID/g) ± SD
A431Human epidermoid carcinoma7.1 ± 0.4
Hek293Human embryonic kidney8.8 ± 0.6
KpcMurine pancreatic cancer7.7 ± 0.5
4T1Murine breast cancer7.2 ± 0.4
Hep3bHuman hepatocellular carcinoma5.1 ± 0.3
Lm3Murine metastatic breast cancer4.9 ± 0.3
Data sourced from PubMed.[8]

Experimental Protocols

Protocol 1: Radiolabeling of 2-[¹⁸F]Fluorohexanoic Acid

This protocol describes a representative method for the synthesis of 2-[¹⁸F]fluorohexanoic acid from a suitable precursor.

Materials:

  • Ethyl 2-bromohexanoate (precursor)

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sterile water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column

Methodology:

  • [¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution is transferred to a reaction vessel containing a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.

  • Nucleophilic Substitution: A solution of the precursor, ethyl 2-bromohexanoate, in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specified temperature (e.g., 85-110 °C) for a set time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution of the bromide with [¹⁸F]fluoride, yielding ethyl 2-[¹⁸F]fluorohexanoate.

  • Hydrolysis: After cooling, the reaction mixture is treated with hydrochloric acid and heated to hydrolyze the ethyl ester to the corresponding carboxylic acid, 2-[¹⁸F]fluorohexanoic acid.

  • Purification: The crude product is purified using semi-preparative HPLC. The fraction corresponding to 2-[¹⁸F]fluorohexanoic acid is collected.

  • Formulation: The collected HPLC fraction is passed through a C18 SPE cartridge to remove the HPLC solvent. The final product is eluted from the cartridge with sterile ethanol and then diluted with sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity, chemical purity, pH, and sterility before use. A typical radiochemical yield for this synthesis is reported to be around 65 ± 5.4% with a radiochemical purity of >99%.[8]

Visualizations

G cluster_synthesis Radiosynthesis of 2-[18F]FHA cluster_pet Preclinical PET Imaging Workflow precursor Ethyl 2-bromohexanoate intermediate Ethyl 2-[18F]fluorohexanoate precursor->intermediate Nucleophilic Substitution f18 [18F]Fluoride activated_f18 Activated [18F]Fluoride (K222/K2CO3) f18->activated_f18 Activation activated_f18->intermediate final_product 2-[18F]Fluorohexanoic Acid intermediate->final_product Hydrolysis injection IV Injection of 2-[18F]FHA into Tumor-bearing Model final_product->injection Purification & Formulation uptake Tracer Uptake & Biodistribution injection->uptake imaging Dynamic PET/CT Scanning uptake->imaging analysis Image Reconstruction & Data Analysis imaging->analysis quantification Quantification of Tumor Uptake (%ID/g) analysis->quantification

Caption: Workflow for the synthesis and preclinical evaluation of 2-[¹⁸F]FHA.

G cluster_metabolism Metabolic Blocking by Fluorination cluster_blocked parent_drug Parent Drug (-CH2-CH2-R) p450 CYP450 Enzymes parent_drug->p450 Metabolic Oxidation metabolite Oxidized Metabolite (-CH(OH)-CH2-R) p450->metabolite fluorinated_drug Fluorinated Drug (-CHF-CH2-R) p450_2 CYP450 Enzymes fluorinated_drug->p450_2 C-F bond resists oxidation no_metabolism Metabolism Blocked

References

Application Notes and Protocols for the Use of 2-[¹⁸F]Fluorohexanoic Acid as a Tracer in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The use of fluorinated molecules as tracers in biological studies has become a powerful tool for non-invasive imaging and metabolic pathway analysis. The introduction of a fluorine atom, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), allows for sensitive detection using Positron Emission Tomography (PET).[1][2] While 2-fluorohexane itself is not extensively documented as a biological tracer, the closely related compound, 2-[¹⁸F]fluorohexanoic acid (¹⁸F-FHA), has emerged as a promising tracer for imaging fatty acid metabolism in tumors.[3][4] These application notes provide a comprehensive overview of the use of ¹⁸F-FHA as a model for this compound, detailing its properties, experimental protocols, and data presentation.

Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.[5][6][7] When labeled with ¹⁸F, these compounds can serve as highly effective tracers for PET imaging, a technique that offers high-resolution images and low radiation exposure.[1][2]

Physicochemical Properties of Fluorinated Tracers

The substitution of hydrogen with fluorine alters the physicochemical properties of a molecule. Key properties of this compound are summarized below.

PropertyValue
Molecular Formula C₆H₁₃F
Molecular Weight 104.17 g/mol
IUPAC Name This compound
CAS Number 372-54-3
XLogP3 2.8

Source: PubChem CID 13620130[8]

Application: Tumor Imaging with 2-[¹⁸F]Fluorohexanoic Acid (¹⁸F-FHA)

Fatty acid metabolism is a critical pathway in cancer development, making it an attractive target for diagnostic imaging.[3] 2-[¹⁸F]Fluorohexanoic acid, a medium-chain fatty acid analog, has been successfully synthesized and evaluated as a PET tracer for visualizing tumors.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of ¹⁸F-FHA.

Table 1: Radiosynthesis and Quality Control of ¹⁸F-FHA

ParameterValue
Radiochemical Yield 65 ± 5.4%
Radiochemical Purity >99%

Source: J Med Chem. 2025 Jul 10;68(13):13704-13713[3]

Table 2: Tumor Uptake of ¹⁸F-FHA in Xenograft Models (60 min post-injection)

Tumor ModelUptake (% ID/g)
A431 7.1 ± 0.4
Hek293 8.8 ± 0.6
Kpc 7.7 ± 0.5
4T1 7.2 ± 0.4
Hep3b 5.1 ± 0.3
Lm3 4.9 ± 0.3

% ID/g = percentage injected dose per gram of tissue Source: J Med Chem. 2025 Jul 10;68(13):13704-13713[3]

Table 3: Biodistribution of ¹⁸F-FHA in A431 Tumor-Bearing Mice

OrganUptake at 30 min (% ID/g)Uptake at 60 min (% ID/g)Uptake at 90 min (% ID/g)
Blood 2.1 ± 0.21.5 ± 0.11.1 ± 0.1
Heart 4.5 ± 0.43.2 ± 0.32.5 ± 0.2
Liver 8.9 ± 0.76.8 ± 0.55.1 ± 0.4
Tumor 6.5 ± 0.57.1 ± 0.46.9 ± 0.5

Source: J Med Chem. 2025 Jul 10;68(13):13704-13713[3]

Experimental Protocols

Protocol 1: Radiosynthesis of 2-[¹⁸F]Fluorohexanoic Acid

This protocol describes the nucleophilic substitution reaction for the synthesis of ¹⁸F-FHA.

Materials:

  • [¹⁸F]Fluoride

  • Precursor molecule (e.g., ethyl 2-bromohexanoate)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • [¹⁸F]Fluoride activation:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Nucleophilic Substitution:

    • Add the precursor molecule dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride.

    • Heat the reaction mixture at a specified temperature (e.g., 85-110°C) for a defined period (e.g., 10-15 minutes).

  • Hydrolysis:

    • After cooling, add HCl to the reaction mixture.

    • Heat the mixture to hydrolyze the ester group.

  • Purification:

    • Pass the crude product through an SPE cartridge to remove unreacted [¹⁸F]fluoride and other impurities.

    • Purify the final product using semi-preparative HPLC.

  • Formulation:

    • Remove the HPLC solvent under vacuum.

    • Formulate the purified ¹⁸F-FHA in a sterile, injectable solution (e.g., saline).

Quality Control:

  • Determine radiochemical purity and yield using analytical HPLC.

  • Confirm the identity of the product by co-elution with a non-radioactive standard.

Radiosynthesis workflow for ¹⁸F-FHA.
Protocol 2: In Vivo PET Imaging of Tumor-Bearing Mice

This protocol outlines the procedure for performing PET imaging studies in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with A431 xenografts)

  • ¹⁸F-FHA in sterile saline

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Animal handling equipment

Procedure:

  • Animal Preparation:

    • Fast the animals for 4-6 hours before the injection of the tracer.

    • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

  • Tracer Administration:

    • Administer a defined dose of ¹⁸F-FHA (e.g., 3.7-7.4 MBq) via intravenous injection (e.g., tail vein).

  • PET/CT Imaging:

    • Position the anesthetized animal on the scanner bed.

    • Acquire a CT scan for anatomical reference.

    • Perform a dynamic or static PET scan at a predetermined time point (e.g., 60 minutes post-injection).

  • Image Analysis:

    • Reconstruct the PET images.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake.

    • Express the uptake as the percentage of the injected dose per gram of tissue (% ID/g).

Protocol 3: Ex Vivo Biodistribution Study

This protocol describes the methodology for determining the distribution of the tracer in various tissues after imaging.

Materials:

  • Tumor-bearing mice previously injected with ¹⁸F-FHA

  • Gamma counter

  • Dissection tools

  • Analytical balance

Procedure:

  • Euthanasia and Tissue Collection:

    • At the end of the imaging study, euthanize the animal via a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, liver, kidneys, muscle).

  • Sample Preparation and Measurement:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Also measure the radioactivity of a known standard of the injected dose.

  • Data Analysis:

    • Calculate the tracer uptake in each tissue as % ID/g.

Fatty_Acid_Metabolism_Imaging Conceptual Pathway of ¹⁸F-FHA in Tumor Cells ¹⁸F-FHA (in circulation) ¹⁸F-FHA (in circulation) Tumor Cell Membrane Tumor Cell Membrane ¹⁸F-FHA (in circulation)->Tumor Cell Membrane Uptake Intracellular ¹⁸F-FHA Intracellular ¹⁸F-FHA Tumor Cell Membrane->Intracellular ¹⁸F-FHA ¹⁸F-FHA-CoA ¹⁸F-FHA-CoA Intracellular ¹⁸F-FHA->¹⁸F-FHA-CoA Activation by ACSM Mitochondria Mitochondria β-oxidation β-oxidation Mitochondria->β-oxidation ¹⁸F-FHA-CoA->Mitochondria PET Signal PET Signal β-oxidation->PET Signal Metabolic Trapping & Accumulation

Conceptual pathway of ¹⁸F-FHA in tumor cells.

Detection and Analysis Methods

The primary method for detecting ¹⁸F-labeled tracers in biological studies is Positron Emission Tomography (PET). For ex vivo analysis, a gamma counter is used to measure the radioactivity in tissue samples.

For non-radioactive fluorine-containing compounds, several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for detecting and quantifying volatile fluorinated compounds in biological samples.[9][10]

  • Ion-Selective Electrode (ISE): Useful for measuring fluoride ion concentration, often after sample preparation to release the fluoride from its organic matrix.[9][11]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and quantification of fluorine-containing molecules.

Metabolism and Toxicity Considerations

While organofluorine compounds are often designed for metabolic stability, it is crucial to assess their potential metabolism and toxicity.[12][13][14] The carbon-fluorine bond is strong, but metabolic defluorination can occur, leading to the release of fluoride ions.[12] High concentrations of fluoride can be toxic.[12] Therefore, in vivo studies should include monitoring for signs of toxicity and, if necessary, analysis of fluoride levels in biological fluids.[12][15][16]

Conclusion

2-[¹⁸F]Fluorohexanoic acid serves as an excellent case study for the application of fluorinated tracers in biological research, particularly in the field of oncology. The detailed protocols and quantitative data presented here provide a framework for researchers and drug development professionals to design and execute their own studies using similar fluorinated molecules. The principles of radiosynthesis, in vivo imaging, and biodistribution analysis are broadly applicable to a wide range of ¹⁸F-labeled tracers. As the field of radiopharmaceutical chemistry continues to advance, the development of novel fluorinated tracers will undoubtedly play a crucial role in enhancing our understanding of biological processes and improving the diagnosis and treatment of diseases.[1][17][18]

References

Application Notes and Protocols for the Synthesis of 2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-fluorohexane, a valuable fluorinated alkane for research and development in the pharmaceutical and agrochemical industries. The primary method described herein is the deoxyfluorination of 2-hexanol utilizing diethylaminosulfur trifluoride (DAST). This protocol includes a comprehensive methodology, a summary of quantitative data, and a visual representation of the experimental workflow. Safety precautions and characterization methods for the final product are also detailed to ensure safe and effective execution by trained laboratory personnel.

Introduction

Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The synthesis of simple alkyl fluorides, such as this compound, is a fundamental transformation in the development of more complex fluorinated molecules. One of the most common and effective methods for the conversion of secondary alcohols to their corresponding fluorides is through the use of nucleophilic fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, offering reliable and relatively mild reaction conditions.[1][2][3] This protocol outlines the synthesis of this compound from 2-hexanol using DAST.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2-hexanol using DAST is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-HexanolReagentSigma-Aldrich
Diethylaminosulfur trifluoride (DAST)ReagentOakwood Chemical
Dichloromethane (DCM), anhydrousACSFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACSVWR
Silica Gel60 Å, 230-400 meshEMD Millipore
HexaneHPLCFisher Scientific
Ethyl AcetateHPLCFisher Scientific

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: A dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-hexanol (5.11 g, 50 mmol, 1.0 eq.). Anhydrous dichloromethane (DCM, 50 mL) is added to dissolve the alcohol.

  • Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Diethylaminosulfur trifluoride (DAST) (8.87 g, 55 mmol, 1.1 eq.) is dissolved in anhydrous DCM (20 mL) and added to the dropping funnel. The DAST solution is then added dropwise to the stirred solution of 2-hexanol over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour and then allowed to slowly warm to room temperature. The reaction is stirred at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: The reaction is carefully quenched by slowly adding the mixture to a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (100 mL). This should be done in a well-ventilated fume hood as hydrogen fluoride gas may be evolved.[1]

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with water (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 99:1) to afford pure this compound.

3.4. Safety Precautions

  • DAST is highly toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • DAST can produce toxic hydrogen fluoride (HF) upon contact with moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

  • The quenching step is exothermic and may release HF gas. Perform this step slowly and with caution.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Hexanol (mass)5.11 g
2-Hexanol (moles)50 mmol
DAST (mass)8.87 g
DAST (moles)55 mmol
Solvent
Anhydrous Dichloromethane70 mL
Reaction Conditions
Reaction Temperature-78 °C to Room Temperature
Reaction Time3-5 hours
Product
This compound (Theoretical Yield)5.21 g
This compound (Typical Experimental Yield)3.65 - 4.43 g (70-85%)
Characterization Data
Molecular FormulaC₆H₁₃F
Molecular Weight104.17 g/mol [4]
Boiling Point~92 °C
¹⁹F NMR (CDCl₃)δ (ppm) approx. -170 to -180 (multiplet)[5]
¹³C NMR (CDCl₃)δ (ppm) approx. 90-95 (C-F), 35-40, 25-30, 20-25, 10-15[5]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Figure 2: Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep Dissolve 2-Hexanol in anhydrous DCM cool Cool to -78 °C prep->cool 1 add_dast Add DAST solution dropwise cool->add_dast 2 react Stir and warm to room temperature add_dast->react 3 quench Quench with NaHCO₃ (aq) react->quench 4 extract Extract with DCM quench->extract 5 wash Wash with H₂O and Brine extract->wash 6 dry Dry over Na₂SO₄ wash->dry 7 concentrate Concentrate in vacuo dry->concentrate 8 purify Column Chromatography concentrate->purify 9 analyze Characterize Product (NMR, MS, IR) purify->analyze 10

References

Application Note: Structural Elucidation of 2-Fluorohexane using ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the structural elucidation of fluorine-containing compounds.[1][2] The ¹⁹F nucleus has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[1] Furthermore, the chemical shift range of ¹⁹F is significantly larger than that of ¹H, which often leads to better resolution and less spectral overlap, simplifying analysis.[1][2] In the context of pharmaceutical and agrochemical research, the incorporation of fluorine atoms into organic molecules can significantly impact their biological activity, metabolic stability, and lipophilicity. Consequently, the unambiguous determination of the fluorine atom's position within a molecule is crucial. This application note provides a detailed protocol for the use of ¹⁹F NMR spectroscopy for the structural elucidation of 2-fluorohexane, a simple yet illustrative example of a secondary fluoroalkane.

Data Presentation

The ¹⁹F NMR spectrum of this compound provides key information for its structural characterization. The chemical shift (δ) indicates the electronic environment of the fluorine atom, while the spin-spin coupling constants (J-values) reveal the number and proximity of neighboring protons.

ParameterValueDescription
Chemical Shift (δ) -173.1 ppmRelative to CFCl₃ at 0.00 ppm. This value is typical for a fluorine atom attached to a secondary carbon in a fluoroalkane.[3]
Multiplicity MultipletThe signal is split by the neighboring protons on C1, C2, and C3.
²J(H-F) Coupling ~48 HzCoupling to the single proton on the same carbon (C2).
³J(H-F) Coupling ~25 HzCoupling to the three equivalent protons of the methyl group (C1).
³J(H-F) Coupling ~18 HzCoupling to the two protons on the adjacent methylene group (C3).

Note: The coupling constants are typical values for fluoroalkanes and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: 1D ¹⁹F NMR Spectroscopy (Proton-Coupled)

This experiment provides the chemical shift and the multiplicity of the fluorine signal due to coupling with neighboring protons.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a standard NMR spectrometer equipped with a probe capable of ¹⁹F detection.

  • Tune and match the probe for the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width (SW): Approximately 250 ppm, centered around -170 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 16-64, depending on the sample concentration.

4. Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform a Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).

Protocol 2: 1D ¹⁹F NMR Spectroscopy (Proton-Decoupled)

This experiment simplifies the spectrum to a single peak, confirming the chemical shift and aiding in the identification of multiple fluorine environments in more complex molecules.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. Instrument Setup:

  • Follow the same procedure as in Protocol 1, ensuring the spectrometer is capable of proton decoupling during ¹⁹F acquisition.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., inverse-gated decoupling for quantitative measurements).

  • Spectral Width (SW): Approximately 250 ppm, centered around -170 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 16-64.

4. Data Processing:

  • Follow the same data processing steps as in Protocol 1. The resulting spectrum should show a singlet at the chemical shift of the fluorine atom.

Protocol 3: 2D ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) Spectroscopy

This experiment identifies which protons are directly coupled to the fluorine atom.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. Instrument Setup:

  • Use a spectrometer with a probe capable of both ¹H and ¹⁹F detection and pulsing.

  • Calibrate the 90° pulse widths for both ¹H and ¹⁹F.

  • Tune, match, lock, and shim as in Protocol 1.

3. Acquisition Parameters:

  • Pulse Program: A standard HSQC or HETCOR pulse sequence.

  • Spectral Width (SW): Set the spectral width in the ¹⁹F dimension (F1) to cover the fluorine signal and in the ¹H dimension (F2) to cover the proton signals.

  • Number of Increments (TD in F1): 128-256.

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

4. Data Processing:

  • Apply appropriate window functions in both dimensions.

  • Perform a 2D Fourier transform.

  • Phase and baseline correct the 2D spectrum.

  • The resulting spectrum will show a cross-peak correlating the ¹⁹F chemical shift with the chemical shifts of the coupled protons.

Visualization of Workflows and Relationships

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_output Results prep Dissolve this compound in CDCl3 nmr_1d 1D ¹⁹F NMR (Coupled & Decoupled) prep->nmr_1d nmr_2d 2D ¹H-¹⁹F HETCOR prep->nmr_2d process Fourier Transform, Phasing, Baseline Correction nmr_1d->process nmr_2d->process interpret Spectral Interpretation process->interpret structure Structural Elucidation interpret->structure

Caption: Experimental workflow for the ¹⁹F NMR analysis of this compound.

spin_coupling F F C2 C2 F->C2 ¹J(C-F) H_C2 H F->H_C2 ²J(H-F) H3_C1 3H F->H3_C1 ³J(H-F) H2_C3 2H F->H2_C3 ³J(H-F) C2->H_C2 C1 C1 C2->C1 C3 C3 C2->C3 C1->H3_C1 C3->H2_C3 C4 C4 C3->C4 H2_C4 2H C4->H2_C4 C5 C5 C4->C5 H2_C5 2H C5->H2_C5 C6 C6 C5->C6 H3_C6 3H C6->H3_C6

Caption: Spin-spin coupling network in this compound.

Interpretation of Spectra

The ¹⁹F NMR spectrum of this compound is a key component in its structural elucidation.

  • Chemical Shift: The chemical shift at -173.1 ppm is characteristic of a fluorine atom attached to a secondary carbon in an aliphatic chain. This distinguishes it from a primary fluoroalkane, which would appear at a lower frequency (more shielded), or a tertiary fluoroalkane, which would appear at a higher frequency (less shielded).

  • Proton-Coupled Spectrum: In the proton-coupled ¹⁹F NMR spectrum, the signal at -173.1 ppm appears as a complex multiplet. This multiplet arises from the spin-spin coupling of the fluorine nucleus with the neighboring protons. Based on the structure of this compound (CH₃-CHF-CH₂-CH₂-CH₂-CH₃), the fluorine atom is coupled to:

    • One proton on the same carbon (C2), resulting in a large doublet splitting (²J(H-F)).

    • Three equivalent protons on the adjacent methyl group (C1), leading to a quartet splitting (³J(H-F)).

    • Two protons on the adjacent methylene group (C3), causing a triplet splitting (³J(H-F)).

    The combination of these couplings results in a doublet of quartets of triplets. However, due to the similar magnitudes of the ³J coupling constants, the multiplet may appear as a doublet of multiplets.

  • Proton-Decoupled Spectrum: The proton-decoupled ¹⁹F NMR spectrum shows a single sharp peak at -173.1 ppm. This confirms the presence of a single, unique fluorine environment in the molecule and provides a precise determination of its chemical shift.

  • 2D ¹H-¹⁹F HETCOR Spectrum: The 2D ¹H-¹⁹F HETCOR spectrum will exhibit a cross-peak that connects the ¹⁹F resonance at -173.1 ppm with the ¹H resonances of the protons on C1, C2, and C3. This provides definitive evidence of the connectivity between the fluorine atom and these specific protons, confirming the position of the fluorine at the C2 position.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. By employing a combination of 1D (proton-coupled and decoupled) and 2D NMR experiments, it is possible to unambiguously determine the chemical environment and connectivity of fluorine atoms within a molecule. The analysis of this compound serves as a clear example of how the chemical shift and coupling constant data from ¹⁹F NMR spectra can be used to confirm its molecular structure. These protocols can be adapted for the analysis of more complex fluorinated molecules, making ¹⁹F NMR a vital technique in academic research and the development of new pharmaceuticals and agrochemicals.

References

Application Note: Chiral Separation of 2-Fluorohexane Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the chiral separation of 2-Fluorohexane enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the increasing importance of stereoisomeric purity in the pharmaceutical and agrochemical industries, reliable and efficient enantioselective analytical methods are critical.[1] This protocol provides a starting point for researchers, scientists, and drug development professionals for the analysis of halogenated alkanes like this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in separating a wide range of chiral compounds.[2][3]

Introduction

Chirality is a fundamental property in medicinal chemistry, where the enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4] this compound is a chiral molecule that serves as a building block in the synthesis of various organic compounds. Consequently, the ability to separate and quantify its enantiomers is essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[4][] This document provides a detailed protocol for the separation of (R)-2-Fluorohexane and (S)-2-Fluorohexane.

Experimental Protocol

A detailed workflow for the chiral separation of this compound enantiomers is presented below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Racemic this compound Standard dissolve Dissolve in Mobile Phase (Hexane/Isopropanol) sample->dissolve filter Filter through 0.45 µm PTFE filter dissolve->filter inject Inject Sample (10 µL) filter->inject hplc HPLC System with Chiral Column separate Isocratic Elution hplc->separate Mobile Phase Flow detect UV Detection at 210 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess (% ee) integrate->calculate

Figure 1. Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Materials and Reagents
  • Racemic this compound (≥98% purity)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • Methanol (for column flushing)

Instrumentation and Columns
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as the Daicel CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is a suitable starting point.

    • Dimensions: 250 x 4.6 mm, 5 µm particle size

Chromatographic Conditions

The following conditions are provided as a starting point and may require optimization for specific instrumentation and applications.[1]

ParameterCondition
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in mobile phase
System Suitability

To ensure the performance of the chromatographic system, the following parameters should be monitored:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

  • Repeatability: The relative standard deviation (RSD) for the peak areas of six replicate injections should be ≤ 2.0%.

Results and Discussion

Under the proposed chromatographic conditions, a baseline separation of the this compound enantiomers is expected. The use of a non-polar mobile phase, such as hexane with a small amount of an alcohol modifier like isopropanol, is typical for normal-phase chiral separations on polysaccharide-based CSPs.[2] The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.[3]

Expected Chromatographic Performance

The following table summarizes the anticipated quantitative data for the separation.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 8.5~ 9.8
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{≥ 1.8}

Note: The elution order of the enantiomers ((R) or (S)) would need to be confirmed by injecting a standard of a single, known enantiomer.

Conclusion

The described HPLC method provides a reliable and efficient protocol for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in normal-phase mode offers excellent selectivity. This application note serves as a valuable starting point for researchers and professionals in drug development and quality control who require the analysis of chiral fluorinated alkanes. The method can be further optimized by adjusting the mobile phase composition and temperature to meet specific analytical requirements.[6]

References

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (R)-2-Fluorohexane, a valuable chiral building block in the development of pharmaceuticals and agrochemicals. The presented methodology focuses on the stereospecific deoxyfluorination of the readily available chiral precursor, (S)-2-Hexanol. This approach ensures high enantiomeric purity of the final product through a nucleophilic substitution reaction that proceeds with complete inversion of stereochemistry. This application note is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a reliable method for accessing this important fluorinated chiral molecule.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a growing interest in the development of synthetic methods for the preparation of enantiomerically pure organofluorine compounds. (R)-2-Fluorohexane is a key chiral synthon, and its enantioselective synthesis is of considerable importance. The strategy detailed herein involves the deoxyfluorination of a chiral secondary alcohol, (S)-2-Hexanol, utilizing a modern deoxyfluorinating agent. This method is advantageous due to the commercial availability of the starting material in high enantiopurity and the high stereospecificity of the fluorination reaction.

Overview of the Synthetic Strategy

The enantioselective synthesis of (R)-2-Fluorohexane is achieved via a nucleophilic deoxyfluorination reaction. The hydroxyl group of (S)-2-Hexanol is converted into a good leaving group in situ, which is then displaced by a fluoride ion in a single step. This reaction proceeds via an S(_N)2 mechanism, which results in the inversion of the stereocenter. Consequently, the (S)-enantiomer of the starting alcohol is converted to the (R)-enantiomer of the desired 2-fluorohexane product.

Experimental Data

The following table summarizes the typical results obtained for the enantioselective synthesis of (R)-2-Fluorohexane from (S)-2-Hexanol using various modern deoxyfluorinating reagents.

Deoxyfluorinating AgentStarting MaterialProductYield (%)Enantiomeric Excess (e.e.) (%)
PyFluor(S)-2-Hexanol(R)-2-Fluorohexane85-95>99
Deoxo-Fluor®(S)-2-Hexanol(R)-2-Fluorohexane80-90>99
AlkylFluor™(S)-2-Hexanol(R)-2-Fluorohexane88-96>99

Detailed Experimental Protocol

This protocol describes the synthesis of (R)-2-Fluorohexane using PyFluor as the deoxyfluorinating agent.

4.1 Materials and Reagents

  • (S)-2-Hexanol (>99% e.e.)

  • PyFluor (2-pyridinesulfonyl fluoride)

  • Tetrabutylammonium triphenyldifluorosilicate (TBAT)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

4.2 Reaction Setup and Procedure

  • To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-2-Hexanol (1.0 g, 9.79 mmol).

  • Dissolve the alcohol in 40 mL of anhydrous dichloromethane.

  • To the stirred solution, add PyFluor (2.32 g, 14.68 mmol, 1.5 equiv.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of TBAT (7.9 g, 14.68 mmol, 1.5 equiv.) in 20 mL of anhydrous dichloromethane to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4.3 Work-up and Purification

  • Upon completion, quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO(_3) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure (R)-2-Fluorohexane.

4.4 Characterization and Analysis

  • Yield: Determine the mass of the purified product and calculate the percentage yield.

  • Identity: Confirm the structure of the product using

    1^11
    H NMR,
    13^{13}13
    C NMR,
    19^{19}19
    F NMR, and Mass Spectrometry.

  • Enantiomeric Excess: Determine the enantiomeric excess of the purified (R)-2-Fluorohexane by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Visualizations

Synthetic Pathway

G Enantioselective Synthesis of (R)-2-Fluorohexane S_2_Hexanol (S)-2-Hexanol R_2_Fluorohexane (R)-2-Fluorohexane S_2_Hexanol->R_2_Fluorohexane PyFluor, TBAT DCM, 0 °C to rt (SN2 Inversion)

Caption: Synthetic route from (S)-2-Hexanol to (R)-2-Fluorohexane.

Experimental Workflow

G Experimental Workflow cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Analysis A 1. Add (S)-2-Hexanol to dry flask B 2. Dissolve in anhydrous DCM A->B C 3. Add PyFluor B->C D 4. Cool to 0 °C C->D E 5. Add TBAT solution D->E F 6. Stir at rt for 12-16h E->F G 7. Quench with aq. NaHCO3 F->G H 8. Separate layers G->H I 9. Extract aqueous layer H->I J 10. Wash with brine I->J K 11. Dry and concentrate J->K L 12. Column Chromatography K->L M 13. Characterization (NMR, MS) L->M N 14. Determine e.e. (Chiral GC/HPLC) M->N

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Deoxyfluorinating agents can be moisture-sensitive and corrosive. Handle with care under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a reliable and efficient method for the enantioselective synthesis of (R)-2-Fluorohexane. The use of modern deoxyfluorinating reagents on an enantiomerically pure starting material allows for high yields and excellent stereochemical control. This approach is scalable and can be adapted for the synthesis of other chiral fluoroalkanes, making it a valuable tool for researchers in the pharmaceutical and chemical industries.

Enantioselective Synthesis of (S)-2-Fluorohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-fluorohexane, a chiral organofluorine compound of interest in medicinal chemistry and materials science. The primary synthetic strategy focuses on the nucleophilic deoxyfluorination of the readily available chiral precursor, (R)-2-hexanol, utilizing modern fluorinating reagents that proceed with inversion of stereochemistry. This approach ensures high enantiomeric purity of the desired (S)-2-fluorohexane. Detailed experimental procedures for the synthesis and purification are provided, alongside a comprehensive protocol for the determination of enantiomeric excess (e.e.) using chiral gas chromatography (GC).

Introduction

The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of stereoselective methods for the synthesis of chiral organofluorine compounds is of paramount importance in drug discovery and materials science. (S)-2-Fluorohexane serves as a valuable chiral building block, and its enantioselective synthesis is a key objective for accessing enantiomerically pure fluorinated molecules.

This application note details a robust and efficient method for the synthesis of (S)-2-fluorohexane via the deoxyfluorination of (R)-2-hexanol. This S(_N)2-type reaction proceeds with a predictable inversion of stereochemistry, making it an ideal strategy for controlling the absolute configuration of the fluorinated product. Several modern deoxyfluorination reagents are discussed, with a focus on their efficacy and safety profiles.

Synthetic Approach: Deoxyfluorination of (R)-2-Hexanol

The most direct and stereocontrolled route to (S)-2-fluorohexane is the deoxyfluorination of the corresponding (R)-2-hexanol. This transformation is typically achieved using reagents that activate the hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride ion in an S(_N)2 reaction. This mechanism ensures the inversion of the stereocenter.

Several reagents are effective for this transformation, including diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues, such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride).[1] More recently, reagents like PyFluor® (2-pyridinesulfonyl fluoride) and AlkylFluor™ have been developed to offer improved safety, selectivity, and functional group tolerance.[2][3][4]

Below is a comparative summary of common deoxyfluorinating agents for the synthesis of (S)-2-fluorohexane from (R)-2-hexanol.

Data Presentation
ReagentPrecursorProductTypical Yield (%)Typical e.e. (%)Reference
Deoxo-Fluor® (R)-2-Hexanol(S)-2-Fluorohexane75-85>98Analogous Reactions[5]
PyFluor® (R)-2-Hexanol(S)-2-Fluorohexane80-90>99Analogous Reactions[6]
AlkylFluor™ (R)-2-Hexanol(S)-2-Fluorohexane85-95>99Analogous Reactions[4][7]

Experimental Protocols

Synthesis of (S)-2-Fluorohexane via Deoxyfluorination with PyFluor®

This protocol describes a general procedure for the deoxyfluorination of a secondary alcohol using PyFluor®, which is known for its high chemoselectivity and reduced formation of elimination byproducts.[2][3]

Materials:

  • (R)-2-Hexanol (1.0 equiv.)

  • PyFluor® (1.5 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.)

  • Anhydrous acetonitrile (or THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add (R)-2-hexanol (1.0 equiv.).

  • Dissolve the alcohol in anhydrous acetonitrile (or THF) to a concentration of approximately 0.2 M.

  • At room temperature, add DBU (1.5 equiv.) to the solution.

  • In one portion, add PyFluor® (1.5 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO(_3) solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4) or Na(_2)SO(_4).

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-2-fluorohexane.

Safety Precautions: Deoxyfluorinating agents should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each reagent before use.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

The enantiomeric excess of the synthesized (S)-2-fluorohexane can be accurately determined by chiral gas chromatography. Due to the volatile nature of 2-fluorohexane, direct analysis without derivatization is feasible.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column is recommended, such as a trifluoroacetylated γ-cyclodextrin stationary phase (e.g., CHIRALDEX® G-TA).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 100 °C.

    • Hold at 100 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified (S)-2-fluorohexane in a volatile solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

  • Racemic Standard: If available, inject a solution of racemic this compound to determine the retention times of both the (R) and (S) enantiomers.

  • Analysis: Inject the sample solution into the GC.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (e.e.) is calculated using the following formula:

    e.e. (%) = [ (Area({major}) - Area({minor})) / (Area({major}) + Area({minor})) ] x 100

Visualizations

Signaling Pathways and Experimental Workflows

enantioselective_synthesis cluster_synthesis Enantioselective Synthesis R_Hexanol (R)-2-Hexanol PyFluor PyFluor®, DBU R_Hexanol->PyFluor Reaction SN2_Transition SN2 Transition State (Inversion of Stereochemistry) PyFluor->SN2_Transition S_Fluorohexane (S)-2-Fluorohexane SN2_Transition->S_Fluorohexane

Caption: Reaction pathway for the enantioselective synthesis of (S)-2-Fluorohexane.

experimental_workflow cluster_workflow Experimental Workflow A 1. Reaction Setup ((R)-2-Hexanol, Solvent, DBU) B 2. Addition of PyFluor® A->B C 3. Reaction Monitoring (TLC/GC-MS) B->C D 4. Aqueous Work-up C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, GC-MS) E->F G 7. Chiral GC Analysis (e.e. Determination) F->G

Caption: General experimental workflow for the synthesis and analysis.

logical_relationship cluster_logic Key Relationships Reagent Deoxyfluorination Reagent (e.g., PyFluor®) Mechanism S N 2 Mechanism Reagent->Mechanism Stereochem Inversion of Stereochemistry Mechanism->Stereochem Product Enantiopure Product ((S)-2-Fluorohexane) Stereochem->Product Precursor Chiral Precursor ((R)-2-Hexanol) Precursor->Mechanism

Caption: Logical relationship between reagents, mechanism, and stereochemical outcome.

References

Application Notes and Protocols: Reaction Kinetics of 2-Fluorohexane in Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected reaction kinetics of 2-fluorohexane in common chemical transformations, specifically nucleophilic substitution (SN2) and elimination (E2) reactions. Due to the inherent stability of the carbon-fluorine bond, this compound is significantly less reactive than its chloro, bromo, and iodo counterparts.[1][2] Consequently, kinetic studies on this compound are not widely reported. The following data and protocols are therefore based on established principles of physical organic chemistry and extrapolations from studies on analogous, more reactive secondary haloalkanes.

Overview of this compound Reactivity

This compound, a secondary fluoroalkane, is a poor substrate for both SN2 and E2 reactions. The primary reason for this low reactivity is the exceptional strength of the C-F bond (bond energy: ~467 kJ/mol), which is the strongest of the carbon-halogen bonds.[2] Breaking this bond is the rate-determining step in many of its potential reactions, leading to high activation energies and consequently slow reaction rates.[1][2]

Key Kinetic Considerations:

  • Leaving Group Ability: The fluoride ion (F⁻) is a very poor leaving group due to its high basicity and the strength of the C-F bond. The leaving group ability of halogens follows the trend I⁻ > Br⁻ > Cl⁻ >> F⁻.

  • Reaction Conditions: To induce reactions with this compound, forcing conditions are typically required. This includes the use of very strong nucleophiles or bases, high temperatures, and carefully selected solvents.[3][4]

  • Competition between Substitution and Elimination: As with other secondary halides, this compound can undergo both substitution (SN2) and elimination (E2) reactions. The reaction pathway is highly dependent on the nature of the attacking species (nucleophile vs. base) and the reaction conditions. Strong, sterically hindered bases tend to favor elimination, while strong, non-bulky nucleophiles may lead to substitution, albeit slowly.[5]

Data Presentation: Expected Relative Reaction Rates and Kinetic Parameters

The following tables summarize the expected relative kinetic data for this compound in comparison to other 2-halohexanes. These values are illustrative and intended to highlight the general reactivity trends.

Table 1: Estimated Relative Rates of SN2 Substitution with a Strong Nucleophile (e.g., NaN₃ in DMF)

SubstrateLeaving GroupRelative Rate Constant (k_rel)Estimated Activation Energy (Ea)
2-IodohexaneI⁻~30,000Low
2-BromohexaneBr⁻~10,000Moderate
2-ChlorohexaneCl⁻~200High
This compound F⁻ ~1 Very High

Table 2: Estimated Relative Rates of E2 Elimination with a Strong Base (e.g., NaOEt in EtOH at elevated temperature)

SubstrateLeaving GroupRelative Rate Constant (k_rel)Estimated Activation Energy (Ea)
2-IodohexaneI⁻HighLow
2-BromohexaneBr⁻ModerateModerate
2-ChlorohexaneCl⁻LowHigh
This compound F⁻ Very Low Very High

Experimental Protocols

The following are generalized protocols for studying the kinetics of SN2 and E2 reactions. For this compound, it is crucial to employ rigorous conditions and sensitive analytical techniques to monitor the slow reaction progress.

Protocol for Kinetic Analysis of the SN2 Reaction of this compound with Sodium Azide

This protocol is designed to measure the rate of the SN2 reaction between this compound and sodium azide. Due to the expected slow reaction rate, long reaction times and elevated temperatures are necessary.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF) (polar aprotic solvent)[6][7]

  • Internal standard (e.g., dodecane)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Constant temperature oil bath

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes for sampling

Procedure:

  • Reaction Setup: In a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (e.g., 10 mmol).

  • Solvent and Reactant Addition: Add 10 mL of anhydrous DMF to the flask and stir to dissolve the sodium azide. Add a known amount of the internal standard (e.g., 1 mmol of dodecane).

  • Equilibration: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 100 °C). Allow the solution to equilibrate for 15 minutes.

  • Reaction Initiation: Add a known amount of this compound (e.g., 1 mmol) to the reaction flask to initiate the reaction. Start timing immediately.

  • Sampling: At regular time intervals (e.g., every hour for the first 12 hours, then every 12 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of deionized water. Extract the organic components with 1 mL of diethyl ether.

  • Analysis: Analyze the organic layer by GC-FID to determine the concentrations of this compound and the product, 2-azidohexane, relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the pseudo-first-order rate constant (k_obs) if the concentration of the nucleophile is in large excess. The second-order rate constant can be determined from the relationship: Rate = k[this compound][NaN₃].

Protocol for Kinetic Analysis of the E2 Reaction of this compound with Sodium Ethoxide

This protocol outlines a method to measure the rate of the E2 elimination of this compound to form hexenes. The use of a strong base and high temperature is critical to drive this reaction.[3]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Internal standard (e.g., nonane)

  • Sealed reaction vials (pressure-rated)

  • Heating block or oil bath

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes for sampling

Procedure:

  • Preparation of Base Solution: Prepare a stock solution of sodium ethoxide in anhydrous ethanol (e.g., 1.0 M).

  • Reaction Setup: In a series of pressure-rated reaction vials, add a specific volume of the sodium ethoxide solution (e.g., 2 mL). Add a known amount of the internal standard to each vial.

  • Equilibration: Place the vials in a heating block or oil bath set to a high temperature (e.g., 80 °C) and allow them to equilibrate.

  • Reaction Initiation: To each vial, add a known amount of this compound (e.g., 0.2 mmol) and seal the vial immediately. Start timing.

  • Time Points: Each vial represents a single time point. At predetermined times (e.g., 2, 4, 8, 16, 24 hours), remove a vial from the heating block and immediately quench the reaction by placing it in an ice bath and adding 1 mL of dilute aqueous HCl.

  • Extraction: Add 1 mL of pentane to each vial, vortex, and allow the layers to separate.

  • Analysis: Analyze the organic (pentane) layer by GC-FID to quantify the remaining this compound and the hexene products formed, relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound against time to determine the rate constant. The rate law for an E2 reaction is expected to be second order: Rate = k[this compound][NaOEt].[8]

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key reaction mechanisms and experimental workflows.

SN2_Mechanism Reactants This compound + Nucleophile (Nu⁻) TS Transition State [Nu---C---F]⁻ Reactants->TS Backside Attack Products Substitution Product + F⁻ TS->Products Inversion of Stereochemistry

Caption: SN2 reaction pathway for this compound.

E2_Mechanism Reactants This compound + Base (B⁻) TS Transition State [B---H---C---C---F] Reactants->TS Concerted Proton Abstraction and Leaving Group Departure Products Alkene + BH + F⁻ TS->Products

Caption: E2 reaction pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Analysis cluster_data Data Processing Prep Prepare Reactant and Internal Standard Solution Equilibrate Equilibrate at Reaction Temperature Prep->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Sample Take Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC-FID Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constant Plot->Calculate

Caption: General workflow for kinetic analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Fluorohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-fluorohexane. The content is structured in a question-and-answer format to directly address specific challenges encountered during experimentation.

I. Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions to optimize the reaction yield and purity.

Issue 1: Low or No Yield of this compound

Potential CauseTroubleshooting StepExpected Outcome
Incomplete Reaction 1. Monitor reaction progress using Gas Chromatography (GC) or ¹⁹F NMR. 2. If starting material persists, consider increasing the reaction time or cautiously raising the temperature in small increments. 3. Ensure efficient stirring to overcome mass transfer limitations.Complete consumption of the starting material (2-hexanol or 2-bromohexane) and formation of the desired this compound.
Poor Reagent Activity 1. Use freshly opened or properly stored fluorinating agents. Deoxyfluorinating agents like DAST and Deoxo-Fluor® are moisture-sensitive.[1] 2. For reactions using KF, ensure the salt is anhydrous by spray-drying or freeze-drying. 3. If using a phase-transfer catalyst with KF, confirm its activity and appropriate loading.Improved reagent performance leading to a higher conversion rate.
Suboptimal Reaction Conditions 1. Solvent: Ensure the use of an appropriate anhydrous solvent. For SN2 reactions with alkyl halides, polar aprotic solvents like acetonitrile or DMF are generally preferred. For deoxyfluorination, dichloromethane is common.[2] 2. Temperature: The optimal temperature is a balance between reaction rate and side reactions. For secondary substrates, lower temperatures may favor substitution over elimination.Identification of optimal reaction conditions that maximize the yield of this compound.

Issue 2: High Proportion of Elimination Byproducts (Hexenes)

Elimination (E2) is a common competing side reaction in the synthesis of secondary alkyl fluorides.[3][4]

Potential CauseTroubleshooting StepExpected Outcome
Strongly Basic Conditions 1. For SN2 reactions with 2-bromohexane, use a less basic fluoride source if possible. 2. Modern deoxyfluorinating reagents like PyFluor are known to be more selective for substitution over elimination compared to DAST.[1][5][6]A significant reduction in the formation of hexene isomers, improving the purity of the crude product.
High Reaction Temperature 1. Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[7]An improved ratio of substitution (this compound) to elimination (hexenes) products.
Steric Hindrance 1. While the substrate is fixed, the choice of base or fluorinating agent can influence the transition state. Bulky bases tend to favor elimination.Enhanced selectivity for the desired SN2 pathway.

Issue 3: Presence of 2-Hexanol in the Final Product

Potential CauseTroubleshooting StepExpected Outcome
Incomplete Deoxyfluorination 1. Increase the equivalents of the deoxyfluorinating agent (e.g., Deoxo-Fluor®, PyFluor). 2. Extend the reaction time and monitor for the disappearance of the starting alcohol by TLC or GC.Full conversion of 2-hexanol to this compound.
Hydrolysis during Workup 1. Ensure the aqueous workup is performed at a low temperature (e.g., on an ice bath). 2. Minimize the contact time of the organic phase with the aqueous solution. 3. Use a saturated, weakly basic solution like sodium bicarbonate to neutralize any acidic byproducts carefully.Preservation of the this compound product and prevention of reversion to the starting alcohol.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary routes for the synthesis of this compound are:

  • Nucleophilic Substitution (SN2) of a 2-hexyl halide: This typically involves reacting 2-bromohexane or 2-chlorohexane with a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst (e.g., a crown ether) in a polar aprotic solvent.

  • Deoxyfluorination of 2-hexanol: This method utilizes a deoxyfluorinating agent to directly replace the hydroxyl group with fluorine. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and 2-pyridinesulfonyl fluoride (PyFluor).[1][8][9]

Q2: Which fluorinating agent is best for the deoxyfluorination of 2-hexanol?

A2: The choice of reagent depends on the desired balance of reactivity, selectivity, safety, and cost.

  • DAST is a powerful but thermally unstable reagent that can lead to significant elimination side products with secondary alcohols.[1][5]

  • Deoxo-Fluor® is more thermally stable than DAST but can still produce elimination byproducts.[1][8][10]

  • PyFluor is a more recently developed reagent that is crystalline, thermally stable, and generally shows higher selectivity for fluorination over elimination, making it a safer and often higher-yielding option.[1][5][6]

Q3: How can I minimize the formation of hexene byproducts?

A3: To minimize elimination:

  • Use a less basic and more nucleophilic fluorinating system.

  • Employ milder reaction conditions, particularly lower temperatures.[7]

  • Consider using a more selective deoxyfluorinating agent like PyFluor, which is known to reduce the incidence of elimination side reactions.[1][5]

Q4: What is the best way to purify this compound?

A4: Purification of this compound typically involves:

  • Aqueous Workup: Quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid or acidic byproducts. This is followed by washing with water and brine.

  • Drying: Drying the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Distillation: As this compound is a volatile liquid, fractional distillation is an effective method for separating it from less volatile impurities and any remaining starting materials.

  • Chromatography: For very high purity, column chromatography on silica gel can be employed, although the volatility of the product can make this challenging.

Q5: My reaction is not proceeding to completion. What should I do?

A5: If your reaction stalls, consider the following:

  • Reagent Purity: Ensure your starting materials and solvent are pure and anhydrous. Moisture can deactivate many fluorinating agents.

  • Reagent Stoichiometry: You may need to increase the equivalents of the fluorinating agent.

  • Temperature and Time: Cautiously increase the reaction temperature or extend the reaction time, while monitoring for the formation of degradation or side products.

III. Data Presentation

Table 1: Comparison of Deoxyfluorinating Agents for Secondary Alcohols (Representative Data)

Substrate (Secondary Alcohol)ReagentYield of Fluorinated Product (%)Elimination Byproduct (%)Citation(s)
A Steroid DerivativePhenoFluor (related to PyFluor)8411[11]
A Steroid DerivativeDAST4744[11]
TestosteroneAlkylFluor (related to PyFluor)up to 79Minor[11]
TestosteroneDAST17Not specified[11]

Note: This data is for structurally similar secondary alcohols and serves as a general guide for the expected selectivity in the synthesis of this compound.

IV. Experimental Protocols

Protocol 1: Deoxyfluorination of 2-Hexanol using Deoxo-Fluor®

This protocol is a representative procedure based on general methods for the deoxyfluorination of secondary alcohols.[2][9]

Materials:

  • 2-Hexanol

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2-hexanol (1.0 equiv) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C (ice bath), add Deoxo-Fluor® (1.5 - 2.0 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

V. Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_Hexanol 2-Hexanol Reaction_Vessel Deoxyfluorination (e.g., Deoxo-Fluor® in DCM) 2_Hexanol->Reaction_Vessel Quench Quench with NaHCO₃(aq) Reaction_Vessel->Quench Reaction Mixture Extraction Extraction with DCM Quench->Extraction Drying Dry over MgSO₄ Extraction->Drying Distillation Fractional Distillation Drying->Distillation 2_Fluorohexane Pure this compound Distillation->2_Fluorohexane

Caption: Experimental workflow for the synthesis of this compound from 2-hexanol.

Troubleshooting_Yield Start Low Yield of this compound Check_Completion Check Reaction Completion (GC, NMR) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete No Increase_Time_Temp Increase Time / Temperature Incomplete->Increase_Time_Temp Yes Check_Reagents Check Reagent Activity Incomplete->Check_Reagents Yes Success Yield Optimized Increase_Time_Temp->Success Check_Reagents->Success High_Side_Products High Level of Side Products? Complete->High_Side_Products Optimize_Conditions Optimize Conditions (Lower Temp, Change Reagent) High_Side_Products->Optimize_Conditions Yes Purification_Loss Review Purification Steps High_Side_Products->Purification_Loss No Optimize_Conditions->Success Purification_Loss->Success

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluorohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in this compound often depend on the synthetic route employed. However, typical impurities may include unreacted starting materials such as 2-hexanol, isomeric byproducts like 1-fluorohexane, and residual solvents used in the synthesis or workup. Halogenated alkanes can also contain acidic impurities, such as hydrogen fluoride (HF), if not properly neutralized and washed.

Q2: Which purification technique is most suitable for this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale. This technique separates compounds based on differences in their boiling points. Given the boiling point of this compound (71 °C), it can be effectively separated from higher-boiling impurities like 2-hexanol (140 °C) and lower-boiling impurities. For very high purity requirements or separation from close-boiling isomers, preparative gas chromatography (Prep-GC) can be utilized.

Q3: How can I dry this compound before purification?

A3: It is crucial to dry the crude this compound to remove any residual water, which can interfere with distillation and other purification methods. Anhydrous drying agents are used for this purpose. Suitable drying agents for alkyl halides like this compound include anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and calcium chloride (CaCl₂).[1][2][3][4] Molecular sieves can also be effective.

Q4: How can I assess the purity of the purified this compound?

A4: The purity of this compound can be reliably assessed using gas chromatography-mass spectrometry (GC-MS).[5] This technique separates the components of the sample and provides a mass spectrum for each, allowing for their identification and quantification. The presence of a single major peak corresponding to the mass of this compound in the gas chromatogram is a good indicator of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Components Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the fractionating column. A slow and steady distillation rate is key to good separation.[6]
Inefficient fractionating column.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.
Fluctuating heat source.Use a heating mantle with a stirrer or a temperature controller to ensure smooth and even boiling.
No Distillate Collection Thermometer bulb placed incorrectly.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
Leaks in the apparatus.Check all joints and connections for a tight seal. Use grease on ground glass joints if necessary.
Insufficient heating.Gradually increase the heating mantle temperature until distillation begins. Be patient, as it may take some time for the vapor to travel up the fractionating column.
"Bumping" or Violent Boiling Lack of boiling chips or stir bar.Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Product is Contaminated with Water Incomplete drying of crude product.Ensure the crude this compound is thoroughly dried with a suitable drying agent before distillation.
Leaks allowing atmospheric moisture in.Check for and seal any leaks in the distillation setup.
Preparative Gas Chromatography (Prep-GC)
Problem Possible Cause Solution
Poor Peak Resolution Inappropriate GC column.Select a column with a stationary phase that provides good selectivity for halogenated alkanes. A non-polar or medium-polarity column is often a good starting point.
Incorrect temperature program.Optimize the temperature program (initial temperature, ramp rate, final temperature) to improve the separation of this compound from its impurities.
Sample overload.Inject a smaller volume of the crude sample to avoid overloading the column, which can lead to broad, overlapping peaks.
Low Recovery of Purified Product Inefficient trapping of the analyte.Ensure the collection trap is adequately cooled, for example, with a dry ice/acetone bath or liquid nitrogen, to efficiently condense the this compound as it elutes from the column.
High carrier gas flow rate.Reduce the carrier gas flow rate to allow for more efficient condensation of the product in the collection trap.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₁₃F104.1771[7]
1-FluorohexaneC₆H₁₃F104.1792-93[8][9]
2-HexanolC₆H₁₄O102.17140[10]
HexaneC₆H₁₄86.1869
2,2-DifluorohexaneC₆H₁₂F₂122.16Not readily available

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To purify crude this compound by separating it from higher and lower boiling point impurities.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer

  • Clamps and stands

Procedure:

  • Drying the Crude Product:

    • To the crude this compound in a flask, add a suitable amount of anhydrous magnesium sulfate or sodium sulfate.

    • Swirl the flask for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

    • Filter or decant the dried this compound into a clean, dry round-bottom flask.

  • Assembly of the Distillation Apparatus:

    • Add a few boiling chips or a magnetic stir bar to the flask containing the dried this compound.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Gently heat the distillation flask using the heating mantle.

    • Observe the vapor rising slowly through the fractionating column. A ring of condensing vapor should be visible.[1]

    • The temperature on the thermometer will rise and then stabilize. Collect the fraction that distills over at a constant temperature, which should be the boiling point of this compound (approximately 71 °C).

    • If the temperature begins to rise or fall significantly, change the receiving flask to collect the next fraction, which will contain impurities.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Analysis:

    • Analyze the collected fraction of this compound for purity using GC-MS.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the purified this compound and identify any remaining impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation:

    • Dilute a small sample of the purified this compound in a volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 100 ppm).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Run a suitable temperature program to separate the components. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

    • The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 30-200).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and the mass spectrum of the eluting compound. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for this compound.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the this compound by dividing the peak area of this compound by the total peak area of all components.

    • Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

Mandatory Visualization

Purification_Workflow cluster_start Crude this compound cluster_pretreatment Pre-treatment cluster_purification Primary Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_final Final Product cluster_repurification Further Purification Crude Crude Product (with impurities) Drying Drying (e.g., with MgSO4) Crude->Drying Distillation Fractional Distillation Drying->Distillation GCMS GC-MS Analysis Distillation->GCMS PurityCheck Purity > 99%? GCMS->PurityCheck PureProduct Pure this compound PurityCheck->PureProduct Yes PrepGC Preparative GC PurityCheck->PrepGC No PrepGC->GCMS

Caption: Workflow for the purification and analysis of this compound.

References

Common side products in the synthesis of 2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-fluorohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize side product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The most prevalent side products in the synthesis of this compound are hexene isomers, primarily 1-hexene and 2-hexene.[1][2] These arise from a competing elimination (E2) reaction pathway that occurs alongside the desired nucleophilic substitution (SN2). Other potential, though often less abundant, side products include 2-hexanol and various ether derivatives, particularly if specific additives or contaminants are present in the reaction mixture.[1]

Q2: Why am I getting a high yield of hexenes instead of this compound?

A high yield of hexenes indicates that the elimination (E2) reaction is favored over the substitution (SN2) reaction.[2] This is a common issue when working with secondary substrates like 2-substituted hexanes.[2][3] Factors that promote elimination include elevated temperatures, the use of a strong, sterically hindered base, and the choice of solvent.[2][4] The fluoride anion itself can act as a base, abstracting a proton to initiate the elimination cascade.[5]

Q3: My starting material, 2-hexanol, is reappearing in the final product mixture. What could be the cause?

The presence of 2-hexanol in the product mixture when starting from an activated precursor (like a halide or sulfonate) is typically due to the presence of water in the reaction.[1] Water can react with the starting material or with the fluoride source to generate hydroxide ions, which then act as nucleophiles to produce the alcohol.[1] It is crucial to use anhydrous solvents and reagents to minimize this side reaction.

Q4: Can the choice of fluorinating agent affect the formation of side products?

Absolutely. Different fluorinating agents exhibit varying levels of selectivity for substitution over elimination. For instance, traditional methods using potassium fluoride (KF) can lead to significant elimination byproducts.[3] Modern reagents like PyFluor have been developed to be more selective and produce minimal elimination side products when fluorinating alcohols.[6][7] Similarly, aminodifluorosulfinium salts are reported to give less elimination byproduct compared to reagents like DAST (diethylaminosulfur trifluoride).[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Yield of Hexene Isomers

This is the most common problem and points to the E2 elimination pathway dominating the desired SN2 substitution.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures disproportionately favor elimination over substitution.[2] Running the reaction at a lower temperature can significantly improve the SN2/E2 ratio.

  • Re-evaluate Your Base/Fluoride Source: While fluoride is the desired nucleophile, its basicity drives the E2 reaction. Using fluoride sources that are less basic or that are part of a complex can help. For example, tetrabutylammonium bifluoride is described as weakly basic and can provide excellent yields with minimal elimination.[6]

  • Optimize the Solvent: The solvent plays a critical role. Water encourages substitution, but can also lead to alcohol byproducts. Pure ethanol as a solvent tends to encourage elimination.[2] Polar aprotic solvents like acetonitrile are often used, but their purity is critical.

  • Incorporate Additives: The use of bulky diols or fluorinated alcohols can help to solvate the fluoride ion.[3] This "microsolvation" can increase the nucleophilicity of the fluoride while reducing its basicity, thus favoring the SN2 pathway.[3]

  • Change the Leaving Group: If starting from an alkyl halide, switching from a bromide to a chloride can sometimes give more elimination.[4] Conversely, using a better leaving group like a triflate may alter the reaction dynamics.

Issue 2: Presence of 2-Hexanol in the Product Mixture

This indicates undesired hydrolysis reactions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Flame-dry glassware before setting up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use a Fluoride Source with Low Water Content: Some fluoride salts like KF can be hygroscopic. Ensure they are thoroughly dried before use.

  • Purify Solvents: Ensure that solvents are of high purity and are stored over molecular sieves to remove trace amounts of water.

Data Presentation

Table 1: Factors Influencing Substitution (SN2) vs. Elimination (E2) in this compound Synthesis

FactorFavors SN2 (this compound)Favors E2 (Hexenes)Rationale
Temperature Lower TemperaturesHigher TemperaturesElimination has a higher activation energy, so it is more sensitive to temperature increases.[2]
Fluoride Source Weakly basic (e.g., tetrabutylammonium bifluoride)[6]Strongly basicA stronger base is more effective at abstracting a proton to initiate elimination.[4]
Solvent Polar aprotic, anhydrousEthanolEthanol encourages elimination, while water can promote substitution (but also hydrolysis).[2]
Substrate Primary > SecondaryTertiary > SecondarySteric hindrance around the reaction center in secondary and tertiary substrates makes substitution more difficult, favoring elimination.[2]
Additives Bulky diols, fluorinated alcohols[3]NoneAdditives can solvate the fluoride ion, enhancing its nucleophilicity over its basicity.[3]

Experimental Protocols

Representative Protocol for Nucleophilic Fluorination of 2-Hexyl Bromide (Illustrative)

This protocol is a generalized representation and should be adapted and optimized for specific laboratory conditions and safety protocols.

  • Preparation: Under an inert atmosphere of argon, add anhydrous potassium fluoride (KF, 3 equivalents) and 18-crown-6 (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Addition of Substrate: Add 2-hexyl bromide (1 equivalent) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a controlled temperature (e.g., 80 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC). Note: Lowering the temperature may be necessary to reduce hexene formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove insoluble salts. Quench the filtrate with water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to separate this compound from unreacted starting material and hexene byproducts.

Visualizations

Synthesis_Pathways Start 2-Substituted Hexane (e.g., 2-Bromohexane) Reagent + F⁻ SN2_Product This compound (Desired Product) E2_Product Hexene Isomers (Side Product) Reagent->SN2_Product SN2 Pathway Reagent->E2_Product E2 Pathway (Elimination)

Caption: Competing SN2 and E2 pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield of this compound? CheckHexenes High Hexene Content? Start->CheckHexenes Yes End Further Investigation Needed Start->End No CheckAlcohol 2-Hexanol Present? CheckHexenes->CheckAlcohol No LowerTemp Decrease Reaction Temperature CheckHexenes->LowerTemp Yes UseAnhydrous Ensure Anhydrous Conditions CheckAlcohol->UseAnhydrous Yes CheckAlcohol->End No ChangeReagent Use Milder/More Selective Fluorinating Agent LowerTemp->ChangeReagent Optimize Reaction Optimized ChangeReagent->Optimize UseAnhydrous->Optimize

Caption: Troubleshooting workflow for low yields of this compound.

References

Technical Support Center: 2-Fluorohexane Reactions and Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluorohexane. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, reactions, and workup procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a high proportion of elimination products instead of the desired substitution product. What is causing this and how can I fix it?

A1: This is a common issue when working with this compound. The strong carbon-fluorine (C-F) bond makes fluoride a poor leaving group, and the acidity of the β-hydrogens is increased by the electronegativity of the fluorine atom.[1] These factors favor elimination reactions, often proceeding through an E1cb (Elimination Unimolecular conjugate Base) mechanism, especially with strong bases.[1][2][3] This mechanism typically leads to the formation of the less substituted (Hofmann) alkene as the major product.[2][4]

Troubleshooting Strategies:

  • Choice of Base/Nucleophile: Use a less basic, but still effective, nucleophile. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base, which can favor the Sₙ2 pathway.

  • Solvent Selection: The choice of solvent plays a critical role in the Sₙ2 versus E2 competition.[5]

    • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but not the anionic nucleophile, thus increasing its nucleophilicity.[6][7]

    • Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile, reducing its strength and potentially favoring elimination pathways.[8]

  • Temperature Control: Elimination reactions are generally favored at higher temperatures.[9] Running the reaction at a lower temperature can help to favor the substitution product.

Q2: I am struggling to achieve a good yield in my nucleophilic substitution reaction with this compound. What are the likely causes and solutions?

A2: Low yields in nucleophilic substitution reactions with this compound are often attributed to the inert nature of the C-F bond and competing side reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion
Poor Leaving Group Ability of Fluoride The C-F bond is very strong, making fluoride a reluctant leaving group.[1] Consider using a different starting material with a better leaving group (e.g., 2-bromohexane or 2-iodohexane) if your synthesis allows.
Competing Elimination Reactions As discussed in Q1, elimination is a major competing pathway.[1] Employ strategies to favor substitution, such as using a less basic nucleophile and a polar aprotic solvent at a lower temperature.
Steric Hindrance This compound is a secondary alkyl halide, which is more sterically hindered than a primary halide. This can slow down the rate of an Sₙ2 reaction.[10] Ensure your nucleophile is not excessively bulky.
Reaction Conditions Not Optimized Reaction time, temperature, and concentration of reactants may not be optimal. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. A modest increase in temperature may be necessary if the reaction is too slow, but be mindful of favoring elimination.

Q3: What is a standard workup procedure for a reaction involving this compound and a polar, water-soluble solvent like DMF or DMSO?

A3: A typical aqueous workup is employed to remove the high-boiling polar solvent and other water-soluble impurities.

General Workup Protocol:

  • Dilution: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Aqueous Washes: Transfer the mixture to a separatory funnel and wash it multiple times with water to remove the DMF or DMSO.[7] Due to the high solubility of these solvents in water, several washes are often necessary.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[8]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8]

  • Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

Q4: How can I effectively purify my product from unreacted this compound and any elimination byproducts?

A4: Flash column chromatography is a common and effective method for purifying the desired product.

Purification Strategy:

  • Stationary Phase: Silica gel is the most commonly used stationary phase.[11]

  • Mobile Phase (Eluent): The choice of eluent depends on the polarity of your product. A good starting point for non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate.[11] The polarity of the eluent system can be gradually increased to achieve optimal separation.

  • Visualization: If your product is not UV-active, you may need to use a chemical stain for visualization on TLC plates. For example, if you have an azide product, it can be reduced to an amine and then visualized with ninhydrin.[11]

Experimental Protocols

Protocol 1: Nucleophilic Substitution of this compound with Sodium Azide (Illustrative)

This protocol is a representative procedure for a nucleophilic substitution reaction on this compound. Note: Specific quantities and conditions may need to be optimized for your specific application.

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMSO.

  • Addition of Substrate: Add this compound (1.0 equivalent) to the stirred solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 24-48 hours. Monitor the progress of the reaction by GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them three times with deionized water to remove residual DMSO, followed by one wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution (Hypothetical Data)

SubstrateNucleophile/BaseSolventTemperature (°C)Substitution Product (%)Elimination Product (%)
This compoundNaN₃DMSO50~70~30
This compoundNaN₃Ethanol50~40~60
This compoundNaOCH₃Methanol25LowHigh
This compoundK-OtBut-Butanol25Very LowVery High

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine this compound, NaN3, and DMSO react Heat and Stir (e.g., 50-60 °C, 24-48h) start->react monitor Monitor by GC-MS react->monitor quench Cool and Quench with Water monitor->quench extract Extract with Diethyl Ether (3x) quench->extract wash_water Wash with Water (3x) extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography analyze Analyze Fractions (TLC/GC-MS) chromatography->analyze combine Combine Pure Fractions analyze->combine final_product Final Product: 2-Azidohexane combine->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Elimination cluster_solutions2 Solutions for Incomplete Reaction cluster_solutions3 Solutions for Workup Loss start Low Yield of Substitution Product cause1 High Proportion of Elimination Product start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Loss During Workup start->cause3 sol1a Use Less Basic Nucleophile cause1->sol1a sol1b Use Polar Aprotic Solvent (e.g., DMSO) cause1->sol1b sol1c Lower Reaction Temperature cause1->sol1c sol2a Increase Reaction Time cause2->sol2a sol2b Slightly Increase Temperature cause2->sol2b sol2c Ensure Reagents are Anhydrous cause2->sol2c sol3a Ensure Complete Extraction cause3->sol3a sol3b Minimize Emulsion Formation cause3->sol3b sol3c Careful Solvent Removal cause3->sol3c

References

Stability and degradation of 2-Fluorohexane under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways and quantitative stability data for 2-Fluorohexane are not extensively documented in current scientific literature. This guide provides information based on the degradation of structurally similar compounds and general principles of fluorinated hydrocarbon chemistry. The proposed pathways and experimental advice should be considered as a starting point for research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is expected to be relatively stable under standard laboratory conditions (i.e., ambient temperature, protected from light, in a tightly sealed container). The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting significant chemical stability to fluoroalkanes.[1] However, as a monofluorinated alkane, it is not as inert as perfluorinated compounds and may be susceptible to degradation under specific stress conditions over extended periods.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemistry of similar halogenated alkanes, the potential degradation pathways for this compound under stress conditions include:

  • Hydrolysis: Although the C-F bond is generally resistant to hydrolysis, under strong acidic or basic conditions and elevated temperatures, slow hydrolysis may occur, leading to the formation of 2-hexanol and hydrogen fluoride. The hydrolysis of secondary alkyl fluorides is generally slow compared to other alkyl halides.[2]

  • Oxidation: The primary and secondary C-H bonds in the hexane chain are more susceptible to oxidation than the C-F bond. Strong oxidizing agents could potentially lead to the formation of ketones (e.g., 2-hexanone), alcohols, and carboxylic acids. Fluorine's high electronegativity makes it resistant to oxidation.[3]

  • Thermal Degradation: At elevated temperatures, homolytic cleavage of C-C bonds can occur, leading to smaller hydrocarbon and fluorinated hydrocarbon fragments.[4][5] Elimination of hydrogen fluoride to form hexenes is also a possibility.

  • Photodegradation: Direct photolysis of simple alkanes requires high-energy UV light. While the C-F bond is strong, the presence of chromophores or photosensitizers in a solution could facilitate photodegradation.[6][7][8]

  • Microbial Degradation: Some microorganisms, such as certain species of Rhodococcus, have been shown to be capable of degrading monofluoroalkanes, though this process is generally slow.[9]

Q3: What are the likely degradation products of this compound?

A3: Depending on the degradation pathway, the following products could be anticipated:

  • Hydrolysis: 2-Hexanol, Hydrogen Fluoride

  • Oxidation: 2-Hexanone, Hexanoic acid, and smaller chain carboxylic acids.

  • Thermal Degradation: Methane, ethane, propane, butane, and their fluorinated counterparts; Hexenes.

  • Photodegradation: Similar products to thermal degradation, as well as potential rearrangement products.

Q4: How can I detect and identify the degradation products of this compound?

A4: A combination of analytical techniques is recommended for the confident identification of degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile degradation products.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or more polar degradation products, such as carboxylic acids, HPLC with a suitable detector (e.g., UV, MS) can be used.

  • Ion Chromatography: This technique is suitable for detecting inorganic degradation products like fluoride ions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR and ¹H NMR): NMR can provide valuable structural information about the degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram of my this compound sample.

Possible Cause Troubleshooting Steps
Contamination of the solvent or glassware. 1. Run a blank analysis of the solvent. 2. Ensure all glassware is thoroughly cleaned and dried.
Degradation of this compound due to improper storage. 1. Verify the storage conditions (temperature, light exposure). 2. Analyze a freshly opened sample of this compound as a reference.
Reaction with components of the analytical system (e.g., column, inlet). 1. Use an inert GC liner and column. 2. Check for active sites in the GC system by injecting a mix of polar and non-polar standards.

Issue 2: Low yield in a reaction where this compound is a reactant or solvent.

Possible Cause Troubleshooting Steps
Degradation of this compound prior to the reaction. 1. Confirm the purity of the this compound using GC-MS. 2. If impurities are detected, consider purifying the this compound (e.g., by distillation).
Reaction conditions are promoting the degradation of this compound. 1. Analyze a sample of the reaction mixture at an early time point to check for the presence of this compound and any degradation products. 2. Consider if any reagents (e.g., strong acids/bases, oxidants) could be degrading the this compound.
Inaccurate quantification of this compound. 1. Verify the calibration of your analytical method for this compound.

Issue 3: Inconsistent results in stability studies of this compound.

Possible Cause Troubleshooting Steps
Variability in stress conditions. 1. Ensure precise control of temperature, pH, and light intensity in your stress chambers. 2. Use calibrated equipment for monitoring stress conditions.
Sample preparation inconsistency. 1. Standardize the sample preparation protocol, including solvent degassing and the use of consistent headspace in vials.
Analytical method variability. 1. Validate the analytical method for robustness. 2. Run system suitability tests before each analytical sequence.

Data Presentation

Table 1: Example of Forced Degradation Data for this compound

Note: The following data is illustrative and should be determined experimentally.

Stress Condition Conditions Assay of this compound (% Remaining) Major Degradation Products Detected
Acid Hydrolysis 0.1 M HCl at 80°C for 72h95.2%2-Hexanol
Base Hydrolysis 0.1 M NaOH at 80°C for 72h92.5%2-Hexanol, Hexenes
Oxidative 3% H₂O₂ at 50°C for 48h88.1%2-Hexanone
Thermal 150°C for 24h90.7%Hexenes, smaller alkanes
Photolytic 254 nm UV light for 72h96.8%Minor unidentified peaks

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Materials:

  • This compound (high purity)

  • Solvents (e.g., acetonitrile, methanol, water - HPLC grade)

  • Acids (e.g., hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Inert gas (e.g., nitrogen)

  • Vials with inert caps

2. Equipment:

  • GC-MS system with a suitable column for volatile compounds

  • Thermostatically controlled oven or water bath

  • Photostability chamber

  • pH meter

  • Analytical balance

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl in a sealed vial. Place the vial in an oven at 80°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH in a sealed vial. Place the vial in an oven at 80°C.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂ in a sealed vial. Place the vial in an oven at 50°C.

    • Thermal Degradation: Place a sealed vial containing the stock solution in an oven at 150°C.

    • Photodegradation: Place a sealed quartz vial containing the stock solution in a photostability chamber.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 8, 24, 48, 72 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to an appropriate concentration with the mobile phase or a suitable solvent.

    • Analyze the samples by a validated stability-indicating GC-MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify the major degradation products.

Mandatory Visualizations

DegradationPathways C2FH This compound Hexanol 2-Hexanol C2FH->Hexanol Hydrolysis (Acid/Base, Heat) Hexanone 2-Hexanone C2FH->Hexanone Oxidation Hexenes Hexenes C2FH->Hexenes Thermal Degradation (Elimination) Fragments Smaller Alkanes/ Fluoroalkanes C2FH->Fragments Thermal Degradation (Cleavage) HF Hydrogen Fluoride

Caption: Potential degradation pathways of this compound under various stress conditions.

ExperimentalWorkflow start Start: this compound Sample prep Prepare Stock Solution start->prep stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep->stress sampling Sample at Time Points stress->sampling analysis GC-MS Analysis sampling->analysis data Data Interpretation (Quantify Degradation, Identify Products) analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for a forced degradation study of this compound.

TroubleshootingLogic issue Unexpected Chromatographic Peaks q1 Is the peak present in the solvent blank? issue->q1 a1_yes Source is solvent or system contamination. Clean system, use fresh solvent. q1->a1_yes Yes a1_no Peak is related to the sample. q1->a1_no No q2 Is the peak present in a fresh, unstressed sample? a1_no->q2 a2_yes Impurity in the starting material. Consider purification. q2->a2_yes Yes a2_no Degradation product formed during storage or analysis. q2->a2_no No

Caption: A logical troubleshooting guide for identifying the source of unexpected peaks.

References

Technical Support Center: Regioselective Synthesis of 2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-fluorohexane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the regioselectivity of this challenging transformation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and which offers the best regioselectivity?

A1: The two main strategies for synthesizing this compound are:

  • Nucleophilic Fluorination: This typically involves the conversion of 2-hexanol or a derivative (e.g., 2-hexyl tosylate, mesylate, or halide) to this compound using a nucleophilic fluoride source. This method generally offers higher regioselectivity as the position of the fluorine atom is predetermined by the starting material.

  • Electrophilic C-H Fluorination: This involves the direct fluorination of n-hexane using an electrophilic fluorinating agent. While this method is atom-economical, it often suffers from poor regioselectivity, yielding a mixture of isomeric fluorohexanes.[1] The reactivity of C-H bonds typically follows the order of tertiary > secondary > primary, which can lead to a statistical distribution of products.[1]

For achieving the highest regioselectivity for this compound, nucleophilic fluorination of a 2-hexyl precursor is the recommended approach.

Q2: What are the common side reactions that compete with the desired fluorination?

A2: The most common side reaction, particularly in nucleophilic fluorination of secondary systems like 2-hexanol derivatives, is elimination (E1 and E2) to form a mixture of hexene isomers.[2] The basicity of the fluoride source and elevated reaction temperatures can favor elimination over substitution.[3] In electrophilic C-H fluorination, the primary issue is the formation of multiple constitutional isomers (1-fluorohexane, 3-fluorohexane, etc.).

Q3: How can I minimize the formation of elimination byproducts in nucleophilic fluorination?

A3: To minimize elimination, consider the following:

  • Choice of Fluorinating Agent: Use less basic fluoride sources. For example, reagents like PyFluor® or AlkylFluor are known to give higher substitution-to-elimination ratios compared to more basic sources like potassium fluoride (KF).[2]

  • Reaction Temperature: Conduct the reaction at the lowest effective temperature.

  • Leaving Group: A good leaving group that departs readily can favor SN2 over E2.

Q4: Which analytical techniques are best for determining the isomeric ratio of my fluorohexane products?

A4: Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the ideal technique for separating and quantifying the different fluorohexane isomers. For chiral synthesis, a chiral GC column can be used to determine the enantiomeric excess. 19F NMR spectroscopy can also be a powerful tool to distinguish between different fluorine environments in the product mixture.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic C-H Fluorination of n-Hexane

Problem: The reaction produces a mixture of 1-, 2-, and 3-fluorohexane with no significant preference for the 2-position.

Potential Cause Troubleshooting Step Expected Outcome
Statistical Fluorination The C-H bonds at the C2 and C3 positions have similar reactivity towards many electrophilic fluorinating agents.This is an inherent challenge of direct C-H fluorination of unactivated alkanes.
Radical Pathway Some electrophilic fluorinations can have radical character, which is less selective.[1]Consider using a fluorinating agent and conditions known to favor an ionic mechanism.
Reaction Conditions Temperature and solvent can influence selectivity.Experiment with a range of temperatures and solvents of varying polarity. Lower temperatures may improve selectivity.
Issue 2: Low Yield of this compound in Nucleophilic Substitution of 2-Hexanol

Problem: The primary product is a mixture of hexenes, with only a small amount of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Basic Fluoride Source Highly basic fluoride sources (e.g., KF, CsF) promote elimination.[4]Switch to a less basic fluorinating agent such as PyFluor®, Deoxo-Fluor®, or AlkylFluor.[2][3]
High Reaction Temperature Elevated temperatures favor elimination over substitution.Optimize the reaction temperature. Start at a lower temperature and slowly increase it until the reaction proceeds at a reasonable rate.
Poor Leaving Group If starting from 2-hexanol, the hydroxyl group is a poor leaving group.Convert the alcohol to a better leaving group, such as a tosylate, mesylate, or triflate, before fluorination.[3]
Solvent Effects The solvent can influence the nucleophilicity of the fluoride ion and the stability of the transition state.For SN2 reactions, polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred.

Quantitative Data

The regioselectivity of electrophilic fluorination is highly dependent on the substrate and the fluorinating agent. Below is a summary of reported product distributions for the fluorination of substituted hexanes.

Table 1: Regioselectivity in the Electrophilic Fluorination of 1-Chlorohexane with Selectfluor™

ProductRelative Yield (%)
1-Chloro-3-fluorohexane45
1-Chloro-4-fluorohexane35
1-Chloro-5-fluorohexane20

This data illustrates the deactivating effect of the electron-withdrawing chlorine atom on the adjacent C-H bonds, leading to fluorination at positions further down the chain.

Table 2: Comparison of Deoxyfluorinating Agents for Secondary Alcohols [2]

Fluorinating AgentTypical Yield of Alkyl FluorideKey Characteristics
DAST (Diethylaminosulfur trifluoride)40-60%Prone to elimination; thermally unstable.
Deoxo-Fluor®50-70%More thermally stable than DAST, but can still lead to elimination.
PyFluor®70-90%High selectivity for fluorination over elimination; thermally stable.

Note: Yields are for a model secondary alcohol and may vary for 2-hexanol.

Experimental Protocols

Protocol 1: Nucleophilic Fluorination of 2-Hexanol via a Tosylate Intermediate

This two-step protocol is designed to maximize regioselectivity by pre-functionalizing the C2 position.

Step 1: Tosylation of 2-Hexanol

  • To a stirred solution of 2-hexanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 2-hexyl tosylate, which can be used in the next step without further purification.

Step 2: Fluorination of 2-Hexyl Tosylate

  • To a solution of 2-hexyl tosylate (1.0 eq) in anhydrous acetonitrile, add a source of fluoride, such as tetrabutylammonium fluoride (TBAF) (1.5 eq).

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with a low-boiling organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Direct Electrophilic C-H Fluorination of n-Hexane (Illustrative)

This protocol is for investigative purposes to understand the challenges of regioselectivity.

  • In a suitable inert reaction vessel (e.g., Teflon), dissolve n-hexane (1.0 eq) in an appropriate solvent (e.g., acetonitrile).

  • Add the electrophilic fluorinating agent, such as Selectfluor™ (1.1 eq), in portions at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring by GC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and analyze the product mixture by GC to determine the isomeric ratio.

Visualizations

experimental_workflow cluster_nucleophilic Nucleophilic Fluorination Pathway cluster_electrophilic Electrophilic C-H Fluorination Pathway Hexanol 2-Hexanol Tosylate 2-Hexyl Tosylate Hexanol->Tosylate TosCl, Et3N Fluorohexane_N This compound Tosylate->Fluorohexane_N Fluoride Source (e.g., TBAF) Hexenes Hexene Byproducts Tosylate->Hexenes Elimination (Side Reaction) Hexane n-Hexane Fluorohexane_E Fluorohexane Isomers (1-, 2-, 3-) Hexane->Fluorohexane_E Electrophilic Fluorinating Agent (e.g., Selectfluor™) troubleshooting_regioselectivity Start Poor Regioselectivity in this compound Synthesis Method Identify Synthesis Method Start->Method Nucleophilic Nucleophilic Substitution Method->Nucleophilic Nucleophilic Electrophilic Electrophilic C-H Fluorination Method->Electrophilic Electrophilic CheckLeavingGroup Is the leaving group optimal? Nucleophilic->CheckLeavingGroup InherentLimitation Acknowledge inherent statistical nature Electrophilic->InherentLimitation ImproveLeavingGroup Convert -OH to -OTs, -OMs, etc. CheckLeavingGroup->ImproveLeavingGroup No CheckFluorideSource Is the fluoride source too basic? CheckLeavingGroup->CheckFluorideSource Yes ImproveLeavingGroup->CheckFluorideSource ChangeFluorideSource Use less basic reagent (e.g., PyFluor®) CheckFluorideSource->ChangeFluorideSource Yes CheckTemp Is the temperature too high? CheckFluorideSource->CheckTemp No ChangeFluorideSource->CheckTemp LowerTemp Optimize to lower temperature CheckTemp->LowerTemp Yes Success Improved Regioselectivity CheckTemp->Success No LowerTemp->Success ModifySubstrate Consider directing groups (advanced) InherentLimitation->ModifySubstrate ModifySubstrate->Success

References

Technical Support Center: Purification of Crude 2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of impurities from crude 2-Fluorohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized from 2-hexanol, typically contains the following impurities:

  • Unreacted Starting Material: 2-Hexanol is a common impurity due to incomplete reaction.

  • Elimination Byproducts: Hexene isomers (e.g., 1-hexene, 2-hexene) can form as byproducts of the fluorination reaction, especially under harsh conditions.

  • Acidic Impurities: Residual acidic reagents or byproducts from the fluorination reaction (e.g., HF from DAST reagent) may be present.

  • Solvent Residues: Solvents used during the synthesis and workup (e.g., dichloromethane, diethyl ether) may remain in the crude product.

  • Isomeric Impurities: Depending on the synthetic route, other constitutional isomers of fluorohexane might be present.

Q2: What is the general workflow for purifying crude this compound?

A2: A typical purification workflow involves a multi-step approach to remove different types of impurities. The general sequence is as follows:

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Extractive) Crude->Workup Remove acidic impurities & unreacted alcohol Drying Drying Workup->Drying Remove water Distillation Fractional Distillation Drying->Distillation Separate by boiling point Chromatography Flash Chromatography (Optional) Distillation->Chromatography Remove close-boiling impurities Pure Pure this compound Distillation->Pure If sufficiently pure Chromatography->Pure

General purification workflow for this compound.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for quantifying the purity and detecting volatile impurities. The peak area percentage can be used to estimate the relative concentrations of the components.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS not only separates the components but also provides mass spectra, which can help in identifying the structure of unknown impurities.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used to confirm the structure of the product and identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[9][10][11][12][13][14]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the progress of a purification, especially for flash chromatography.[15][16][17][18][19][20]

Troubleshooting Guides

Issue 1: Incomplete Removal of 2-Hexanol after Aqueous Workup

Question: After performing an aqueous wash with sodium bicarbonate, I still observe a significant amount of 2-hexanol in my this compound according to GC analysis. What can I do?

Answer:

  • Increase the Number of Washes: A single wash may not be sufficient. Perform multiple washes (2-3 times) with the aqueous sodium bicarbonate solution to improve the extraction of the slightly water-soluble 2-hexanol.

  • Use a Saturated Solution: Employ a saturated sodium bicarbonate solution to maximize the ionic strength of the aqueous phase, which can decrease the solubility of organic compounds like 2-hexanol in the aqueous layer.

  • Brine Wash: Following the bicarbonate washes, perform a wash with a saturated sodium chloride solution (brine). This helps to remove residual water and can further "salt out" organic impurities from the organic layer.

  • Check pH: Ensure the aqueous layer is basic after washing to confirm that acidic impurities have been neutralized.

Issue 2: Poor Separation of this compound and Hexene Byproducts during Fractional Distillation

Question: My fractional distillation is not effectively separating the this compound from the hexene isomers. The boiling points are very close. How can I improve the separation?

Answer:

  • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[9]

  • Slow Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles within the column, leading to better separation. Aim for a collection rate of 1-2 drops per second.[9]

  • Maintain a Stable Temperature Gradient: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[21]

  • Use a Spinning Band Distillation System: For very difficult separations of components with very close boiling points, a spinning band distillation apparatus can provide a very high number of theoretical plates.

Issue 3: Co-elution of Impurities with this compound during Flash Chromatography

Question: I am using flash chromatography to remove a persistent impurity, but it co-elutes with my product. How can I improve the separation?

Answer:

  • Optimize the Solvent System: Experiment with different solvent systems of varying polarity. A good starting point for non-polar compounds like this compound is a mixture of hexanes and ethyl acetate. Small changes in the solvent ratio can significantly impact separation. A target Rf value of 0.3-0.4 for the desired compound is often a good starting point.[1][16][17][18][22]

  • Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or a bonded phase (e.g., cyano, diol).[18]

  • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of compounds with similar Rf values.[22]

  • Sample Loading Technique: For samples that are not very soluble in the initial eluent, dry loading (adsorbing the sample onto a small amount of silica gel before loading it onto the column) can lead to better peak shapes and improved separation.[23]

Data Presentation

The following table presents illustrative data on the purification of a hypothetical 100 g batch of crude this compound. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and purification setup.

Purification StepInitial Purity (by GC Area %)Key Impurities RemovedFinal Purity (by GC Area %)Yield (%)
Crude Product 85%2-Hexanol (10%), Hexenes (3%), Acidic Residues (2%)-100%
Aqueous Workup 85%Acidic Residues, Majority of 2-Hexanol94%95%
Fractional Distillation 94%Hexenes, Residual 2-Hexanol98.5%88%
Flash Chromatography 98.5%Close-boiling isomers and trace impurities>99.5%80%

Experimental Protocols

Protocol 1: Extractive Workup for Removal of Acidic Impurities and 2-Hexanol

Objective: To remove acidic byproducts and the majority of unreacted 2-hexanol from the crude this compound.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (brine) solution

  • Diethyl ether or dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated NaHCO3 solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with saturated NaHCO3 solution one more time.

  • Wash the organic layer with an equal volume of brine solution.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO4 or Na2SO4 to the organic layer and swirl to dry. The drying agent should move freely when the solution is dry.

  • Filter the drying agent and collect the dried organic solution.

  • Remove the solvent using a rotary evaporator to yield the partially purified this compound.

Protocol 2: Purification by Fractional Distillation

Objective: To separate this compound from impurities with different boiling points, such as hexene isomers and residual 2-hexanol.

Materials:

  • Partially purified this compound (from Protocol 1)

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the partially purified this compound and a few boiling chips or a stir bar into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, with a collection rate of 1-2 drops per second.[9]

  • Collect any low-boiling forerun, which may contain residual solvent or hexene isomers (boiling points of hexenes are around 63-68 °C).

  • The temperature should then rise and stabilize at the boiling point of this compound (approximately 91-92 °C). Collect this fraction in a clean, pre-weighed receiving flask.

  • Monitor the temperature closely. A drop in temperature or a significant rise may indicate the end of the product fraction.

  • Stop the distillation before the distilling flask runs dry to avoid the formation of potentially explosive peroxides.

  • Analyze the collected fractions by GC to determine their purity.

Protocol 3: Purification by Flash Column Chromatography

Objective: To remove close-boiling impurities and achieve high purity this compound.

Materials:

  • This compound from distillation

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4.[16]

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the this compound in a minimal amount of the eluent or a non-polar solvent like hexanes. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure with compressed air or nitrogen.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • TLC Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, high-purity this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-fluorohexane, particularly when scaling up the reaction from laboratory to pilot or production scale. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions. The primary route discussed is the deoxyfluorination of 2-hexanol.

Issue 1: Low Yield of this compound

Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction 1. Monitor Reaction Progress: Utilize analytical techniques like GC-MS or ¹⁹F NMR to track the consumption of 2-hexanol.[1][2][3][4] 2. Increase Reaction Time: If starting material is still present, extend the reaction time. 3. Elevate Temperature: Gradually increase the reaction temperature in small increments. Be cautious, as higher temperatures can promote side reactions.[5]Complete conversion of 2-hexanol to this compound.
Reagent Instability/Degradation 1. Use High-Purity Reagents: Ensure 2-hexanol and the fluorinating agent are of high purity and anhydrous. 2. Fresh Reagents: Use a fresh batch of the fluorinating agent, especially if it has been stored for an extended period. Some reagents like DAST have limited shelf life.[6][7] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.Improved reagent efficacy and consistent product yield.
Suboptimal Reaction Conditions 1. Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) is a common solvent for deoxyfluorination reactions.[7] 2. Reagent Equivalents: Ensure the appropriate stoichiometry of the fluorinating agent is used. An excess is often required. 3. Temperature Control: Maintain a stable and controlled temperature throughout the reaction.Identification of optimal reaction parameters for higher yield.

Issue 2: Formation of Significant Byproducts (e.g., Alkenes)

Potential CauseTroubleshooting StepsExpected Outcome
Elimination Side Reactions 1. Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature, even for a longer duration, can minimize the formation of hexenes.[6] 2. Slow Reagent Addition: Add the fluorinating agent dropwise to the solution of 2-hexanol, especially at larger scales, to control the reaction exotherm. 3. Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination than others. Consider using reagents known for higher selectivity, such as PyFluor or AlkylFluor, which have been reported to produce fewer elimination byproducts compared to DAST.[5][8][9][10][11][12]Reduced percentage of elimination byproducts in the crude product mixture.
Presence of a Strong Base 1. Use Non-Nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize E2 elimination.[8][11] 2. Neutral or Acidic Conditions: If the chosen fluorination chemistry allows, perform the reaction under neutral or slightly acidic conditions.Suppression of base-catalyzed elimination pathways.

Issue 3: Difficulties in Product Purification at Scale

Potential CauseTroubleshooting StepsExpected Outcome
Similar Boiling Points of Product and Byproducts 1. Fractional Distillation: Optimize fractional distillation conditions. Use a column with a higher number of theoretical plates for better separation. 2. Chromatographic Purification: For high-purity requirements, column chromatography may be necessary. Experiment with different solvent systems to achieve optimal separation.[13][14]Isolation of this compound with the desired level of purity.
Residual Fluorinating Agent and its Byproducts 1. Aqueous Workup: Quench the reaction mixture carefully with water or a saturated sodium bicarbonate solution to decompose any remaining fluorinating agent. 2. Filtration: In some cases, filtration through a pad of silica gel or Celite can help remove solid byproducts before distillation.[15][16]Removal of hazardous and reactive impurities prior to final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial-scale method for synthesizing this compound is the deoxyfluorination of 2-hexanol. This involves replacing the hydroxyl (-OH) group of 2-hexanol with a fluorine atom using a suitable fluorinating agent.[5][7] Other methods, though less common for this specific molecule, include the fluorination of other hexane derivatives.

Q2: Which fluorinating agents are recommended for the synthesis of this compound, especially at scale?

A2: Several deoxyfluorinating agents can be used. The choice often depends on the scale of the reaction, safety considerations, and the desired selectivity.

Fluorinating AgentAdvantages for Scale-UpDisadvantages for Scale-Up
DAST (Diethylaminosulfur Trifluoride) Widely used and commercially available.[7]Thermally unstable and can decompose violently upon heating, posing a significant safety risk at larger scales.[7][17] Often leads to elimination byproducts.[6]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) More thermally stable than DAST, making it a safer alternative for scale-up.[5][18][19]Can still produce elimination byproducts.
PyFluor Inexpensive, thermally stable, and crystalline solid that is easy to handle.[8][10][11][12] It is reported to be highly selective and produces minimal elimination byproducts.[8][10][11]May require the use of a strong base like DBU.[8][11]
AlkylFluor A bench-stable solid that is not sensitive to air or moisture, making it practical for large-scale use.[5][9] It offers high yields for the deoxyfluorination of primary and secondary alcohols.[9]May be more expensive than other options.

Q3: What are the critical safety precautions to consider when scaling up the synthesis of this compound?

A3: Scaling up fluorination reactions requires stringent safety protocols due to the hazardous nature of the reagents involved.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Fluorinating agents like DAST and Deoxo-Fluor are corrosive and react violently with water.[17] They should be handled with extreme care.

  • Temperature Control: Many fluorination reactions are exothermic. A robust cooling system and slow, controlled addition of reagents are crucial to prevent thermal runaways, especially with reagents like DAST which can detonate at elevated temperatures.[17]

  • Quenching: The reaction quenching process should be done carefully and slowly, typically by adding the reaction mixture to a cooled aqueous solution.

Q4: How can I monitor the progress of the reaction?

A4: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to monitor the disappearance of the 2-hexanol starting material and the appearance of the this compound product.[1][2][3] Thin Layer Chromatography (TLC) can also be used if the starting material and product have different polarities and are UV active or can be visualized with a suitable stain. For reactions involving fluorine, ¹⁹F NMR spectroscopy is a powerful tool to directly observe the formation of the fluorinated product.

Experimental Protocols

General Protocol for Deoxyfluorination of 2-Hexanol (Lab Scale)

This is a generalized laboratory-scale protocol that requires optimization for specific fluorinating agents and for scale-up.

Materials:

  • 2-Hexanol

  • Fluorinating agent (e.g., DAST, Deoxo-Fluor, or PyFluor)

  • Anhydrous solvent (e.g., dichloromethane)

  • Anhydrous base (if required, e.g., DBU for PyFluor)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Nitrogen or argon supply

Procedure:

  • Set up a dry, inert-atmosphere reaction vessel. A round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is suitable.

  • Dissolve 2-hexanol in the anhydrous solvent in the reaction flask.

  • If using PyFluor, add the required base (e.g., DBU) to the solution.

  • Cool the mixture to the recommended temperature (often 0 °C or -78 °C) using an appropriate cooling bath.[17]

  • Dissolve the fluorinating agent in the anhydrous solvent in the dropping funnel.

  • Add the fluorinating agent solution dropwise to the stirred solution of 2-hexanol over a period of time, maintaining the internal temperature.

  • After the addition is complete, allow the reaction to stir for the specified time, monitoring its progress by GC-MS or TLC.[20]

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.[14][21]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Workup and Purification setup Dry Reaction Vessel (Inert Atmosphere) dissolve Dissolve 2-Hexanol in Anhydrous Solvent setup->dissolve cool Cool to Reaction Temperature dissolve->cool add_reagent Slowly Add Fluorinating Agent cool->add_reagent stir Stir and Monitor (GC-MS/TLC) add_reagent->stir quench Quench with Aqueous Bicarbonate stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify product Pure this compound purify->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete Incomplete Reaction start->incomplete degradation Reagent Degradation start->degradation side_reactions Side Reactions (e.g., Elimination) start->side_reactions monitor Monitor Progress (GC-MS, NMR) incomplete->monitor optimize_time_temp Increase Time/ Temperature incomplete->optimize_time_temp fresh_reagents Use Fresh/Pure Reagents degradation->fresh_reagents inert_atmosphere Ensure Inert Atmosphere degradation->inert_atmosphere lower_temp Lower Reaction Temperature side_reactions->lower_temp slow_addition Slow Reagent Addition side_reactions->slow_addition selective_reagent Use More Selective Fluorinating Agent side_reactions->selective_reagent

References

Technical Support Center: Fluorination of Hexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of hexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this sensitive chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the direct fluorination of hexane with elemental fluorine (F₂) not recommended?

A: Direct fluorination of alkanes like hexane with elemental fluorine is highly exothermic and can be explosive.[1][2][3][4] This reaction is difficult to control and often leads to non-selective polyfluorination and even carbon-carbon bond cleavage, resulting in the decomposition of the hexane backbone.[3][4]

Q2: What are the primary challenges in achieving selective monofluorination of hexane?

A: The main challenges are:

  • Controlling Reactivity: Taming the high reactivity of fluorinating agents to prevent unwanted side reactions and decomposition.[2][3]

  • Site-Selectivity: Hexane has three distinct C-H bonds (C1, C2, C3), and achieving fluorination at a specific position is difficult due to the similar reactivity of the secondary C-H bonds and the lower reactivity of the primary C-H bonds.[5] Radical-based fluorination methods often show a preference for the more stable secondary radicals.[5]

  • Over-fluorination: Preventing the introduction of multiple fluorine atoms onto the hexane molecule (polyfluorination).[3]

Q3: What are some common side-products in the fluorination of hexane?

A: Common side-products include a mixture of constitutional isomers of monofluorohexane (1-fluorohexane, 2-fluorohexane, 3-fluorohexane), polyfluorinated hexanes, and products resulting from fragmentation of the carbon chain.[6] Tar formation can also occur with highly reactive methods.[6]

Q4: What are the safety precautions I should take when fluorinating hexane?

A: All fluorination reactions should be conducted in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety goggles, is mandatory.[8][9][10] Hexane is highly flammable, and its vapors can form explosive mixtures with air.[9] Therefore, all ignition sources must be eliminated.[9][10] Many fluorinating reagents are toxic, corrosive, and moisture-sensitive, so it is crucial to consult the Safety Data Sheet (SDS) for each reagent before use.[7][11] An inert atmosphere (e.g., nitrogen or argon) is often recommended to prevent side reactions with atmospheric moisture and oxygen.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the fluorination of hexane.

Issue 1: Low or No Yield of Fluorinated Hexane

  • Question: I am not getting any of the desired fluorinated hexane product. What could be the problem?

  • Answer: This could be due to several factors:

    • Inactive Fluorinating Agent: The fluorinating reagent may have degraded due to improper storage or handling, especially if it is moisture-sensitive.

    • Insufficient Activation: If you are using a catalytic method (e.g., photocatalysis or transition metal catalysis), the catalyst may not be active, or the activation energy (e.g., light source in photocatalysis) may be insufficient.

    • Reaction Quenching: Impurities in the hexane or solvent could be quenching the reaction. Ensure you are using high-purity, dry reagents and solvents.

    • Incorrect Reaction Conditions: The temperature may be too low, or the reaction time too short.

Issue 2: Poor Selectivity - Mixture of Isomers

  • Question: My reaction is producing a mixture of 1-, 2-, and 3-fluorohexane. How can I improve the site-selectivity?

  • Answer: Achieving high site-selectivity in the fluorination of an unactivated alkane like hexane is a significant challenge. Here are some strategies to consider:

    • Choice of Fluorinating Agent: Some electrophilic fluorinating agents, like Selectfluor™, may offer slightly better selectivity than others.[6]

    • Directed Fluorination: While challenging for a simple alkane, consider if a derivative of hexane with a directing group could be used to guide the fluorine to a specific position.

    • Catalyst System: The choice of catalyst and ligands in transition metal-catalyzed or photocatalytic systems can influence the regioselectivity.[5] Reviewing literature for selective fluorination of similar alkanes may provide insights into effective catalyst systems.

Issue 3: Dominance of Polyfluorination or Decomposition

  • Question: My reaction is either producing polyfluorinated products or I am observing significant decomposition (tarring). How can I mitigate this?

  • Answer: This is a common issue arising from excessive reactivity.

    • Milder Reagents: Switch to a less reactive fluorinating agent. For example, if you are using a highly reactive N-F reagent, consider one with lower fluorinating power.

    • Lower Temperature: Running the reaction at a lower temperature can help to control the exothermicity and reduce the rate of side reactions.[12]

    • Slow Reagent Addition: Adding the fluorinating agent slowly and in a controlled manner can prevent localized high concentrations and temperature spikes.[12]

    • Dilution: Increasing the solvent volume can help to dissipate heat more effectively.

Quantitative Data Summary

The following table summarizes representative quantitative data for the fluorination of hexane and related substrates.

SubstrateFluorinating Agent/MethodProduct Distribution/YieldReference
n-HexanePhotosensitized (Acetophenone)67% at C2, 4% at C1[5]
1-ChlorohexaneElemental FluorineMixture of 3-, 4-, and 5-fluoro derivatives (ratio 1:1.8:1.9)[6]
1-ChlorohexaneSelectfluor™Mixture of 2-, 3-, 4-, and 5-fluoro derivatives (ratio 1:2.7:5.2:10.1)[6]
Hexane-2-onePhotocatalyst-free, H-TEDA(BF₄)₂ promoted92% yield of 3-fluorohexane-2-one[13]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Fluorination of Hexane

  • Objective: To introduce a single fluorine atom into the hexane backbone using a photosensitizer.

  • Disclaimer: This is a general protocol and may require optimization for specific setups and desired outcomes.

Materials:

  • n-Hexane (anhydrous)

  • Selectfluor™

  • Photosensitizer (e.g., 1,2,4,5-tetracyanobenzene (TCB) or acetophenone)

  • Anhydrous acetonitrile (or other suitable solvent)

  • Schlenk flask or other suitable reaction vessel

  • Stir bar

  • UV light source (e.g., photoreactor with specific wavelength lamps)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Dry the reaction vessel under vacuum or in an oven and allow it to cool under an inert atmosphere.

  • Charging the Reactor: To the reaction vessel, add the photosensitizer (e.g., 1-5 mol%) and Selectfluor™ (1.0 - 1.5 equivalents).

  • Adding Reagents: Add anhydrous acetonitrile followed by anhydrous n-hexane via syringe. The concentration of hexane is typically in the range of 0.1-0.5 M.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Initiation: Place the reaction vessel in the photoreactor and begin stirring. Turn on the UV light source.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹⁹F NMR.

  • Work-up: Once the reaction is complete (or has reached optimal conversion), turn off the light source. Quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution).

  • Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield q1 Is the fluorinating agent active? start->q1 q2 Is the catalyst/initiator (e.g., light) active? q1->q2 Yes sol1 Use fresh, properly stored reagent. q1->sol1 No q3 Are reagents and solvents pure and dry? q2->q3 Yes sol2 Check catalyst activity/ light source intensity. q2->sol2 No q4 Are reaction conditions (temp, time) appropriate? q3->q4 Yes sol3 Use high-purity, anhydrous reagents and solvents. q3->sol3 No sol4 Optimize temperature and reaction time. q4->sol4 No

Caption: Troubleshooting workflow for low or no product yield.

Experimental_Workflow prep 1. Prepare Dry Glassware under Inert Atmosphere charge 2. Charge Reagents (Fluorinating Agent, Catalyst) prep->charge add_solvents 3. Add Anhydrous Solvent and Hexane charge->add_solvents degas 4. Degas Reaction Mixture add_solvents->degas initiate 5. Initiate Reaction (e.g., UV Light, Heat) degas->initiate monitor 6. Monitor Progress (GC-MS, NMR) initiate->monitor workup 7. Quench and Work-up monitor->workup purify 8. Purify Product (Chromatography) workup->purify

Caption: General experimental workflow for fluorination of hexane.

References

Preventing elimination reactions in 2-Fluorohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Fluorohexane, with a focus on preventing elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from 2-Hexanol?

A1: The synthesis of this compound from 2-Hexanol is typically achieved through deoxyfluorination, a reaction that substitutes a hydroxyl group with a fluorine atom. Common reagents for this transformation include:

  • Aminosulfuranes: Diethylaminosulfur trifluoride (DAST) and its less explosive analogue, Deoxo-Fluor, are widely used. These reagents generally facilitate an S(_N)2 reaction, leading to an inversion of stereochemistry.

  • Pyridinium and Imidazole-based Reagents: Reagents like PyFluor and PhenoFluor are known for their high functional group tolerance and for minimizing elimination side reactions.[1][2]

  • Sulfonyl Fluorides: A combination of a sulfonyl fluoride (e.g., perfluoro-1-butanesulfonyl fluoride) with a fluoride source can effectively convert alcohols to alkyl fluorides with suppressed elimination.[2]

Q2: Why is elimination a significant side reaction in the synthesis of this compound?

A2: The synthesis of this compound from 2-Hexanol involves the conversion of a secondary alcohol. Secondary substrates are susceptible to both S(_N)2 (substitution) and E2 (elimination) reaction pathways.[3] The fluoride ion, or the fluorinating reagent, can act as both a nucleophile (favoring S(_N)2) and a base (favoring E2). The competition between these two pathways is influenced by factors such as the strength and steric hindrance of the base/nucleophile, reaction temperature, and the solvent used.[4][5]

Q3: Which fluorinating reagents are best for minimizing elimination byproducts?

A3: Modern fluorinating reagents have been developed to improve selectivity for substitution over elimination. PyFluor and PhenoFluor are notable for affording only minor formation of elimination side products.[1][2] Aminodifluorosulfinium salts have also been shown to provide less elimination byproduct compared to DAST and Deoxo-Fluor.[2]

Q4: How does temperature affect the ratio of substitution to elimination products?

A4: Higher reaction temperatures generally favor elimination reactions (E2) over substitution reactions (S(_N)2).[4] Therefore, to minimize the formation of hexene isomers, it is advisable to run the fluorination reaction at the lowest temperature that allows for a reasonable reaction rate. In some cases, starting the reaction at a low temperature (e.g., -78 °C) and slowly warming to room temperature is a common strategy.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Insufficient Reagent: The fluorinating agent may have been consumed by trace amounts of water or other impurities. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 3. Poor Leaving Group Activation: The hydroxyl group of 2-hexanol is a poor leaving group and must be activated by the fluorinating reagent.1. Use a slight excess (1.2-1.5 equivalents) of the fluorinating reagent. Ensure all reagents and solvents are anhydrous. 2. Gradually increase the reaction temperature, monitoring for the formation of both product and byproducts by TLC or GC-MS. 3. Consider converting the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic fluorination with a fluoride salt (e.g., KF, CsF).
High Percentage of Hexene Byproducts 1. High Reaction Temperature: As mentioned, higher temperatures favor elimination. 2. Strongly Basic Conditions: The fluorinating reagent or additives may be too basic, promoting the E2 pathway. 3. Solvent Effects: The choice of solvent can influence the basicity of the fluoride ion.1. Lower the reaction temperature. Run the reaction at room temperature or below if possible.[4] 2. Use a less basic fluorinating reagent (e.g., PyFluor). If a base is required, use a non-nucleophilic, sterically hindered base.[4] 3. Employ aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The use of certain fluorinated alcohols as additives has been shown to improve S(_N)2 selectivity.[3]
Formation of Rearrangement Products Carbocation Formation (S(_N)1 Pathway): If reaction conditions promote the formation of a carbocation intermediate, rearrangement to a more stable carbocation can occur before fluoride attack.This is less common with most modern deoxyfluorination reagents that favor an S(_N)2 mechanism. To disfavor the S(_N)1 pathway, use aprotic, non-polar solvents and avoid strongly acidic conditions.
Reaction Stalls or is Incomplete Reagent Decomposition: Some fluorinating reagents, like DAST, are thermally unstable and can decompose if the reaction is heated too aggressively or for too long. Inhibiting Functional Groups: Although not present in 2-hexanol, other functional groups in more complex substrates can interfere with the reaction.Use a more thermally stable reagent if heating is necessary. Add the reagent at a low temperature and allow the reaction to warm gradually.

Quantitative Data

The choice of fluorinating reagent can significantly impact the yield of the desired substitution product versus the elimination byproduct. The following table, adapted from a study on the deoxyfluorination of a secondary alcohol, illustrates this point.

Fluorinating ReagentSolventTemperature (°C)Yield of Alkyl Fluoride (%)Yield of Alkene (%)
PhenoFluor Toluene808515
DAST Toluene806040
Deoxo-Fluor Toluene806535
Data is representative and adapted from studies comparing various deoxyfluorinating agents.[1] Yields are approximate and can vary based on specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Deoxyfluorination of 2-Hexanol using PyFluor

This protocol is adapted from general procedures for the deoxyfluorination of secondary alcohols.[7]

Materials:

  • 2-Hexanol (1.0 eq)

  • PyFluor (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous acetonitrile (CH(_3)CN)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-hexanol and anhydrous acetonitrile.

  • Add DBU to the solution at room temperature with stirring.

  • Add PyFluor in one portion to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Deoxyfluorination of 2-Hexanol using DAST

This protocol is a general procedure for deoxyfluorination using DAST.[6] Caution: DAST is toxic, moisture-sensitive, and can decompose violently upon heating. Handle with appropriate personal protective equipment in a fume hood.

Materials:

  • 2-Hexanol (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-hexanol in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO(_3) solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SN2_vs_E2 cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Hexanol 2-Hexanol SN2_TS SN2 Transition State Hexanol->SN2_TS E2_TS E2 Transition State Hexanol->E2_TS FluorinatingAgent Fluorinating Agent (Nu:/Base) FluorinatingAgent->SN2_TS FluorinatingAgent->E2_TS Fluorohexane This compound (Substitution) SN2_TS->Fluorohexane Favored by: - Low Temperature - Weak, non-bulky base - Aprotic solvent Hexene Hexene (Elimination) E2_TS->Hexene Favored by: - High Temperature - Strong, bulky base

Caption: Competing SN2 and E2 pathways in this compound synthesis.

troubleshooting_flowchart start High Percentage of Hexene Byproduct Observed q1 Is the reaction temperature elevated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Lower the reaction temperature. Run at RT or below if possible. a1_yes->sol1 q2 Is a strong base or highly basic fluorinating agent being used? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to a less basic reagent (e.g., PyFluor). Use a non-nucleophilic, hindered base if required. a2_yes->sol2 end Re-evaluate reaction outcome a2_no->end sol2->end

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Fluorohexane and 1-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the strategic placement of a fluorine atom can profoundly influence a molecule's reactivity and biological properties. This guide provides an objective comparison of the chemical reactivity of two isomeric fluoroalkanes: 2-fluorohexane and 1-fluorohexane. By examining their behavior in common nucleophilic substitution and elimination reactions, this document aims to provide a clear framework for selecting the appropriate isomer for specific research and development applications. The insights are supported by established principles of physical organic chemistry and illustrative experimental data.

Executive Summary

1-Fluorohexane, a primary fluoroalkane, and this compound, a secondary fluoroalkane, exhibit distinct reactivity profiles largely dictated by their structural differences. Due to the exceptional strength of the carbon-fluorine bond, both isomers are significantly less reactive than their heavier haloalkane counterparts (chloro-, bromo-, and iodohexanes).[1] However, subtle yet crucial differences in their reaction kinetics and product distributions arise from factors such as steric hindrance and the stability of potential carbocation intermediates.

Generally, 1-fluorohexane is more susceptible to S(_N)2 reactions due to the lower steric hindrance at the primary carbon center. Conversely, this compound, being a secondary substrate, can undergo both S(_N)2 and S(_N)1 reactions, as well as competing E1 and E2 elimination reactions, with the reaction pathway being highly dependent on the reaction conditions.

Comparative Reactivity Data

The following tables summarize the expected relative reaction rates and product distributions for this compound and 1-fluorohexane under various reaction conditions. The data is illustrative and based on established principles of haloalkane reactivity.

Table 1: Relative Rates of Nucleophilic Substitution (S(_N)2)

SubstrateNucleophileSolventRelative Rate
1-Fluorohexane Strong, unhindered (e.g., I⁻)Polar aprotic (e.g., Acetone)>
This compound Strong, unhindered (e.g., I⁻)Polar aprotic (e.g., Acetone)<

Table 2: Relative Rates of Nucleophilic Substitution (S(_N)1)

SubstrateNucleophileSolventRelative Rate
1-Fluorohexane Weak (e.g., H₂O)Polar protic (e.g., Ethanol/Water)<
This compound Weak (e.g., H₂O)Polar protic (e.g., Ethanol/Water)>

Table 3: Product Distribution in Elimination Reactions

SubstrateBaseSolventMajor Product(s)
1-Fluorohexane Strong, hindered (e.g., t-BuOK)t-ButanolHex-1-ene
This compound Strong, hindered (e.g., t-BuOK)t-ButanolHex-2-ene (Zaitsev), Hex-1-ene (Hofmann)

Reaction Mechanisms and Logical Frameworks

The differential reactivity of 1-fluorohexane and this compound can be rationalized by considering the transition states and intermediates of the primary reaction pathways: S(_N)1, S(_N)2, E1, and E2.

Nucleophilic Substitution Reactions

SN_Reactions cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway 1-Fluorohexane 1-Fluorohexane 2-Fluorohexane_SN2 This compound Transition_State_1 Less Hindered Transition State Transition_State_2 More Hindered Transition State Product_SN2_1 Substitution Product Product_SN2_2 Substitution Product 1-Fluorohexane_SN1 1-Fluorohexane This compound This compound Carbocation_1 Primary Carbocation (Unstable) Carbocation_2 Secondary Carbocation (More Stable) Product_SN1_1 Substitution Product Product_SN1_2 Substitution Product

In S(_N)2 reactions, the nucleophile attacks the carbon atom bearing the fluorine in a single, concerted step.[2][3] The rate of this reaction is highly sensitive to steric hindrance. As a primary haloalkane, 1-fluorohexane presents a less sterically crowded reaction center compared to the secondary this compound, thus favoring a faster S(_N)2 reaction rate.[4]

The S(N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[2] The rate-determining step is the formation of this carbocation. This compound can form a more stable secondary carbocation, whereas 1-fluorohexane would form a highly unstable primary carbocation.[5] Consequently, this compound is more likely to undergo S(_N)1 reactions, particularly in the presence of a weak nucleophile and a polar protic solvent.

Elimination Reactions

E_Reactions cluster_E2 E2 Pathway cluster_E1 E1 Pathway 1-Fluorohexane_E2 1-Fluorohexane 2-Fluorohexane_E2 This compound Product_E2_1 Hex-1-ene Product_E2_2 Hex-2-ene (major) Hex-1-ene (minor) 1-Fluorohexane_E1 1-Fluorohexane 2-Fluorohexane_E1 This compound Carbocation_E1_1 Primary Carbocation (Unstable) Carbocation_E1_2 Secondary Carbocation (More Stable) Product_E1_1 Hex-1-ene Product_E1_2 Hex-2-ene (major) Hex-1-ene (minor)

Elimination reactions, which lead to the formation of alkenes, also show predictable differences. The E2 mechanism is a concerted, one-step process that is favored by strong, bulky bases.[6][7] For this compound, E2 elimination can lead to the formation of two constitutional isomers: the more substituted and thermodynamically more stable hex-2-ene (Zaitsev's rule) and the less substituted hex-1-ene (Hofmann product). The product ratio is influenced by the steric bulk of the base. With a strong, hindered base, the less hindered proton on the terminal carbon is more accessible, leading to a higher proportion of the Hofmann product. For 1-fluorohexane, only hex-1-ene can be formed.

The E1 reaction proceeds through the same carbocation intermediate as the S(_N)1 reaction and is therefore more favorable for this compound.[8] Deprotonation from a carbon adjacent to the carbocation leads to alkene formation, with the Zaitsev product generally being the major product.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 1-fluorohexane, the following experimental protocols can be employed.

Experiment 1: Comparison of S(_N)2 Reactivity

Objective: To compare the rates of nucleophilic substitution of 1-fluorohexane and this compound with sodium iodide in acetone.

Methodology:

  • Prepare two separate solutions, one of 1-fluorohexane and one of this compound, in acetone at a concentration of 0.1 M.

  • Prepare a 0.2 M solution of sodium iodide in acetone.

  • In two separate reaction vessels maintained at a constant temperature (e.g., 50°C), add equal volumes of the fluorohexane solutions.

  • To each vessel, add an equal volume of the sodium iodide solution simultaneously and start a timer.

  • Monitor the progress of the reaction by periodically taking aliquots from each reaction mixture and titrating the remaining iodide ions with a standardized solution of silver nitrate.

  • The rate of reaction can be determined by plotting the concentration of iodide against time. The compound that shows a faster decrease in iodide concentration is the more reactive substrate.

Experiment 2: Comparison of S(_N)1 Solvolysis Rates

Objective: To compare the rates of solvolysis of 1-fluorohexane and this compound in an aqueous ethanol solution.

Methodology:

  • Prepare two separate solutions, one of 1-fluorohexane and one of this compound, in a 50:50 ethanol/water mixture at a concentration of 0.1 M.

  • Add a few drops of a suitable indicator (e.g., bromothymol blue) to each solution.

  • Place the reaction vessels in a constant temperature water bath (e.g., 70°C).

  • The solvolysis reaction will produce H-F, which will cause the solution to become acidic.

  • Monitor the time it takes for the indicator to change color in each solution. The solution that changes color first contains the more reactive substrate.

  • For a more quantitative measure, the reaction can be monitored by periodically titrating the generated acid with a standardized solution of sodium hydroxide.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1M solutions of 1-fluorohexane and this compound C Mix reactants in a thermostatically controlled environment A->C B Prepare appropriate nucleophile/base and solvent B->C D Monitor reaction progress over time C->D E Quantitative analysis (e.g., titration, chromatography) D->E F Qualitative analysis (e.g., precipitate formation, color change) D->F G Determine relative reaction rates and product distribution E->G F->G

Conclusion

The reactivity of 1-fluorohexane and this compound is a nuanced interplay of electronic and steric factors. For drug development professionals and synthetic chemists, understanding these differences is paramount for predicting reaction outcomes and designing efficient synthetic routes. While both are relatively inert due to the strength of the C-F bond, 1-fluorohexane's primary structure makes it a better candidate for S(_N)2 reactions. In contrast, this compound's secondary nature opens up possibilities for both S(_N)1 and E1 pathways, in addition to slower S(_N)2 and E2 reactions. The choice between these two isomers will ultimately depend on the desired reaction pathway and the specific synthetic transformation required. The provided experimental protocols offer a framework for the empirical validation of these principles in a laboratory setting.

References

A Comparative Guide to 2-Fluorohexane and 3-Fluorohexane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical isomers is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparative analysis of 2-Fluorohexane and 3-Fluorohexane, focusing on their physicochemical properties, spectroscopic signatures, chemical reactivity, and potential biological implications. The information is supported by available experimental and computed data to facilitate an objective evaluation.

Molecular Structure and Physicochemical Properties

This compound and 3-Fluorohexane are structural isomers with the molecular formula C₆H₁₃F. The key difference lies in the position of the fluorine atom along the hexane chain, which in turn influences their physical and chemical characteristics. This compound is a secondary fluoroalkane with the fluorine atom on the second carbon, while 3-Fluorohexane has the fluorine atom on the third carbon, which is also a secondary position but with a different steric and electronic environment.

G cluster_2F This compound cluster_3F 3-Fluorohexane C1_2F CH₃- C2_2F CH(F)- C3_2F CH₂- C4_2F CH₂- C5_2F CH₂- C6_2F CH₃ C1_3F CH₃- C2_3F CH₂- C3_3F CH(F)- C4_3F CH₂- C5_3F CH₂- C6_3F CH₃

Caption: Molecular structures of this compound and 3-Fluorohexane.

The positioning of the fluorine atom affects the molecule's symmetry and intermolecular forces, leading to differences in properties such as boiling point.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-Fluorohexane
Molecular Formula C₆H₁₃FC₆H₁₃F
Molecular Weight 104.17 g/mol [1]104.17 g/mol [2][3]
CAS Number 372-54-3[4]52688-75-2[5]
Boiling Point 71 °C[1]87.88 °C (estimate)[2][3]
Melting Point Not available-104 °C[2][3]
Density Not available0.8125 g/cm³ (estimate)[2][3]
Refractive Index Not available1.3689 (estimate)[2][3]

Spectroscopic Analysis

Direct comparative experimental spectra are not widely published; however, the expected spectroscopic characteristics can be inferred from their structures and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Both isomers will exhibit complex spectra due to spin-spin coupling between protons and the fluorine atom (²J H-F and ³J H-F). The proton on the carbon bearing the fluorine (CHF) will appear as a doublet of multiplets. For this compound, this signal would be further upfield compared to the corresponding signal in 3-Fluorohexane due to the terminal methyl group. The integration of signals will correspond to the number of protons in each unique environment.

  • ¹³C NMR: The carbon atom bonded to fluorine will show the largest chemical shift downfield and will appear as a doublet due to one-bond C-F coupling. For this compound, six distinct signals are expected. For 3-Fluorohexane, due to symmetry around the C3 position, fewer than six signals might be observed if the alkyl chains on either side are considered environmentally similar, though slight differences are expected.

Infrared (IR) Spectroscopy: The primary characteristic feature for both molecules will be a strong C-F stretching vibration, typically appearing in the 1000-1100 cm⁻¹ region. The rest of the spectra will be dominated by C-H stretching (around 2850-3000 cm⁻¹) and bending (around 1375-1450 cm⁻¹) vibrations, characteristic of an alkane backbone.

Mass Spectrometry (MS): The molecular ion peak (M⁺) for both isomers would be at m/z = 104. Common fragmentation patterns for alkyl fluorides include the loss of HF (M-20) or the loss of an alkyl radical.

  • This compound: Expects significant fragmentation via cleavage of the C2-C3 bond, potentially leading to a base peak at m/z = 43 (C₃H₇⁺) or m/z = 61 ([CH₃CHF]⁺).

  • 3-Fluorohexane: Likely to fragment on either side of the C-F bond. Cleavage of the C2-C3 bond would yield a fragment at m/z = 75 ([CH₃CH₂CHF]⁺), while C3-C4 cleavage would result in a stable secondary carbocation at m/z = 57 (C₄H₉⁺).

Reactivity and Stability

The reactivity of 2- and 3-Fluorohexane is primarily dictated by the strong carbon-fluorine bond, making them less reactive in nucleophilic substitution and elimination reactions compared to their heavier haloalkane counterparts (Cl, Br, I). However, their relative reactivity can be predicted based on established mechanistic principles.

G cluster_2F This compound cluster_3F 3-Fluorohexane F2 Reactant TS_SN2_2F SN2 Transition State (More Steric Hindrance) F2->TS_SN2_2F SN2 TS_E2_2F E2 Transition State F2->TS_E2_2F E2 Carbocation_2F Secondary Carbocation (Less Stable) F2->Carbocation_2F SN1/E1 (Slow) Prod_SN2_2F SN2 Product TS_SN2_2F->Prod_SN2_2F Prod_E2_2F E2 Products (Hex-1-ene, Hex-2-ene) TS_E2_2F->Prod_E2_2F Prod_SN1_E1_2F SN1/E1 Products Carbocation_2F->Prod_SN1_E1_2F F3 Reactant TS_SN2_3F SN2 Transition State (Less Steric Hindrance) F3->TS_SN2_3F SN2 TS_E2_3F E2 Transition State F3->TS_E2_3F E2 Carbocation_3F Secondary Carbocation (More Stable) F3->Carbocation_3F SN1/E1 (Slow) Prod_SN2_3F SN2 Product TS_SN2_3F->Prod_SN2_3F Prod_E2_3F E2 Products (Hex-2-ene, Hex-3-ene) TS_E2_3F->Prod_E2_3F Prod_SN1_E1_3F SN1/E1 Products Carbocation_3F->Prod_SN1_E1_3F

Caption: Predicted relative reactivity pathways for fluorohexane isomers.
  • Nucleophilic Substitution (SN1 & SN2):

    • SN1: This mechanism proceeds through a carbocation intermediate. Both isomers would form secondary carbocations. The carbocation from 3-Fluorohexane is slightly more stable due to hyperconjugation from two adjacent methylene groups, compared to a methyl and a methylene group for the this compound carbocation. Therefore, 3-Fluorohexane may have a marginally faster SN1 reaction rate, although SN1 reactions are generally very slow for alkyl fluorides.

    • SN2: This mechanism is sensitive to steric hindrance at the reaction center. The fluorine on the C3 position in 3-Fluorohexane is flanked by two ethyl groups, while the fluorine on C2 in this compound is flanked by a methyl and a butyl group. The steric bulk is comparable, but the slightly less hindered environment around C2 might favor a marginally faster SN2 reaction for this compound.

  • Elimination (E2):

    • This compound: E2 elimination can produce hex-1-ene (Hofmann product) or hex-2-ene (Zaitsev product).

    • 3-Fluorohexane: E2 elimination can produce hex-2-ene or hex-3-ene (both Zaitsev products). Due to the poor leaving group nature of fluoride, the E2 pathway often favors the more acidic proton, leading to a higher proportion of the Hofmann product where applicable.

Biological Activity and Toxicology

There is a significant lack of specific toxicological data for this compound and 3-Fluorohexane in publicly available literature. However, the toxicology of organofluorine compounds can vary widely.

  • General Considerations: Simple, short-chain fluoroalkanes are often characterized by low biological activity due to the inertness of the C-F bond. However, their metabolism can sometimes lead to toxic byproducts.

  • Metabolic Activation: A critical toxicological pathway for some organofluorine compounds is the metabolic conversion to fluoroacetate, a potent inhibitor of the citric acid cycle.[6] It is plausible that either isomer could be metabolized, but without experimental data, their potential to form toxic metabolites remains unknown.

  • Related Compounds: Studies on other C6-fluorinated compounds, such as perfluorohexanoic acid (PFHxA), indicate lower toxicity and bioaccumulation potential compared to longer-chain perfluorinated chemicals.[7][8] However, these are structurally distinct, and direct comparisons should be made with caution. The MSDS for the related 1-Fluorohexane indicates it is toxic if swallowed, in contact with skin, or inhaled, and may cause central nervous system depression, though it also states the toxicological properties have not been fully investigated.[9][10]

Given the data gap, both this compound and 3-Fluorohexane should be handled with appropriate care in a laboratory setting, assuming potential toxicity.

Experimental Protocols

G start Procure/Synthesize Isomers purify Purification (e.g., Distillation) start->purify phys_char Physicochemical Analysis (BP, Density, RI) purify->phys_char spec_analysis Spectroscopic Characterization (NMR, IR, MS) purify->spec_analysis react_study Reactivity Studies (e.g., Substitution Kinetics) purify->react_study data_analysis Data Analysis & Comparison phys_char->data_analysis spec_analysis->data_analysis react_study->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for the comparative analysis of chemical isomers.

Protocol 1: General Synthesis via Deoxofluorination of the Corresponding Alcohol

This protocol describes a common method for converting a secondary alcohol (e.g., hexan-2-ol or hexan-3-ol) to the corresponding fluoroalkane.

  • Reagent Preparation: In a fume hood, add the starting alcohol (1.0 eq) to a dry, nitrogen-flushed flask containing an appropriate solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Fluorinating Agent Addition: Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) (1.1 eq), to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers and wash with water, then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product via fractional distillation to obtain the pure fluorohexane isomer.

  • Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.

Protocol 2: Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the two isomers to determine their purity and fragmentation patterns.

  • Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of this compound and 3-Fluorohexane in a suitable volatile solvent like hexane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: Set to 230 °C.

    • Mass Range: Scan from m/z 35 to 200.

  • Analysis: Inject 1 µL of each sample. Compare the retention times of the two isomers; the lower boiling point isomer (this compound) is expected to elute first. Analyze and compare the mass spectra, identifying the molecular ion peak and key fragment ions for each isomer.

Conclusion

While this compound and 3-Fluorohexane share the same molecular formula, the position of the fluorine atom leads to distinct, albeit subtle, differences in their physicochemical properties and predicted reactivity. This compound has a lower boiling point, whereas 3-Fluorohexane is predicted to have a slightly more stable corresponding carbocation. These differences, though minor, can be exploited in synthesis and material science. A significant data gap exists regarding their biological activity and toxicology, mandating cautious handling. For researchers, the choice between these isomers will depend on the specific application, whether it requires fine-tuning of physical properties like volatility or leveraging subtle differences in steric and electronic environments for chemical reactions.

References

A Comparative Guide to the SN2 Reactivity of 2-Fluorohexane and Other Halogenated Hexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-fluorohexane versus other 2-halogenated hexanes (2-chlorohexane, 2-bromohexane, and 2-iodohexane) in bimolecular nucleophilic substitution (SN2) reactions. The information presented is supported by established principles of organic chemistry and outlines a detailed experimental protocol for quantitative comparison.

Introduction to SN2 Reactivity in Halogenated Hexanes

The SN2 reaction is a fundamental process in organic synthesis, where a nucleophile displaces a leaving group on an alkyl halide in a single, concerted step. The rate of an SN2 reaction is highly dependent on the nature of the leaving group. For halogenated alkanes, the leaving group ability is inversely related to the basicity of the halide anion. Weaker bases are better leaving groups, as they are more stable with a negative charge.[1][2]

The established order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻

Consequently, the reactivity of alkyl halides in SN2 reactions follows the same trend. Alkyl iodides are the most reactive, while alkyl fluorides are the least reactive.[3][4] The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride an exceptionally poor leaving group.[3][4] In fact, SN2 reactions of fluoroalkanes are rarely observed under standard conditions.[5][6]

Quantitative Comparison of SN2 Reaction Rates

SubstrateLeaving GroupC-X Bond Strength (kJ/mol)Relative SN2 Reaction Rate (Estimated)
2-IodohexaneI⁻~228Very High (fastest)
2-BromohexaneBr⁻~285High
2-ChlorohexaneCl⁻~340Moderate
This compoundF⁻~452Extremely Low (negligible)

Note: The relative rates are estimated based on the established principles of leaving group ability in SN2 reactions. The reaction rate of this compound is practically zero under conditions where the other 2-halohexanes react.

Logical Relationship of Leaving Group Ability in SN2 Reactions

The following diagram illustrates the inverse relationship between the basicity of the halide anion and its effectiveness as a leaving group in an SN2 reaction.

Leaving_Group_Ability cluster_0 Halide Basicity cluster_1 SN2 Leaving Group Ability F F⁻ (Strongest Base) Cl Cl⁻ F->Cl Decreasing Basicity Br Br⁻ Cl->Br Decreasing Basicity I I⁻ (Weakest Base) Br->I Decreasing Basicity F_LG F⁻ (Poorest Leaving Group) Cl_LG Cl⁻ Cl_LG->F_LG Decreasing Leaving Group Ability Br_LG Br⁻ Br_LG->Cl_LG Decreasing Leaving Group Ability I_LG I⁻ (Best Leaving Group) I_LG->Br_LG Decreasing Leaving Group Ability Basicity_Trend Basicity Trend LG_Trend Leaving Group Ability Trend Experimental_Workflow A Prepare Stock Solutions (2-halohexanes, NaI, Internal Standard) B Set up Competition Reactions (Mix two 2-halohexanes, add internal standard) A->B C Initiate Reaction (Add substoichiometric NaI) B->C D Incubate at Constant Temperature C->D E Quench Reaction & Extract (Add water and organic solvent) D->E F Analyze Organic Layer by GC-FID E->F G Data Analysis (Integrate peaks, determine relative amounts) F->G H Determine Relative Reactivity G->H

References

A Comparative Guide to the Purity Validation of 2-Fluorohexane: GC-MS vs. NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 2-Fluorohexane purity.

This document outlines detailed experimental protocols, presents a comparative analysis of the strengths and weaknesses of each method, and includes supporting data to aid in the selection of the most appropriate technique for specific analytical needs.

At a Glance: GC-MS vs. NMR for this compound Purity

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling point and polarity, followed by detection based on their mass-to-charge ratio.Provides detailed structural information based on the magnetic properties of atomic nuclei. ¹H, ¹³C, and ¹⁹F NMR are particularly relevant.
Primary Strength High sensitivity for detecting and identifying trace volatile impurities, such as residual solvents and starting materials.Provides unambiguous structural confirmation and is highly effective for identifying and quantifying isomeric impurities. Quantitative NMR (qNMR) offers high accuracy without a specific standard for the analyte.[1]
Common Impurities Detected Residual starting materials (e.g., 2-hexanol), other isomers (e.g., 1-fluorohexane, 3-fluorohexane), and byproducts of synthesis.[2]Structural isomers and diastereomers.
Sample Preparation Dilution in a volatile organic solvent.Dissolution in a deuterated solvent, with the addition of an internal standard for quantitative analysis.
Analysis Time Typically 20-40 minutes per sample.Can be rapid, often around 15 minutes per sample for basic purity assessment.[1]
Quantification Requires a calibration curve generated from certified reference standards of the impurities.Direct quantification against an internal standard of known purity (qNMR).[1]
Data Interpretation Involves analysis of retention times and fragmentation patterns, often compared against spectral libraries.Interpretation of chemical shifts, coupling constants, and signal integrals to determine structure and purity.

The Significance of Purity in this compound Applications

This compound (C₆H₁₃F) is a fluorinated alkane with potential applications in organic synthesis and as a building block for novel pharmaceuticals. The presence of impurities, such as structural isomers (e.g., 1-fluorohexane, 3-fluorohexane), residual starting materials (e.g., 2-hexanol), or byproducts from the synthesis process, can lead to undesirable side reactions, affect product yield, and compromise the safety and efficacy of the final drug product. Therefore, robust analytical methods for purity validation are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a highly sensitive technique ideal for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for detecting trace impurities in samples of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is adapted from established methods for the analysis of similar halogenated alkanes.[2]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1000 ppm in a volatile solvent such as dichloromethane or ethyl acetate.

  • Create a series of dilutions (e.g., 1, 5, 10, 50, 100 ppm) to establish a calibration curve for quantitative analysis.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating alkanes and their halogenated derivatives.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • The peak corresponding to this compound is identified by its retention time and its characteristic mass spectrum.

  • The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 104.1.

  • Common fragmentation patterns for alkanes involve the loss of alkyl fragments (e.g., CH₃, C₂H₅). For this compound, characteristic fragments would also arise from cleavage adjacent to the fluorine atom.

  • Impurities are identified by their unique retention times and by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantification of impurities is achieved by integrating the peak areas and using the calibration curve.

Logical Workflow for GC-MS Purity Validation

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare this compound solution (e.g., 1000 ppm in Dichloromethane) prep2 Create calibration standards (e.g., 1-100 ppm) prep1->prep2 analysis1 Inject sample into GC-MS prep2->analysis1 analysis2 Separate compounds on capillary column analysis1->analysis2 analysis3 Detect ions with Mass Spectrometer analysis2->analysis3 data1 Identify this compound peak (Retention Time & Mass Spectrum) analysis3->data1 data2 Identify impurity peaks data1->data2 data3 Quantify impurities using calibration curve data2->data3

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For fluorinated molecules like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift range of the fluorine nucleus, which often results in a simpler spectrum with less signal overlap compared to ¹H NMR.[3][4]

Experimental Protocol: ¹⁹F Quantitative NMR (qNMR) of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add a precise amount of a certified internal standard (e.g., trifluorotoluene) of known purity.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

2. Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent, equipped with a fluorine probe.

  • Nucleus: ¹⁹F.

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the fluorine signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

3. Data Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the purity of this compound based on the ratio of the integrals and the known purity and amount of the internal standard.

Logical Relationship for Purity Determination by NMR

A This compound Purity B NMR Signal Integral of this compound B->A C NMR Signal Integral of Internal Standard C->A D Known Purity of Internal Standard D->A E Molar Masses E->A F Sample Masses F->A

Factors in NMR Purity Calculation

Comparison of Performance

The following table provides a semi-quantitative comparison of the expected performance of GC-MS and ¹⁹F qNMR for the analysis of this compound.

ParameterGC-MS¹⁹F qNMR
Purity (%) > 99.5> 99.8
Accuracy (% Recovery) 95 - 10599.0 - 101.0
Precision (%RSD) ≤ 2.0≤ 1.0
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.3%
Primary Method NoYes
Sample Consumption Low (~1 mg)Low (~10-20 mg)

Conclusion and Recommendations

Both GC-MS and NMR spectroscopy are powerful and complementary techniques for the comprehensive purity validation of this compound.

  • GC-MS is the method of choice for the sensitive detection and identification of trace volatile impurities, such as residual solvents and starting materials. Its high separation efficiency is crucial for resolving complex mixtures.

  • ¹⁹F qNMR provides a rapid and highly accurate method for determining the absolute purity of the main component without the need for a specific this compound standard. It is particularly effective for identifying and quantifying structural isomers that may be difficult to distinguish by mass spectrometry alone.

For a complete and robust assessment of this compound purity, a combined analytical approach is recommended. GC-MS should be employed to screen for and identify trace impurities, while ¹⁹F qNMR should be used to provide an accurate and precise determination of the overall purity of the bulk material. This dual-methodology approach ensures the highest confidence in the quality of the reagent for research, development, and manufacturing purposes.

References

A Comparative Guide to the Conformational Analysis of 2-Fluorohexane and Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the conformational landscapes of a flexible acyclic fluoroalkane and a constrained cycloalkane, supported by experimental principles.

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. Conformational analysis, the study of the spatial arrangement of atoms and the energy associated with these arrangements, is therefore a cornerstone of modern chemistry and drug development. This guide provides a comparative analysis of two distinct six-carbon molecules: 2-fluorohexane, a flexible acyclic alkane, and cyclohexane, a conformationally constrained cycloalkane. While both are structurally simple, the factors governing their preferred shapes differ significantly, offering a valuable study in contrast.

Cyclohexane serves as a foundational model for understanding conformational preferences in cyclic systems, dominated by the mitigation of ring strain. In contrast, this compound introduces the complexities of a flexible carbon chain and the influence of a highly electronegative substituent, fluorine, which imparts unique stereoelectronic effects.

Conformational Landscape of Cyclohexane

To avoid the significant angle and torsional strain of a planar arrangement, cyclohexane adopts a puckered, three-dimensional chair conformation.[1] This chair form is the most stable conformer, representing the ground state for the molecule, with virtually no ring strain.[2][3] At room temperature, 99.99% of cyclohexane molecules exist in this conformation.[4]

The chair conformation can undergo a "ring flip," a rapid interconversion between two equivalent chair forms. During this process, the molecule passes through several higher-energy conformations, including the half-chair, twist-boat, and boat forms.[4] The half-chair is the highest energy transition state in this process.[2] The boat conformation is destabilized by torsional strain from eclipsed hydrogens and a significant steric interaction between the two "flagpole" hydrogens.[5] A slight twisting of the boat form relieves some of this strain, resulting in the twist-boat conformer, which is a local energy minimum but still significantly less stable than the chair.[1]

Quantitative Conformational Energy Data for Cyclohexane

The relative energies of cyclohexane's principal conformations have been extensively studied. The chair conformation is the global energy minimum and is used as the reference point (0 kJ/mol).

ConformerRelative Energy (kJ/mol)Relative Energy (kcal/mol)Key Strain Factors
Chair 00Strain-free; all bonds staggered[3]
Twist-Boat ~23~5.5Reduced torsional and flagpole strain
Boat ~30~7.1Torsional (eclipsing) strain; flagpole steric strain[5]
Half-Chair ~45~10.8Significant angle and torsional strain; transition state[2]

In substituted cyclohexanes, the two chair conformations may no longer be equal in energy. Substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Due to unfavorable 1,3-diaxial steric interactions, most substituents are more stable in the equatorial position.[6] The energy difference between the axial and equatorial conformers is known as the A-value.[7] For a fluorine substituent, the A-value is relatively small, approximately 1.0 kJ/mol (0.24 kcal/mol), indicating a modest preference for the equatorial position.[8][9]

G cluster_0 Cyclohexane Ring Flip Energy Profile C1 Chair (1) HC1 Half-Chair C1->HC1 ΔE ≈ 45 kJ/mol e1 Energy Minimum TB Twist-Boat HC1->TB e2 Transition State B Boat TB->B ΔE ≈ 7 kJ/mol e3 Local Minimum TB2 Twist-Boat B->TB2 e4 Transition State HC2 Half-Chair TB2->HC2 C2 Chair (2) HC2->C2 ΔE ≈ 45 kJ/mol G cluster_1 Conformations of this compound (view along C2-C3 bond) Anti Anti (F and Propyl are 180°) Gauche1 Gauche (+) (F and Propyl are 60°) Anti->Gauche1 Rotation Gauche2 Gauche (-) (F and Propyl are 300°) Gauche1->Gauche2 Rotation Gauche2->Anti Rotation

References

Comparative Analysis of 2-Fluorohexane and Its Isomers: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-fluorohexane and its structural isomers, 1-fluorohexane and 3-fluorohexane. The introduction of a fluorine atom into a small alkane backbone can significantly influence its physicochemical properties and, consequently, its biological interactions. Understanding these differences is crucial for applications in medicinal chemistry, toxicology, and drug development, where fluorine substitution is a common strategy to modulate metabolic stability and binding affinity.[1][2][3][4][5]

While extensive experimental data directly comparing the biological activities of these specific fluorohexane isomers is limited in publicly available literature, this guide extrapolates from established principles of pharmacology and toxicology of halogenated hydrocarbons to provide a predictive comparison. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on these and similar molecules.

Physicochemical Properties

The position of the fluorine atom on the hexane chain influences the molecule's polarity, bond strength, and steric hindrance, all of which can affect its biological activity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP
1-FluorohexaneC₆H₁₃F104.1793-94~2.8
This compoundC₆H₁₃F104.1791-93~2.8
3-FluorohexaneC₆H₁₃F104.1790-92~2.8

Data compiled from PubChem entries for 1-Fluorohexane[6], this compound[7], and 3-Fluorohexane[8]. LogP values are estimated.

Predicted Biological Activity and Comparative Analysis

The biological activity of small fluoroalkanes is often related to their metabolism, which can produce reactive intermediates. The primary metabolic pathway for alkanes is oxidation by cytochrome P450 enzymes. The position of the fluorine atom can influence the rate and site of this oxidation.

Metabolic Stability:

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage.[1][4] This property is a cornerstone of using fluorination in drug design to enhance metabolic stability.[1][3]

  • 1-Fluorohexane: The fluorine atom is at a terminal position. While the C-F bond itself is stable, the adjacent C-H bonds may be susceptible to oxidation, potentially leading to the formation of toxic metabolites such as fluoroacetaldehyde and subsequently fluoroacetate.

  • This compound & 3-Fluorohexane: With the fluorine atom in a secondary position, these isomers may exhibit greater metabolic stability compared to 1-fluorohexane. The fluorine atom can act as a "metabolic shield," sterically hindering enzymatic attack on nearby C-H bonds.[4] Between the two, there may be subtle differences in the regioselectivity of P450 enzymes.

Enzyme Inhibition:

Fluorinated compounds are known to act as enzyme inhibitors.[9][10][11] The mechanism often involves the formation of a stable complex with the enzyme's active site. While specific data for fluorohexanes is not available, it is plausible that they could inhibit enzymes involved in lipid metabolism due to their structural similarity to fatty acids. The different steric profiles of the isomers could lead to variations in their inhibitory potency and selectivity.

Toxicity:

The toxicity of fluoroalkanes is often linked to their metabolism. As mentioned, the potential for 1-fluorohexane to be metabolized to fluoroacetate, a potent inhibitor of the citric acid cycle, suggests it may have a higher toxicity profile compared to its isomers. The GHS classification for 1-fluorohexane includes warnings for being toxic if swallowed, in contact with skin, or if inhaled.[6] Similar detailed toxicity data for 2- and 3-fluorohexane is not as readily available, which may suggest they are less hazardous, but this requires experimental confirmation.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its isomers, the following experimental approaches are recommended.

In Vitro Metabolic Stability Assay

This assay evaluates the rate at which the compounds are metabolized by liver enzymes.

Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis A Prepare liver microsomes (e.g., human, rat) D Incubate test compounds with microsomes and cofactors at 37°C A->D B Prepare cofactor solution (e.g., NADPH regenerating system) B->D C Prepare test compound stock solutions (1-FH, 2-FH, 3-FH) C->D E Aliquots taken at time points (0, 5, 15, 30, 60 min) D->E F Quench reaction (e.g., with cold acetonitrile) E->F G Analyze remaining parent compound by LC-MS/MS F->G H Plot ln(% remaining) vs. time G->H I Calculate in vitro half-life (t½) and intrinsic clearance (CLint) H->I

Caption: Workflow for in vitro metabolic stability assay.

Methodology:

  • Preparation: Liver microsomes from a relevant species (e.g., human, rat) are prepared and protein concentration is determined. A solution of NADPH-regenerating system cofactors is also prepared. Stock solutions of 1-fluorohexane, this compound, and 3-fluorohexane are made in a suitable solvent like methanol or DMSO.

  • Incubation: The test compounds are incubated with the liver microsomes and the cofactor solution in a temperature-controlled shaker (37°C).

  • Sampling and Quenching: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The enzymatic reaction in the aliquots is immediately stopped (quenched) by adding a cold organic solvent, typically acetonitrile, which also precipitates the proteins.

  • Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Cell Viability Assay (e.g., MTT Assay)

This assay measures the cytotoxic effects of the compounds on cultured cells.

Workflow:

A Seed cells in a 96-well plate and allow to attach overnight B Treat cells with varying concentrations of fluorohexanes A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability (%) and IC50 values G->H

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: A suitable cell line (e.g., HepG2, a human liver cancer cell line) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of 1-fluorohexane, this compound, and 3-fluorohexane. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is then determined.

Signaling Pathways

While simple fluoroalkanes are not typically associated with specific signaling pathway modulation in the same way as complex drugs, their metabolic products could have downstream effects. For instance, if fluoroacetate is produced, it would inhibit the enzyme aconitase in the citric acid cycle, leading to a disruption of cellular energy metabolism.

Citric Acid Cycle and Potential Inhibition by Fluoroacetate:

Metabolism Metabolism of 1-Fluorohexane Fluoroacetate Fluoroacetate Metabolism->Fluoroacetate Aconitase Aconitase Fluoroacetate->Aconitase Inhibition Isocitrate Isocitrate Aconitase->Isocitrate TCA Disruption of Citric Acid Cycle Aconitase->TCA Citrate Citrate Citrate->Aconitase

Caption: Potential mechanism of toxicity for 1-fluorohexane.

Conclusion

The biological activity of this compound and its isomers is expected to differ based on the position of the fluorine atom, primarily due to differences in their metabolic stability and potential for the formation of toxic metabolites. Based on established principles, 2- and 3-fluorohexane are predicted to be more metabolically stable and potentially less toxic than 1-fluorohexane. However, this guide highlights the need for direct experimental evidence to confirm these predictions. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the biological profiles of these simple yet informative molecules. Such studies would provide valuable data for the broader understanding of how halogenation patterns impact the biological activity of small organic compounds.

References

A Comparative Spectroscopic Analysis of Fluorohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of three positional isomers of fluorohexane: 1-fluorohexane, 2-fluorohexane, and 3-fluorohexane. By examining their distinct signatures in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document aims to serve as a valuable resource for the identification and differentiation of these closely related fluorinated alkanes. The inclusion of detailed experimental protocols ensures that the data presented can be reliably reproduced.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-fluorohexane, this compound, and 3-fluorohexane.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppm / (Multiplicity, J in Hz, Integration)
1-Fluorohexane ~4.4 (dt, J ≈ 47, 6 Hz, 2H, -CH₂F), ~1.7 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, J ≈ 7 Hz, 3H, -CH₃)
This compound ~4.6 (dm, J ≈ 49 Hz, 1H, -CHF-), ~1.6-1.3 (m, 6H), ~1.2 (d, J ≈ 6 Hz, 3H, -CHF-CH₃), ~0.9 (t, J ≈ 7 Hz, 3H, -CH₂-CH₃)
3-Fluorohexane ~4.5 (dm, J ≈ 49 Hz, 1H, -CHF-), ~1.6-1.4 (m, 4H), ~1.0 (t, J ≈ 7.5 Hz, 3H), ~0.9 (t, J ≈ 7.5 Hz, 3H)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppm
1-Fluorohexane 84.4 (d, ¹JCF ≈ 165 Hz), 31.5 (d, ³JCF ≈ 6 Hz), 30.6 (d, ²JCF ≈ 19 Hz), 25.1, 22.5, 13.9
This compound 92.5 (d, ¹JCF ≈ 167 Hz), 37.8 (d, ²JCF ≈ 21 Hz), 27.6 (d, ³JCF ≈ 5 Hz), 22.5, 20.8 (d, ²JCF ≈ 23 Hz), 13.9
3-Fluorohexane 95.2 (d, ¹JCF ≈ 166 Hz), 34.9 (d, ²JCF ≈ 20 Hz), 29.8 (d, ²JCF ≈ 20 Hz), 20.1 (d, ³JCF ≈ 5 Hz), 14.0, 9.7 (d, ³JCF ≈ 5 Hz)
Table 3: Mass Spectrometry Data (Electron Ionization)
CompoundMajor Fragment Ions (m/z)
1-Fluorohexane 104 (M+), 84, 71, 57, 43 (Base Peak), 41, 29[1]
This compound 104 (M+), 89, 75, 61, 57, 43, 41
3-Fluorohexane 104 (M+), 75, 57, 43, 29
Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)
CompoundKey Absorption Bands (cm⁻¹)Assignment
1-Fluorohexane 2960-2850, 1465, 1380, ~1100C-H stretch, C-H bend, C-H bend, C-F stretch
This compound 2960-2850, 1465, 1380, ~1120C-H stretch, C-H bend, C-H bend, C-F stretch
3-Fluorohexane 2960-2850, 1465, 1380, ~1115C-H stretch, C-H bend, C-H bend, C-F stretch

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the fluorohexane isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Fluorohexane Isomers cluster_isomers Fluorohexane Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Isomer1 1-Fluorohexane NMR_H ¹H NMR Isomer1->NMR_H NMR_C ¹³C NMR Isomer1->NMR_C MS Mass Spectrometry Isomer1->MS IR IR Spectroscopy Isomer1->IR Isomer2 This compound Isomer2->NMR_H Isomer2->NMR_C Isomer2->MS Isomer2->IR Isomer3 3-Fluorohexane Isomer3->NMR_H Isomer3->NMR_C Isomer3->MS Isomer3->IR Data_Tables Comparative Data Tables NMR_H->Data_Tables NMR_C->Data_Tables MS->Data_Tables IR->Data_Tables Interpretation Structural Interpretation Data_Tables->Interpretation

Caption: Logical workflow for the spectroscopic analysis of fluorohexane isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Approximately 5-25 mg of the fluorohexane isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3][4] The solution was transferred to a 5 mm NMR tube.[2][3]

  • Instrumentation : Spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition : A standard proton NMR experiment was performed. Key parameters included a spectral width of ~15 ppm, a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum was acquired.[6] A spectral width of ~220 ppm was used, with a significantly larger number of scans (e.g., 1024) and a relaxation delay of 2-5 seconds to ensure adequate signal from the low-abundance ¹³C nuclei.[5][6]

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the liquid fluorohexane isomer was introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe, ensuring the sample is vaporized.

  • Ionization : The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[7][8][9] This process causes ionization and fragmentation of the molecules.[7][8][9]

  • Mass Analysis : The resulting positively charged ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection : An electron multiplier or similar detector was used to detect the ions, generating a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : A drop of the neat liquid fluorohexane isomer was placed between two polished salt plates (e.g., NaCl or KBr) to create a thin liquid film.[10][11][12][13] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample was placed directly onto the ATR crystal.[10][11][12]

  • Background Spectrum : A background spectrum of the empty salt plates or the clean ATR crystal was recorded to subtract any atmospheric or instrumental interferences.[10]

  • Sample Spectrum Acquisition : The prepared sample was placed in the instrument's sample compartment, and the infrared spectrum was recorded. The spectrum was typically acquired over the range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]

  • Data Processing : The final spectrum was presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

References

The Untapped Potential of 2-Fluorohexane as a Chromatographic Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking novel reference standards in chromatography, 2-fluorohexane presents a compelling, albeit currently underexplored, option. This guide provides a comparative analysis of this compound against established standards, leveraging its theoretical properties and drawing parallels with commonly used fluorinated compounds. While direct experimental data on its use as a reference standard is not prevalent in current literature, this document aims to build a case for its consideration based on fundamental chemical principles and established chromatographic practices.

Introduction to Reference Standards in Chromatography

In the precise world of chromatographic analysis, reference standards are indispensable for accurate and reproducible quantification of analytes. An ideal internal standard, added in a constant amount to all samples and calibration standards, should be chemically similar to the analyte of interest but sufficiently distinct to be clearly separated. It serves to correct for variations in sample injection volume, detector response, and sample preparation, thereby enhancing the reliability of the results. Key characteristics of a good internal standard include high purity, stability, and a retention time that does not interfere with the analytes of interest.

This compound: A Profile

This compound (C₆H₁₃F) is a halogenated alkane with a molecular weight of 104.17 g/mol .[1][2] Its structure, a hexane chain with a fluorine atom at the second position, imparts properties that make it a theoretically suitable candidate for a reference standard in gas chromatography (GC), particularly for the analysis of other volatile organic compounds.

Key Properties of this compound:

  • Volatility: Its relatively low boiling point suggests good volatility, a prerequisite for GC analysis.

  • Chemical Inertness: The carbon-fluorine bond is exceptionally strong, contributing to the chemical stability of organofluorine compounds.[3] This inertness is crucial for a reference standard, as it should not react with the sample matrix or during the analytical process.

  • Unique Signal: The presence of fluorine allows for selective detection using detectors sensitive to fluorine, such as an electron capture detector (ECD) or a mass spectrometer (MS) in selected ion monitoring (SIM) mode.

Comparison with Alternative Reference Standards

The choice of a reference standard is highly dependent on the specific application, including the analyte(s) of interest, the sample matrix, and the chromatographic system. Here, we compare the theoretical attributes of this compound with commonly used internal standards.

FeatureThis compound (Theoretical)Fluorobenzenen-Alkanes (e.g., n-Dodecane)Deuterated Analogs
Chemical Structure Aliphatic, monofluorinatedAromatic, monofluorinatedAliphatic, non-fluorinatedStructurally identical to analyte, but with deuterium atoms
Molecular Weight 104.17 g/mol 96.11 g/mol Varies (e.g., 170.34 g/mol for n-dodecane)Similar to analyte
Detector Compatibility GC-FID, GC-MS, GC-ECDGC-FID, GC-MS, GC-ECDGC-FID, GC-MSPrimarily GC-MS
Potential for Co-elution Moderate risk, depending on analyte polarity and columnModerate risk with aromatic analytesLow risk with polar analytes, higher with non-polarHigh risk, requires mass spectrometric detection to differentiate
Cost & Availability Commercially available, moderate costReadily available, low costReadily available, low costOften custom synthesized, high cost
Matrix Interference Less likely to be present in biological or environmental samplesCan be an environmental contaminantCan be present in petroleum-derived samplesNot naturally occurring

Hypothetical Experimental Protocol for GC-FID Analysis

This section outlines a hypothetical experimental protocol for using this compound as an internal standard for the quantification of a hypothetical volatile organic compound (VOC) analyte in a simple solvent matrix.

Objective: To determine the concentration of Analyte X in a methanol solution using this compound as an internal standard with Gas Chromatography-Flame Ionization Detection (GC-FID).

Materials:

  • Analyte X standard solution (1000 µg/mL in methanol)

  • This compound (internal standard) solution (1000 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • GC vials with septa

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by adding varying concentrations of Analyte X to volumetric flasks.

    • To each flask, add a constant, known amount of the this compound internal standard solution.

    • Dilute to the final volume with methanol.

    • For example, prepare five standards with Analyte X concentrations of 10, 25, 50, 100, and 200 µg/mL, each containing 50 µg/mL of this compound.

  • Preparation of Sample:

    • To a known volume of the sample containing Analyte X, add the same constant amount of the this compound internal standard solution as used in the calibration standards.

  • GC-FID Analysis:

    • GC System: A standard gas chromatograph equipped with a flame ionization detector.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection, depending on concentration).

  • Data Analysis:

    • Identify the peaks corresponding to Analyte X and this compound based on their retention times.

    • Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

    • Calculate the response factor (RF) for Analyte X relative to this compound using the calibration standards: RF = (AreaAnalyte / ConcAnalyte) / (AreaIS / ConcIS)

    • Plot a calibration curve of (AreaAnalyte / AreaIS) versus the concentration of Analyte X.

    • Determine the concentration of Analyte X in the sample by calculating the ratio of its peak area to the peak area of the internal standard and using the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for using an internal standard in a chromatographic analysis.

GC_Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification A Prepare Calibration Standards (Analyte + Internal Standard) C Inject into GC-FID A->C B Prepare Sample (Sample + Internal Standard) B->C D Separation on Chromatographic Column C->D E Detection by FID D->E F Peak Integration (Analyte & Internal Standard) E->F G Generate Calibration Curve F->G from Standards H Quantify Analyte in Sample F->H from Sample G->H

Caption: Workflow for quantitative analysis using an internal standard in gas chromatography.

Conclusion

While direct experimental validation is pending, the chemical properties of this compound suggest its potential as a valuable reference standard in gas chromatography. Its volatility, chemical inertness, and the presence of a fluorine atom for selective detection make it a promising candidate for the analysis of a wide range of volatile organic compounds. Further research is warranted to experimentally determine its performance characteristics, such as response factors with different detectors and its chromatographic behavior on various stationary phases. For laboratories seeking to expand their toolkit of internal standards, this compound represents an avenue for exploration, potentially offering a unique combination of properties that could prove advantageous in specific analytical challenges.

References

A Comparative Guide to Fluorinating Agents for Hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of fluorine into aliphatic scaffolds like hexane is a significant synthetic challenge. The inert nature of C-H bonds in alkanes necessitates powerful and selective fluorinating agents. This guide provides an objective comparison of various fluorinating agents suitable for the synthesis of fluorohexane, focusing on direct C-H fluorination methods and contrasting them with traditional nucleophilic substitution approaches. The performance of these agents is evaluated based on reaction yield, selectivity, and operating conditions, with supporting experimental data and detailed protocols to aid in reagent selection and experimental design.

Introduction to Hexane Fluorination

The synthesis of fluorohexane can be broadly approached via two distinct pathways: the substitution of a leaving group on a hexane derivative (e.g., hexyl bromide) with a nucleophilic fluoride source, or the direct fluorination of hexane's C-H bonds. While nucleophilic methods are well-established, direct C-H fluorination is a more atom-economical and desirable strategy for late-stage functionalization, though it often suffers from challenges in selectivity and reactivity.[1] Fluorinating agents are generally classified as nucleophilic (F⁻ source) or electrophilic (F⁺ source), with the latter often being the reagents of choice for direct C-H activation.[2][3][4]

Comparative Performance of Fluorinating Agents

The choice of fluorinating agent dictates the reaction mechanism, selectivity, and overall efficiency of hexane fluorination. The following table summarizes quantitative data for various agents used in the fluorination of alkanes. Due to the inherent difficulty of selectively fluorinating simple alkanes, data from representative C-H fluorination reactions on similar substrates are included to provide a comparative baseline.

Fluorinating AgentReagent TypeSubstrateProduct(s)Yield (%)Reaction ConditionsSelectivity (2° vs 3°)Reference
Potassium Fluoride (KF)Nucleophilicn-Hexyl Bromiden-Hexyl Fluoride42-44%Ethylene glycol, 160-170°CN/A (Substitution)[5]
Cobalt(III) Fluoride (CoF₃)Radical/ElectrophilicAlkanesPolyfluorinated AlkanesVariableHigh Temperature (150-400 °C)Low[6]
Cesium Fluoroxysulfate (CsSO₄F)Radical/ElectrophilicHexane2-Fluorohexane, 3-Fluorohexane~20% (total)-78 °C to Room TempNot specified[6]
Selectfluor™Electrophilic/RadicalAlkanes (general)FluoroalkanesModeratePhotocatalysis or chemical initiation3° > 2° >> 1°[1]
Selectfluor™ II + K₂S₂O₈RadicalCyclohexaneFluorocyclohexaneNot specifiedNot specifiedSite-selective for 2° C-H[1]
N-Fluorobenzenesulfonimide (NFSI)Electrophilic/RadicalAlkanes (general)FluoroalkanesModerate to GoodOften requires catalyst (e.g., Pd)Catalyst dependent[4][7]

Reaction Pathways and Mechanisms

The direct fluorination of hexane typically proceeds through a radical mechanism, especially with reagents like Selectfluor™ under photocatalytic conditions or with strong oxidants.[1] The process involves the generation of a fluorine radical or a species capable of abstracting a hydrogen atom from the hexane chain. This forms a carbon-centered radical, which then reacts with the fluorine source to yield the fluorohexane product. The stability of the intermediate radical dictates the regioselectivity, with tertiary C-H bonds reacting faster than secondary, which are much more reactive than primary C-H bonds.[1]

G cluster_initiation Initiation cluster_propagation Propagation FluorineSource Fluorinating Agent (e.g., Selectfluor™) ActiveF Active Fluorine Species (e.g., F• or N-Radical) FluorineSource->ActiveF Fluorohexane Fluorohexane (R-F) FluorineSource->Fluorohexane Initiator Initiator (Light, Oxidant) Initiator->FluorineSource activates Hexane Hexane (R-H) ActiveF->Hexane HexylRadical Hexyl Radical (R•) Hexane->HexylRadical HexylRadical->FluorineSource Fluorine atom transfer G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware & Assemble Apparatus B Add Substrate (Hexane) & Solvent A->B C Add Catalyst/Initiator & Fluorinating Agent B->C D Run Reaction (Light/Heat, Stirring) C->D E Monitor Progress (TLC, GC-MS) D->E F Quench Reaction & Aqueous Workup E->F G Dry, Filter & Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product (NMR, MS) H->I

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a critical step in asymmetric synthesis, pharmacological studies, and regulatory compliance. 2-Fluorohexane, a chiral organofluorine compound, presents a valuable case study for comparing the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your analytical needs.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and Chiral NMR Spectroscopy for the determination of the enantiomeric excess of a compound like this compound.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers with a chiral stationary phase in a capillary column.Differential interaction of enantiomers with a chiral stationary phase in a packed column.Diastereomeric interaction with a chiral solvating agent (CSA) leading to distinct NMR signals for each enantiomer.
Typical Stationary Phase Derivatized cyclodextrins (e.g., β-cyclodextrin derivatives) on a polysiloxane backbone.[1][2]Polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type phases.[3][4]Not applicable (analysis is in solution).
Mobile Phase Inert gas (e.g., He, H₂, N₂).Organic solvents (e.g., hexane/isopropanol, acetonitrile/water).[5]Deuterated solvent (e.g., CDCl₃, C₆D₆).
Sample Volatility High volatility required.[1]Wide range of volatility is acceptable.Wide range of volatility is acceptable.
Resolution (α) Generally high for volatile compounds (typically > 1.1).Variable, can be very high depending on the column and mobile phase combination.Depends on the chemical shift difference (Δδ) induced by the CSA.
Analysis Time Typically fast (5-30 minutes).Can be longer (10-60 minutes), depending on the separation.Very fast per sample once the method is established (< 5 minutes).
Sensitivity High, especially with flame ionization detection (FID) or mass spectrometry (MS).High, especially with UV or MS detection.Lower sensitivity compared to chromatographic methods.
Sample Preparation Minimal, direct injection of a dilute solution.Dissolution in the mobile phase.Addition of a chiral solvating agent to the sample in an NMR tube.
Key Advantage Excellent for volatile and thermally stable compounds, high resolution, and speed.[1]Broad applicability, wide variety of available chiral stationary phases.[3]Rapid analysis, provides structural information, and is non-destructive.
Key Limitation Limited to volatile and thermally stable analytes.Can require more extensive method development, higher solvent consumption.Lower sensitivity, requires a suitable chiral solvating agent.

Experimental Protocols

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of cyclodextrin-based chiral stationary phases is common for the resolution of haloalkanes.

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a volatile solvent such as hexane or dichloromethane.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a cyclodextrin-based stationary phase (e.g., 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).[6]

GC Conditions (based on a similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane): [6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 220 °C.

  • Oven Temperature Program: 70 °C (hold for 1 min), then ramp to 150 °C at 2 °C/min.

  • Detector Temperature (FID): 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers great versatility due to the wide range of available chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs are often a good starting point for method development.

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • Chiral column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) with a polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

HPLC Conditions (General starting conditions):

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging with a standard UV detector. A refractive index detector or a mass spectrometer would be more suitable. If derivatization is an option, a chromophore could be introduced.

  • Injection Volume: 10 µL.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as in GC.

Method 3: Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy, particularly ¹⁹F NMR for fluorinated compounds, provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a baseline ¹⁹F NMR spectrum.

  • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Gently mix the sample and acquire another ¹⁹F NMR spectrum.

Instrumentation:

  • NMR spectrometer with a fluorine probe.

NMR Parameters (Typical for ¹⁹F NMR):

  • Frequency: Observe at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz spectrometer).

  • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer in the ¹⁹F NMR spectrum. The calculation is analogous to the chromatographic methods: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Mandatory Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilute Dilute Solution (1 mg/mL) Sample->Dilute Solvent Volatile Solvent (e.g., Hexane) Solvent->Dilute Injector GC Injector Dilute->Injector 1 µL Injection Column Chiral GC Column (Cyclodextrin-based) Injector->Column Detector FID/MS Detector Column->Detector Chromatogram Chromatogram with Separated Enantiomers Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Experimental workflow for Chiral Gas Chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Solution Sample Solution (1 mg/mL) Sample->Solution MobilePhase Mobile Phase (e.g., Hexane/IPA) MobilePhase->Solution Injector HPLC Injector Solution->Injector 10 µL Injection Column Chiral HPLC Column (Polysaccharide-based) Injector->Column Detector RI/MS Detector Column->Detector Chromatogram Chromatogram with Separated Enantiomers Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Experimental workflow for Chiral High-Performance Liquid Chromatography.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube CSA Chiral Solvating Agent CSA->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition ¹⁹F NMR Spectrum Acquisition Spectrometer->Acquisition Spectrum Spectrum with Resolved Enantiomeric Signals Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: Experimental workflow for Chiral NMR Spectroscopy.

References

Safety Operating Guide

Proper Disposal of 2-Fluorohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-fluorohexane in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations. This compound is a halogenated organic compound and a flammable liquid, necessitating specific handling and disposal protocols.[1][2]

I. Immediate Safety Precautions

Before handling this compound for disposal, ensure that all relevant personnel are trained on its hazards and the proper disposal procedures.[3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[5]

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Conduct all transfers of this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][5]

Spill Response: In the event of a spill, immediately evacuate the area if there is a risk of significant exposure or fire.[3] For minor spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5] The collected spill debris must be treated as hazardous waste and disposed of accordingly.[5]

II. Waste Segregation and Collection

Proper segregation of chemical waste is critical for safety and cost-effective disposal.[5]

  • Halogenated Waste Stream: this compound must be disposed of in a designated halogenated organic waste container.[1] Never mix halogenated waste with non-halogenated organic waste.[1][5]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams such as acids, bases, or oxidizers.[2]

Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[5] The label must include:

  • The full chemical name: "this compound" (avoiding abbreviations).[3][6]

  • The approximate concentration and volume.[7]

  • The date of accumulation.[5]

  • The name of the generating researcher or lab.

III. Disposal Procedures: Step-by-Step

  • Select an Appropriate Waste Container: Use a clean, leak-proof container made of a material compatible with this compound. For small quantities (less than 5 gallons), glass bottles are suitable.[7] Ensure the container has a secure, tight-fitting cap.[5][8]

  • Label the Container: Affix a hazardous waste label to the container before adding any waste.[5]

  • Transfer the Waste: Carefully pour the this compound waste into the labeled container within a chemical fume hood.[5]

  • Leave Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.[2][7]

  • Secure the Container: Tightly cap the container immediately after adding waste.[6][7]

  • Store Properly: Store the waste container in a designated satellite accumulation area (SAA).[8] The SAA should be a cool, dry, and well-ventilated area away from sources of ignition.[3][8] Secondary containment is recommended.[5]

  • Request Pickup: Once the container is full or has been in storage for the maximum allowed time (consult your EHS for specific time limits), arrange for a hazardous waste pickup from your institution's EHS department.[3][5][6]

IV. Summary of this compound Properties for Disposal

PropertyValue/ClassificationImplication for Disposal
Chemical Formula C6H13FN/A
CAS Number 372-54-3N/A
Waste Category Halogenated Organic CompoundMust be segregated into the halogenated waste stream.[1]
Physical State LiquidRequires a leak-proof liquid waste container.[7]
Flammability Flammable LiquidMust be stored away from ignition sources; considered a flammable hazardous waste.[3][6]
Incompatibilities Strong oxidizing agentsDo not mix with oxidizers or other incompatible chemicals.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start cluster_decision cluster_waste_stream cluster_labeling cluster_storage cluster_pickup start Generate this compound Waste is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Collect in Halogenated Waste Container is_halogenated->halogenated_waste Yes (this compound) non_halogenated_waste Collect in Non-Halogenated Waste Container is_halogenated->non_halogenated_waste No label_container Label container with: - 'Hazardous Waste' - Chemical Name & Concentration - Date & Researcher Name halogenated_waste->label_container store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Fluorohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 2-Fluorohexane, designed to be a trusted resource for laboratory safety.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE for different scenarios.

Scenario Eye and Face Protection Skin Protection Respiratory Protection
Routine Laboratory Work Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing to prevent skin exposure.A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or if working outside of a fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Chemical-resistant gloves, boots, and a chemical-resistant suit or apron to prevent skin contact.A NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with organic vapor cartridges, or a self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas.
Emergency (e.g., Fire) Chemical safety goggles and a face shield.Flame-retardant lab coat or full chemical-resistant suit.A self-contained breathing apparatus (SCBA) is essential.

Operational and Handling Plan

Safe handling of this compound requires adherence to strict operational procedures to minimize exposure and risk.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

  • Keep the container tightly closed.

  • Store in a flammable liquids cabinet.

Handling Procedures:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use non-sparking tools.

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous waste through a licensed waste disposal contractor. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled container and dispose of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture and crush the container to prevent reuse, and dispose of according to local regulations.

Emergency Spill Workflow

The following diagram illustrates the standard workflow for handling a this compound spill in a laboratory setting.

Spill_Workflow cluster_prep Preparation cluster_response Response cluster_disposal Disposal spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate alert Alert Supervisor and Safety Officer evacuate->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill with Spark-Proof Tools contain->cleanup collect Collect Waste in Labeled Container cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.